PROTAC CYP1B1 degrader-2
Description
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Properties
Molecular Formula |
C49H56ClN7O5S3 |
|---|---|
Molecular Weight |
954.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1 |
InChI Key |
FUWMQQKQTVJWOX-HBZXKZFHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of PROTAC CYP1B1 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of PROTAC CYP1B1 degrader-2, a novel therapeutic agent designed to selectively eliminate Cytochrome P450 1B1 (CYP1B1). This document details its molecular action, impact on critical signaling pathways, and provides standardized protocols for its evaluation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound, also known as PV2, operates as a heterobifunctional molecule, engineered to induce the selective degradation of CYP1B1 protein through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Its structure consists of three key components: a ligand that specifically binds to CYP1B1, a linker molecule, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][3][4]
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound first binds to both the CYP1B1 protein and the VHL E3 ligase, forming a ternary complex (CYP1B1-PV2-VHL).[1] This induced proximity is the cornerstone of its targeted degradation strategy.
-
Ubiquitination: Once in close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CYP1B1 protein. This results in the formation of a polyubiquitin chain on the target protein.[2]
-
Proteasomal Degradation: The polyubiquitinated CYP1B1 is then recognized by the 26S proteasome, a cellular complex responsible for degrading unwanted proteins. The proteasome unfolds and degrades the CYP1B1 protein into small peptides, effectively eliminating it from the cell.[1] The PROTAC molecule is then released and can initiate another cycle of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Structure and Function of PROTAC CYP1B1 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of "PROTAC CYP1B1 degrader-2," also identified as compound PV2. This novel Proteolysis Targeting Chimera (PROTAC) has demonstrated significant potential in overcoming drug resistance in cancer cells by selectively targeting the cytochrome P450 1B1 (CYP1B1) enzyme for degradation.
Core Structure and Chemical Properties
This compound is a heterobifunctional molecule meticulously designed to bridge CYP1B1 with the von Hippel-Landau (VHL) E3 ubiquitin ligase, thereby inducing the targeted degradation of CYP1B1 through the ubiquitin-proteasome system.[1] The molecule is composed of three distinct chemical moieties: a ligand that binds to CYP1B1, a ligand for the VHL E3 ligase, and a linker that connects these two components.[1]
The specific components of this compound are:
-
CYP1B1 Ligand: Based on an N-aryl-2,4-bithiazole-2-amine scaffold.[1]
-
Linker: An alkyl-chain linker.
-
VHL Ligand: A derivative that binds to the von Hippel-Landau E3 ubiquitin ligase.[1]
The complete chemical structure is presented below:
Chemical Structure of this compound (PV2)
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2836297-26-6 |
| Molecular Formula | C49H56ClN7O5S3 |
| Molecular Weight | 954.70 g/mol |
| InChI Key | FUWMQQKQTVJWOX-HBZXKZFHSA-N |
Mechanism of Action and Biological Activity
This compound functions by hijacking the cell's natural protein disposal system to eliminate the CYP1B1 enzyme. Overexpression of CYP1B1 is associated with resistance to certain chemotherapeutic agents, such as paclitaxel, in non-small cell lung cancer. By degrading CYP1B1, this PROTAC aims to resensitize cancer cells to these therapies.
The mechanism involves the formation of a ternary complex between CYP1B1, the PROTAC molecule, and the VHL E3 ligase. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome.
Quantitative Biological Data
This compound has demonstrated potent and efficient degradation of CYP1B1 in preclinical studies. The key quantitative data are summarized in the table below.
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Time Point |
| DC50 (Degradation Concentration) | A549/Taxol | 1.0 nM | 24 h |
| Maximum Degradation (Dmax) | A549/Taxol | >90% | 24 h |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Synthesis of this compound (PV2)
The synthesis of PV2 is a multi-step process involving the preparation of the CYP1B1 ligand, the linker, and the VHL ligand, followed by their sequential conjugation.
Protocol: The synthesis involves standard organic chemistry techniques, including cross-coupling reactions for the bithiazole core formation, followed by amide bond formation to attach the linker and the VHL ligand. Purification is typically achieved through column chromatography and preparative HPLC. Characterization is performed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture
-
Cell Line: A549/Taxol (paclitaxel-resistant human non-small cell lung cancer cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for CYP1B1 Degradation
This assay is used to quantify the extent of CYP1B1 protein degradation following treatment with the PROTAC.
-
Cell Treatment: Seed A549/Taxol cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against CYP1B1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as GAPDH or β-actin, should be probed on the same membrane.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using appropriate software to quantify the band intensities, and the CYP1B1 levels are normalized to the loading control.
Cell Viability Assay
This assay measures the effect of the PROTAC on the proliferation of cancer cells.
-
Cell Seeding: Plate A549/Taxol cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cell Migration and Invasion Assays
These assays assess the impact of the PROTAC on the metastatic potential of cancer cells.
-
Wound-Healing Assay (Migration):
-
Grow A549/Taxol cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing the PROTAC or vehicle control.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound closure area to quantify cell migration.
-
-
Transwell Invasion Assay:
-
Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Seed A549/Taxol cells in the upper chamber in a serum-free medium containing the PROTAC or vehicle control.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
-
Affected Signaling Pathways
This compound has been shown to inhibit signaling pathways that are crucial for cancer cell migration, invasion, and survival.
FAK/SRC Signaling Pathway
The Focal Adhesion Kinase (FAK) and Src kinase pathway is a key regulator of cell adhesion, migration, and proliferation. Inhibition of this pathway can reduce the metastatic potential of cancer cells.
Epithelial-Mesenchymal Transition (EMT) Pathway
EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. This process is critical for cancer metastasis.
Conclusion
This compound is a potent and selective degrader of the CYP1B1 protein. Its ability to induce profound degradation of CYP1B1 in drug-resistant cancer cells, leading to the inhibition of key pro-metastatic signaling pathways, highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
In-Depth Technical Guide: Synthesis of PROTAC CYP1B1 Degrader-2 (PV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This technical guide provides a detailed overview of the synthesis pathway for PROTAC CYP1B1 degrader-2 (PV2), a potent von Hippel-Landau (VHL) E3 ligase-based degrader of Cytochrome P450 1B1 (CYP1B1). Overexpression of CYP1B1 is implicated in the development of resistance to various cancer therapies. PV2 has demonstrated significant potential in overcoming drug resistance by inducing the degradation of CYP1B1.[1]
This document outlines the multi-step synthesis of PV2, including the preparation of its constituent building blocks: the CYP1B1 ligand, the VHL ligand, and the linker, followed by their final assembly. Detailed experimental protocols are provided to facilitate the replication of this synthesis for research and development purposes.
This compound (PV2): Molecular Profile
| Property | Value |
| Compound Name | This compound (PV2) |
| CAS Number | 2836297-26-6 |
| Molecular Formula | C49H56ClN7O5S3 |
| Molecular Weight | 954.70 g/mol |
| Mechanism of Action | VHL-based PROTAC; induces proteasomal degradation of CYP1B1 |
| Biological Activity | DC50 of 1.0 nM in A549/Taxol cells after 24 hours |
| Components | CYP1B1 Ligand (based on N-aryl-2,4-bithiazole-2-amine), Linker, VHL Ligand |
Synthesis Pathway Overview
The synthesis of this compound (PV2) is a convergent process that involves three main stages:
-
Synthesis of the CYP1B1 Ligand with a Linker Attachment Point: A functionalized N-aryl-2,4-bithiazole-2-amine derivative is prepared to serve as the warhead for targeting CYP1B1. This core is synthesized with a reactive handle to enable covalent attachment of the linker.
-
Synthesis of the VHL Ligand-Linker Conjugate: A known VHL ligand is coupled to a bifunctional linker, preparing it for subsequent conjugation to the CYP1B1 ligand.
-
Final Assembly of this compound (PV2): The CYP1B1 ligand and the VHL ligand-linker conjugate are coupled in the final step to yield the complete PROTAC molecule.
dot
Caption: General convergent synthesis strategy for this compound (PV2).
Experimental Protocols
The following protocols are based on established synthetic methodologies for PROTACs and related chemical entities.
Part 1: Synthesis of the Functionalized CYP1B1 Ligand
The core of the CYP1B1 ligand is an N-aryl-2,4-bithiazole-2-amine scaffold. The synthesis begins with the construction of this core, followed by functionalization to introduce a point of attachment for the linker.
1.1: Synthesis of the N-aryl-2,4-bithiazole-2-amine Core
-
Reaction: A substituted thiourea is reacted with an appropriate α-haloketone in a Hantzsch thiazole synthesis.
-
Reagents:
-
Substituted N-arylthiourea (1.0 eq)
-
2-bromo-1-(thiazol-2-yl)ethan-1-one derivative (1.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve the substituted N-arylthiourea in ethanol.
-
Add the 2-bromo-1-(thiazol-2-yl)ethan-1-one derivative to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2,4-bithiazole-2-amine core.
-
1.2: Functionalization of the CYP1B1 Ligand
-
Objective: To introduce a carboxylic acid or an amine functionality for linker attachment. This example details the introduction of a carboxylic acid via an ether linkage.
-
Reagents:
-
N-aryl-2,4-bithiazole-2-amine with a phenolic hydroxyl group (1.0 eq)
-
Ethyl bromoacetate (1.5 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Acetone or Dimethylformamide (DMF) (as solvent)
-
-
Procedure (Ester Formation):
-
Suspend the phenolic N-aryl-2,4-bithiazole-2-amine and potassium carbonate in acetone or DMF.
-
Add ethyl bromoacetate and stir the mixture at 60 °C overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the crude ester by column chromatography.
-
-
Procedure (Hydrolysis to Carboxylic Acid):
-
Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the functionalized CYP1B1 ligand with a carboxylic acid handle.
-
Part 2: Synthesis of the VHL Ligand-Linker Conjugate
This involves the preparation of a known VHL ligand and its subsequent coupling to an activated linker.
2.1: Synthesis of the VHL Ligand
The VHL ligand, a hydroxyproline derivative, is typically synthesized via a multi-step sequence. For the purpose of this guide, we will assume the availability of a common VHL ligand precursor with a free amine for linker attachment.
2.2: Synthesis of the VHL Ligand-Linker Conjugate
-
Objective: To couple the VHL ligand with a linker containing a terminal reactive group (e.g., a carboxylic acid) for the final coupling step.
-
Reagents:
-
VHL ligand with a free amine (1.0 eq)
-
Linker with a terminal carboxylic acid and a protected amine or other functional group (e.g., Boc-amino-PEG-acid) (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF (as solvent)
-
-
Procedure:
-
Dissolve the linker in DMF.
-
Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.
-
Add the VHL ligand to the reaction mixture.
-
Stir at room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If a protecting group (e.g., Boc) is present on the linker, deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to reveal the reactive handle for the final coupling.
-
Part 3: Final Assembly of this compound (PV2)
This final step involves the coupling of the functionalized CYP1B1 ligand with the VHL ligand-linker conjugate.
-
Reaction: Amide bond formation between the carboxylic acid-functionalized CYP1B1 ligand and the amine-functionalized VHL ligand-linker conjugate.
-
Reagents:
-
Functionalized CYP1B1 Ligand (with carboxylic acid) (1.0 eq)
-
VHL Ligand-Linker Conjugate (with free amine) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (as solvent)
-
-
Procedure:
-
Dissolve the functionalized CYP1B1 ligand in DMF.
-
Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the VHL ligand-linker conjugate in DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound (PV2) by preparative HPLC to obtain the final product.
-
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the CYP1B1 ligand, linker, and VHL ligand moieties. |
| ¹³C NMR | Resonances consistent with the carbon framework of the final PROTAC molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) consistent with the calculated exact mass of the protonated molecule [M+H]⁺. |
| Purity (HPLC) | >95% |
Signaling Pathway and Experimental Workflow
dot
Caption: Workflow for synthesis and evaluation, and the mechanism of action of PV2.
Conclusion
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound (PV2). The convergent synthetic strategy allows for the modular assembly of this potent degrader. The successful synthesis and purification of PV2 will enable further investigation into its therapeutic potential for overcoming drug resistance in cancer. Adherence to the described experimental procedures and rigorous characterization are crucial for obtaining high-quality material for biological evaluation.
References
Role of CYP1B1 in cancer progression and drug resistance
An In-depth Technical Guide to the Role of Cytochrome P450 1B1 in Cancer Progression and Drug Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that has garnered significant attention in oncology for its dual role in both the initiation of carcinogenesis and the development of therapeutic resistance. Unlike most CYP enzymes, which are primarily found in the liver, CYP1B1 is overexpressed in a wide array of human tumors while being undetectable or expressed at very low levels in corresponding normal tissues.[1][2] This tumor-specific expression profile positions CYP1B1 as a promising biomarker and a highly selective target for anticancer therapies. This guide provides a comprehensive overview of the molecular mechanisms through which CYP1B1 contributes to cancer progression and drug resistance, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
The Role of CYP1B1 in Cancer Progression
CYP1B1's contribution to cancer progression is multifaceted, stemming primarily from its enzymatic function to metabolize both exogenous and endogenous compounds into carcinogenic agents.
Metabolic Activation of Pro-carcinogens
CYP1B1 plays a critical role in Phase I metabolism, converting inert pro-carcinogens into highly reactive, DNA-damaging metabolites.[3][4] This is a key mechanism for tumor initiation.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Found in tobacco smoke and pollutants, PAHs like benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene (DMBA) are metabolically activated by CYP1B1 to form diolepoxides, which are potent carcinogens that form DNA adducts.[4][5][6]
-
Heterocyclic Aromatic Amines (HAAs): These compounds, formed in cooked meats, are also converted into genotoxic metabolites by CYP1B1.[6]
-
Aflatoxin B1: While not a classical substrate, studies have shown CYP1B1 can activate this mycotoxin into a potent recombinagen, leading to chromosomal translocations.[6]
Metabolism of Endogenous Hormones
A crucial function of CYP1B1 in hormone-responsive cancers (e.g., breast, ovarian, prostate) is the metabolism of estrogens.
-
Estradiol (E2) Metabolism: CYP1B1 catalyzes the 4-hydroxylation of 17β-estradiol (E2), producing 4-hydroxyestradiol (4-OHE2).[7][8]
-
Genotoxicity: 4-OHE2 can be further oxidized to semiquinones and quinones. These reactive species can covalently bind to DNA, forming adducts and generating reactive oxygen species (ROS) that lead to oxidative DNA damage and oncogenic mutations.[5][7]
Promotion of Cell Proliferation, Invasion, and Metastasis
Beyond metabolic activation, CYP1B1 actively promotes oncogenic signaling pathways that drive cancer progression. Overexpression of CYP1B1 is associated with increased tumor size, higher tumor grade, and lymph node metastasis.[9]
-
Epithelial-Mesenchymal Transition (EMT): CYP1B1 induces EMT, a key process for metastasis, by up-regulating transcription factors like ZEB2, SNAI1, and TWIST1.[9][10]
-
Wnt/β-Catenin Signaling: CYP1B1 activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of target genes like c-Myc and cyclin D1, which promote cell proliferation.[10][11]
-
Sp1 Upregulation: The transcription factor Sp1 is a key mediator of CYP1B1's oncogenic effects. CYP1B1 increases Sp1 expression and DNA binding activity, which in turn upregulates genes involved in cell growth and metastasis, such as urokinase-type plasminogen activator receptor (uPAR).[10][12][13]
-
p53 Regulation: CYP1B1's influence can be dependent on the mutation status of the TP53 gene. It has been shown to suppress wild-type p53 while inducing oncogenic gain-of-function mutant p53, further promoting invasive traits.[14]
The Role of CYP1B1 in Anticancer Drug Resistance
The overexpression of CYP1B1 in tumor cells is a significant mechanism of acquired and intrinsic resistance to a variety of chemotherapeutic agents.[1][15] The primary mechanism is the enzymatic inactivation of these drugs, reducing their cytotoxic efficacy.
Mechanisms of Resistance
-
Drug Metabolism and Inactivation: CYP1B1 can hydroxylate and oxidize various anticancer drugs, converting them into less active or inactive metabolites that are more easily excreted from the cell.[2][16] This accelerated degradation reduces the intracellular concentration of the active drug.
-
Promotion of Cell Survival: In some contexts, CYP1B1 appears to promote cell survival pathways independently of its direct metabolic activity on a drug, contributing to a drug-resistant phenotype.[17]
Classes of Drugs Affected
-
Taxanes (Docetaxel, Paclitaxel): CYP1B1 is strongly implicated in resistance to taxanes. Studies show that cells expressing CYP1B1 have decreased sensitivity to docetaxel, a phenomenon that can be reversed by CYP1B1 inhibitors.[1][17] Furthermore, paclitaxel treatment can induce the expression of CYP1B1 in ovarian cancer cells, creating a feedback loop that enhances resistance.[16][18]
-
Anthracyclines (Doxorubicin): Evidence suggests CYP1B1 contributes to doxorubicin resistance.[2]
-
Platinum-Based Drugs (Cisplatin): CYP1B1 silencing has been shown to reduce cisplatin resistance in non-small cell lung cancer cells.[2][19]
-
Other Agents: CYP1B1 has also been associated with resistance to agents like flutamide and mitoxantrone.[20]
Quantitative Data Summary
Table 1: CYP1B1 Expression in Human Cancers vs. Normal Tissue
| Cancer Type | Finding | Reference(s) |
| Ovarian Cancer | 92% of primary and 94% of metastatic ovarian cancers show CYP1B1 immunoreactivity. | [5] |
| Prostate Cancer | High CYP1B1 mRNA and protein levels detected in prostate tumors. | [9] |
| Breast Cancer | Overexpressed in mammary tumors; higher in inflammatory breast cancer tissues. | [9][20] |
| Colon Cancer | Elevated expression is a marker for more aggressive tumors. | [20][21] |
| Multiple Cancers | A pan-cancer analysis showed higher CYP1B1 expression is positively correlated with advanced tumor stage in bladder, kidney, skin, stomach, thyroid, and uterine cancers. | [22] |
| Pan-Cancer | Overexpressed in a wide variety of malignant tumors but often undetectable in normal tissues. | [1] |
Table 2: Impact of CYP1B1 on Chemotherapeutic Drug Efficacy
| Drug | Cancer Model | Effect of CYP1B1 Expression | Reversal Agent | Reference(s) |
| Docetaxel | CHO cells, Breast Cancer (MCF-7) | Decreased sensitivity, increased resistance. | α-Naphthoflavone (ANF) | [1][17] |
| Paclitaxel | Ovarian Cancer (A2780) | Paclitaxel induces CYP1B1 expression, leading to resistance. | α-Naphthoflavone (ANF) | [16][18] |
| Cisplatin | Non-Small Cell Lung Cancer | CYP1B1 silencing significantly reduced cisplatin resistance. | siRNA | [19] |
| Gemcitabine | Pancreatic Cancer | CYP1B1 expression is correlated with gemcitabine resistance. | CYP1B1 Inhibitors | [19] |
Key Experimental Protocols
Protocol 4.1: Quantification of CYP1B1 mRNA by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the transcript levels of the CYP1B1 gene in cell lines or tissue samples.
-
RNA Extraction: Isolate total RNA from cells or homogenized tissue using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
Real-Time PCR: Perform PCR using a real-time thermal cycler.
-
Reaction Mixture: Prepare a 20 µL reaction containing cDNA template, forward and reverse primers for CYP1B1, a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Primers (Example):
-
CYP1B1 Forward: 5'-TGGAGAGCGTCGTGGAGTT-3'
-
CYP1B1 Reverse: 5'-CCACGACCTGATCCAATTCT-3'
-
-
Cycling Conditions (Example): [23]
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 94°C for 5 seconds.
-
Annealing: 65°C for 10 seconds.
-
Extension: 72°C for 20 seconds.
-
-
-
Analysis: Perform a melt curve analysis to confirm product specificity. Calculate relative gene expression using the ΔΔCt method, normalizing CYP1B1 expression to the housekeeping gene.
-
Protocol 4.2: Detection of CYP1B1 Protein by Immunohistochemistry (IHC)
This method localizes CYP1B1 protein expression within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Dewax tissue slides in xylene and rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or pressure cooker. Allow to cool slowly.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for human CYP1B1 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides with PBS. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Develop the signal using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Score the intensity and percentage of stained tumor cells to quantify CYP1B1 expression.
Protocol 4.3: Assessment of CYP1B1 Enzymatic Activity (EROD Assay)
This fluorometric assay measures CYP1B1's catalytic activity by quantifying the O-deethylation of 7-ethoxyresorufin (a substrate) to resorufin (a fluorescent product).
-
Sample Preparation: Prepare cell lysates or microsomal fractions from tissues or cells of interest. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a 96-well plate, add cell lysate/microsomes, reaction buffer (e.g., potassium phosphate buffer), and the substrate 7-ethoxyresorufin.
-
Reaction Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile or methanol.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Quantification: Calculate the amount of resorufin produced by comparing the fluorescence values to a standard curve generated with known concentrations of resorufin. Express enzyme activity as pmol of resorufin formed per minute per mg of protein. Note: To measure CYP1B1 activity specifically in the presence of CYP1A1, a subtractive approach using a selective CYP1B1 inhibitor like 2,4,3',5'-tetramethoxystilbene (TMS) is required.[24]
Protocol 4.4: siRNA-mediated Knockdown of CYP1B1
This protocol is used to transiently reduce the expression of CYP1B1 in cell culture to study its functional role.
-
Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute CYP1B1-specific small interfering RNA (siRNA) and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of CYP1B1 knockdown at both the mRNA and protein levels using qRT-PCR (Protocol 4.1) and Western Blotting, respectively.
-
Functional Assays: Use the CYP1B1-depleted cells for functional experiments, such as cell viability assays in the presence of a chemotherapeutic drug, migration assays, or invasion assays, comparing the results to cells treated with the non-targeting control siRNA.
Signaling Pathways and Experimental Workflows
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 induction.
Caption: CYP1B1-mediated signaling pathways in cancer progression.
Caption: Logical workflow of CYP1B1-mediated chemotherapy resistance.
Caption: Experimental workflow to investigate CYP1B1's role in drug resistance.
Conclusion
CYP1B1 stands out as a critical enzyme in oncology due to its tumor-specific overexpression and its direct involvement in carcinogenesis and chemoresistance. Its ability to activate environmental pro-carcinogens and endogenous hormones makes it a key factor in tumor initiation, while its capacity to metabolize and inactivate a broad range of anticancer drugs presents a major clinical challenge. The detailed molecular pathways, including the upregulation of Sp1 and activation of Wnt/β-catenin signaling, provide a clear rationale for its role in promoting aggressive cancer phenotypes. The tumor-restricted expression of CYP1B1 makes it an ideal target for developing novel cancer therapies. Strategies employing selective CYP1B1 inhibitors as adjuvants to conventional chemotherapy could reverse drug resistance and enhance treatment efficacy, representing a promising avenue for future cancer treatment.[15][25]
References
- 1. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessapps.amdi.usm.my [accessapps.amdi.usm.my]
- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 6. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyp1b1 exerts opposing effects on intestinal tumorigenesis via exogenous and endogenous substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to PROTAC CYP1B1 Degrader-2 (PV2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as PV2, is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme frequently overexpressed in a variety of human cancers and is implicated in the metabolism of chemotherapeutic agents, leading to drug resistance. PV2 offers a promising strategy to overcome this resistance by eliminating the CYP1B1 protein, thereby re-sensitizing cancer cells to conventional therapies. This technical guide provides a comprehensive overview of PV2, its VHL E3 ligase ligand, mechanism of action, and the experimental data supporting its therapeutic potential.
Core Components and Structure
This compound (PV2) is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (CYP1B1), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.
-
CYP1B1 Ligand (HY-159006): This N-aryl-2,4-bithiazole-2-amine-based ligand, also referred to as compound A1, selectively binds to the CYP1B1 enzyme.
-
VHL E3 Ligase Ligand (HY-112078): This ligand, also known as (S,R,S)-AHPC-Me, engages the VHL E3 ligase, a component of the cellular protein degradation machinery.
-
Linker (HY-W007700): An 8-bromooctanoic acid-based linker connects the CYP1B1 and VHL ligands, positioning them optimally for the formation of a ternary complex.
The complete chemical structure of this compound (PV2) is represented by the SMILES string: CC(C)(--INVALID-LINK--N=CS3)C=C2)C)=O)C--INVALID-LINK--C1)=O)NC(CCCCCCCOC4=CC=CC=C4C5=CSC(C6=CSC(NC7=CC=C(Cl)C=C7)=N6)=N5)=O)C[1].
Mechanism of Action
PV2 functions by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of CYP1B1. The process is initiated by the simultaneous binding of PV2 to both CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate CYP1B1. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged CYP1B1 protein. By eliminating CYP1B1, PV2 can reverse drug resistance and inhibit cancer cell migration and invasion.
Mechanism of action of this compound (PV2).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (PV2) and its constituent ligand from studies conducted in A549/Taxol cells, a paclitaxel-resistant non-small cell lung cancer cell line.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound (PV2) | DC50 (24 h) | A549/Taxol | 1.0 nM | [1] |
| Dmax (24 h) | A549/Taxol | >90% at 10 nM | ||
| CYP1B1 Ligand (A1) | IC50 | CYP1B1 Enzyme | 11.9 nM |
| Treatment | Cell Line | IC50 of Paclitaxel | Fold Reversal of Resistance | Reference |
| Control | A549/Taxol | - | - | |
| PV2 (10 nM) | A549/Taxol | Significantly Reduced | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound (PV2).
Western Blot Analysis for CYP1B1 Degradation
-
Cell Culture and Treatment: A549/Taxol cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of PV2 (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysates are collected and centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against CYP1B1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549/Taxol cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Treatment: Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed concentration of PV2 (e.g., 10 nM).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using appropriate software.
Wound Healing Assay for Cell Migration
-
Cell Seeding: A549/Taxol cells are seeded in 6-well plates and grown to a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells and then treated with serum-free medium containing PV2 (e.g., 10 nM) or DMSO.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.
-
Data Analysis: The area of the wound is measured at each time point, and the percentage of wound closure is calculated.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.
-
Cell Seeding: A549/Taxol cells, pre-treated with PV2 (e.g., 10 nM) or DMSO for 24 hours, are seeded into the upper chambers in serum-free medium.
-
Chemoattractant: The lower chambers are filled with medium containing 10% fetal bovine serum (FBS) as a chemoattractant.
-
Incubation: The plates are incubated for 24 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invaded cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.
Experimental workflow for evaluating PV2.
Signaling Pathways and Therapeutic Implications
The overexpression of CYP1B1 in cancer cells contributes to drug resistance through the metabolic inactivation of chemotherapeutic agents. Furthermore, CYP1B1 has been shown to be involved in promoting cell migration and invasion through the activation of signaling pathways such as the FAK/SRC and the epithelial-mesenchymal transition (EMT) pathways. By degrading CYP1B1, PV2 has been shown to effectively inhibit these pathways, leading to a reduction in the migratory and invasive potential of cancer cells. This dual action of reversing drug resistance and inhibiting metastasis makes this compound a highly promising therapeutic candidate for the treatment of CYP1B1-overexpressing cancers.
CYP1B1 signaling and the inhibitory effect of PV2.
Conclusion
This compound (PV2) represents a significant advancement in the development of targeted cancer therapies. Its ability to potently and selectively degrade CYP1B1 addresses a key mechanism of drug resistance and metastasis in various cancers. The data presented in this guide highlight its potential as a powerful tool for researchers and a promising candidate for further drug development. The detailed protocols provided herein should enable the replication and expansion of these findings, fostering further investigation into the therapeutic applications of this novel PROTAC.
References
In-Depth Technical Guide: The Ternary Complex of PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This is achieved through the formation of a key ternary complex, consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. This guide provides a detailed technical overview of the ternary complex formed by "PROTAC CYP1B1 degrader-2," a novel agent designed to target Cytochrome P450 1B1 (CYP1B1) for degradation. Overexpression of CYP1B1 has been implicated in the development of resistance to chemotherapy in various cancers. This compound offers a promising strategy to overcome this resistance by selectively degrading the CYP1B1 enzyme.
Core Components of the Ternary Complex
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to CYP1B1, a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a stable and productive ternary complex is the cornerstone of its mechanism of action, leading to the ubiquitination and subsequent proteasomal degradation of CYP1B1.
Quantitative Analysis of Ternary Complex Formation
The efficacy of a PROTAC is intimately linked to the biophysical characteristics of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC for its target protein and the E3 ligase, as well as the stability and cooperativity of the resulting ternary complex.
While specific binding affinities (KD) and cooperativity (α) values for the ternary complex of this compound have not been publicly disclosed in detail, the following table outlines the known quantitative data for this potent degrader.
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.0 nM | A549/Taxol | [1][2][3][4][5] |
Note: The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher degradation potency. Further research is needed to fully characterize the thermodynamics and kinetics of the ternary complex formation.
Experimental Protocols
The characterization of the this compound ternary complex involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the study of PROTACs.
Western Blotting for CYP1B1 Degradation
This assay is fundamental to confirming the degradation of the target protein.
-
Cell Culture and Treatment: A549/Taxol cells, which are known to overexpress CYP1B1, are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified period, typically 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CYP1B1 overnight at 4°C. A loading control, such as GAPDH or β-actin, is also probed to normalize for protein loading.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of CYP1B1 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 value is then determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinities (KD) and kinetics (kon and koff).
-
Immobilization: Recombinant VHL E3 ligase is immobilized on a sensor chip surface.
-
Binary Interaction Analysis:
-
To determine the binding affinity of this compound to VHL (KD,VHL), serial dilutions of the PROTAC are injected over the immobilized VHL surface.
-
To determine the binding affinity of the PROTAC to CYP1B1 (KD,CYP1B1), a similar experiment is performed with immobilized CYP1B1.
-
-
Ternary Complex Formation: To measure the affinity of the ternary complex, a constant, saturating concentration of CYP1B1 is pre-incubated with varying concentrations of this compound. These mixtures are then injected over the immobilized VHL surface. The response units are measured to determine the ternary complex binding affinity (KD,ternary).
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate the association rate constants (kon), dissociation rate constants (koff), and equilibrium dissociation constants (KD). Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation: Purified recombinant CYP1B1, VHL, and this compound are prepared in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
The PROTAC is titrated into the sample cell containing either CYP1B1 or VHL to determine the binary binding affinities.
-
-
Ternary Titration: To characterize the ternary complex, the PROTAC and one of the proteins (e.g., CYP1B1) are placed in the syringe and titrated into the sample cell containing the other protein (VHL).
-
Data Analysis: The heat released or absorbed during each injection is measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves hijacking the cellular ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing the ternary complex.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for PROTAC characterization.
Conclusion
This compound is a highly potent molecule that effectively induces the degradation of CYP1B1, a key enzyme associated with chemotherapy resistance. The formation of a stable and cooperative ternary complex with VHL E3 ligase is central to its mechanism of action. While detailed biophysical data on the ternary complex remains to be fully elucidated in publicly accessible literature, the nanomolar DC50 value highlights its potential as a therapeutic agent. The experimental protocols and workflows described herein provide a comprehensive framework for the continued investigation and optimization of this and other PROTAC-based therapeutics. Further studies are warranted to fully characterize the ternary complex and to explore the full therapeutic potential of this compound in overcoming drug resistance in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 5. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC CYP1B1 Degrader-2: A Technical Overview of Target Engagement and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This technical guide focuses on PROTAC CYP1B1 degrader-2, a molecule designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is a metabolizing enzyme frequently overexpressed in a variety of human cancers, where it is implicated in carcinogenesis and the development of resistance to chemotherapy. This document provides a detailed overview of the available data on the binding affinity and degradation performance of this compound, alongside generalized experimental protocols and relevant signaling pathway diagrams.
Quantitative Performance of this compound
The efficacy of a PROTAC is defined by its ability to bind to both the target protein and an E3 ubiquitin ligase, and subsequently induce the degradation of the target. Key parameters for evaluating PROTAC performance include the dissociation constant (Kd) for each binding event, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).
Based on available data, this compound demonstrates potent degradation of its target protein.
| Parameter | Target/E3 Ligase | Value | Cell Line |
| DC50 | CYP1B1 | 1.0 nM | A549/Taxol |
| Recruited E3 Ligase | von Hippel-Lindau (VHL) | - | - |
| Binding Affinity (Kd) to CYP1B1 | CYP1B1 | Data not publicly available | - |
| Binding Affinity (Kd) to VHL | VHL | Data not publicly available | - |
| Dmax | CYP1B1 | Data not publicly available | - |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following sections detail generalized methodologies for key experiments used to characterize PROTAC molecules.
Protocol 1: Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Methodology:
-
Sample Preparation:
-
Purify recombinant human CYP1B1 and VHL-ElonginB-ElonginC (VBC) complex.
-
Prepare solutions of the PROTAC, CYP1B1, and VBC complex in a matched buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP).
-
Concentrations for ITC are typically in the low micromolar range, with the titrant (PROTAC) concentration being 10-20 fold higher than the macromolecule in the cell.
-
-
ITC Experiment:
-
Load the protein solution (CYP1B1 or VBC complex) into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
-
A control experiment with the PROTAC injected into buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Protocol 2: Determination of DC50 and Dmax by Western Blot
Western blotting is a common method to quantify the extent of protein degradation in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate A549/Taxol cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CYP1B1 and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for this compound.
Experimental Workflow for DC50 and Dmax Determination
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
CYP1B1 Signaling Pathway in Apoptosis Regulation
Caption: CYP1B1's role in the inhibition of apoptosis via XIAP.
Conclusion
This compound is a potent degrader of CYP1B1 with a reported DC50 of 1.0 nM in A549/Taxol cells. It achieves this by recruiting the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CYP1B1. While specific binding affinities and Dmax values are not publicly available, the provided generalized protocols offer a framework for the experimental determination of these crucial parameters. The degradation of CYP1B1 by this PROTAC has the potential to impact cellular processes such as apoptosis and drug resistance, making it a valuable tool for cancer research and a promising candidate for further therapeutic development.
The Discovery and Development of CYP1B1-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology. Overexpressed in a wide array of tumors with limited expression in normal tissues, CYP1B1 is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapy.[1] The selective targeting of CYP1B1 presents a promising therapeutic window for cancer treatment. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the discovery and development of CYP1B1-targeting PROTACs, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Mechanism of Action: CYP1B1-Targeting PROTACs
CYP1B1-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to CYP1B1, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon entering the cell, the PROTAC forms a ternary complex with CYP1B1 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate CYP1B1, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple CYP1B1 molecules.
CYP1B1 Signaling Pathways in Cancer
CYP1B1 overexpression contributes to cancer progression through the activation of multiple signaling pathways, including the Wnt/β-catenin and uPA/uPAR pathways. These pathways promote cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). The degradation of CYP1B1 by PROTACs is expected to downregulate these oncogenic signaling cascades.
Data Presentation: Quantitative Analysis of CYP1B1-Targeting PROTACs
The efficacy of CYP1B1-targeting PROTACs is quantified by several key parameters, including inhibitory concentration (IC50), degradation concentration (DC50), and maximum degradation (Dmax). The following tables summarize the available data for notable CYP1B1 PROTACs.
Table 1: In Vitro Degradation and Potency of CYP1B1-Targeting PROTACs
| Compound ID | Warhead (CYP1B1 Ligand) | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | α-Naphthoflavone derivative | Thalidomide derivative | PEG | DU145 (Prostate Cancer) | Not Reported | Not Reported | 95.1 | [2] |
| PROTAC CYP1B1 degrader-2 (PV2) | N-aryl-2,4-bithiazole-2-amine | VHL ligand | Not specified | A549/Taxol (NSCLC) | 1.0 | >90 at 10 nM | Not Reported | [1] |
Table 2: Selectivity of PROTAC CYP1B1 degrader-1 (Compound 6C)
| Target | IC50 (nM) |
| CYP1B1 | 95.1 |
| CYP1A2 | 9838.6 |
Experimental Protocols
A rigorous and systematic experimental workflow is essential for the discovery and characterization of novel PROTACs. The following diagram and protocols outline the key steps in evaluating a CYP1B1-targeting PROTAC.
Assessment of CYP1B1 Degradation by Western Blot
This protocol is used to determine the dose- and time-dependent degradation of CYP1B1 in cancer cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., docetaxel-resistant DU145 prostate cancer cells or A549/Taxol non-small cell lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CYP1B1-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (CCK-8 or MTS)
This assay measures the effect of CYP1B1 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CYP1B1-targeting PROTAC for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
In Vivo Ubiquitination Assay by Immunoprecipitation
This protocol confirms that the PROTAC-induced degradation of CYP1B1 is mediated by the ubiquitin-proteasome system.
-
Cell Culture and Treatment:
-
Transfect cells with a plasmid encoding His-tagged ubiquitin.
-
Treat the cells with the CYP1B1-targeting PROTAC at a concentration that induces significant degradation. Include a vehicle control and a positive control (e.g., co-treatment with the proteasome inhibitor MG132).
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates with a buffer lacking SDS to reduce the detergent concentration.
-
Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads.
-
Perform a Western blot as described in Protocol 1, using an antibody against CYP1B1 to detect ubiquitinated CYP1B1. A smear of high-molecular-weight bands indicates polyubiquitination.
-
Conclusion
The development of CYP1B1-targeting PROTACs represents a promising new frontier in cancer therapy. By hijacking the cell's natural protein degradation machinery, these molecules can selectively eliminate CYP1B1, thereby overcoming drug resistance and inhibiting oncogenic signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working in this exciting field. Further research and optimization of CYP1B1-targeting PROTACs hold the potential to deliver novel and effective treatments for a variety of cancers.
References
The Ascendancy of CYP1B1 as a Pivotal Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 1B1 (CYP1B1), a member of the cytochrome P450 superfamily, has emerged as a compelling and highly specific therapeutic target in the field of oncology. Predominantly overexpressed in a wide array of human tumors while exhibiting minimal to no expression in corresponding normal tissues, CYP1B1 presents a unique molecular window for targeted cancer therapy. This enzyme plays a crucial role in the metabolic activation of pro-carcinogens and the regulation of cell proliferation, apoptosis, and drug resistance, making it an attractive molecule for the development of novel anti-cancer strategies. This technical guide provides an in-depth analysis of the significance of CYP1B1 in oncology, detailing its expression across various cancers, its role in key signaling pathways, and methodologies for its study and therapeutic targeting.
Introduction: The Rationale for Targeting CYP1B1 in Cancer
CYP1B1's prominence as a therapeutic target stems from its differential expression profile. This enzyme is implicated in the metabolic activation of various environmental pro-carcinogens, such as polycyclic aromatic hydrocarbons (PAHs), and in the metabolism of steroid hormones like estrogen, converting them into carcinogenic metabolites that can initiate and promote tumor growth.[1][2] Furthermore, its overexpression has been linked to resistance to several chemotherapeutic agents.[3] The selective expression of CYP1B1 in tumor cells offers the potential for therapies with high efficacy and reduced off-target toxicity.
Quantitative Expression of CYP1B1 in Human Malignancies
The overexpression of CYP1B1 at both the mRNA and protein levels is a hallmark of numerous cancers. This differential expression provides a strong basis for its use as a tumor biomarker and a therapeutic target.
Protein Expression in Tumor Tissues (Immunohistochemistry)
Immunohistochemical studies have consistently demonstrated high frequencies of CYP1B1 protein expression across a broad spectrum of human cancers, while it remains largely undetectable in normal tissues.[4][5]
| Cancer Type | Frequency of CYP1B1 Expression (%) | Reference |
| Bladder Cancer | 96% (in a study of 127 patients across various cancers) | [4] |
| Brain Cancer | High Frequency | [4] |
| Breast Cancer | 77% - 82% | [4] |
| Colon Cancer | High Frequency | [4][6] |
| Esophageal Cancer | High Frequency | [4] |
| Kidney Cancer | High Frequency | [4] |
| Lung Cancer | High Frequency | [4] |
| Lymph Node Metastases | High Frequency | [4] |
| Ovarian Cancer | >92% | [4] |
| Skin Cancer | High Frequency | [4] |
| Stomach Cancer | High Frequency | [4] |
| Testicular Cancer | High Frequency | [4] |
| Uterine Cancer | High Frequency | [4] |
mRNA Expression in Tumor Tissues (RT-qPCR)
Quantitative real-time PCR (RT-qPCR) analyses have corroborated the findings of immunohistochemistry, showing significant upregulation of CYP1B1 mRNA in tumor tissues compared to their normal counterparts.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Bladder Cancer | 65% of tumors showed overexpression | [7] |
| Colon Cancer | 60% of tumors showed overexpression | [7] |
Key Signaling Pathways Involving CYP1B1
CYP1B1 is intricately involved in several signaling pathways that are fundamental to cancer development and progression. Understanding these pathways is critical for designing effective therapeutic interventions.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ligands, such as environmental toxins or endogenous molecules, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcription.[8][9][10][11]
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for CYP1B1 Induction.
Estrogen Metabolism Pathway
CYP1B1 plays a pivotal role in the metabolic activation of estrogens. It catalyzes the 4-hydroxylation of estradiol (E2) to 4-hydroxyestradiol (4-OHE2), a catechol estrogen that can be further oxidized to semiquinones and quinones.[2][12][13] These reactive metabolites can form DNA adducts, leading to mutations and initiating carcinogenesis, particularly in hormone-responsive cancers like breast and ovarian cancer.[14]
Caption: CYP1B1-mediated Estrogen Metabolism and Carcinogenesis.
Wnt/β-Catenin Signaling Pathway
Recent studies have revealed a crosstalk between CYP1B1 and the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. CYP1B1 has been shown to activate Wnt/β-catenin signaling, leading to the stabilization and nuclear translocation of β-catenin.[15][16][17][18][19] In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and metastasis.
Caption: Activation of Wnt/β-Catenin Signaling by CYP1B1.
Experimental Protocols for CYP1B1 Research
Standardized and reproducible experimental protocols are essential for the accurate assessment of CYP1B1 expression and function.
Immunohistochemistry (IHC) for CYP1B1 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting CYP1B1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CYP1B1 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-23139, diluted 1:100-1:500 in blocking solution)[20]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate slides with DAB solution until the desired brown staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
Real-Time Quantitative PCR (RT-qPCR) for CYP1B1 mRNA Expression
This protocol details the quantification of CYP1B1 mRNA levels from total RNA.[25][26][27][28][29]
Materials:
-
Total RNA isolated from cells or tissues
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Forward and reverse primers for CYP1B1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Primer Sequences (Example):
-
CYP1B1 Forward: 5'-GGC TCT CCT TCT TCT TCG TGA C-3'
-
CYP1B1 Reverse: 5'-TGG TGA TGG TGA TGT TCT TGG T-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and cDNA template.
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1B1 and the reference gene.
-
Calculate the relative expression of CYP1B1 using the ΔΔCt method.
-
Western Blotting for CYP1B1 Protein Expression
This protocol describes the detection of CYP1B1 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CYP1B1 polyclonal antibody (e.g., Proteintech 67033-1-Ig, diluted 1:1000-1:6000)[30] or (Thermo Fisher Scientific Cat# PA5-28040, diluted 1:1000)[31]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Therapeutic Strategies Targeting CYP1B1
The unique expression profile and pro-tumorigenic functions of CYP1B1 make it an attractive target for various therapeutic approaches.
CYP1B1 Inhibitors
A number of natural and synthetic compounds have been identified as inhibitors of CYP1B1. These inhibitors can block the metabolic activation of pro-carcinogens and may sensitize cancer cells to chemotherapy.
| Inhibitor | Type | IC50 (nM) | Reference |
| α-Naphthoflavone | Flavonoid | Potent inhibitor (Ki = 2.8 nM) | [32] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Stilbene | 6 | [33] |
| 2,4,2',6'-Tetramethoxystilbene | Stilbene | 2 | [33] |
| Rhapontigenin | Stilbene | 9000 | [33] |
| Galangin | Flavonoid | 3 | [3] |
| 3-hydroxy-3′-fluoro-6,7,10-trimethoxyANF | ANF Derivative | 0.043 | [3] |
CYP1B1-Activated Prodrugs
The enzymatic activity of CYP1B1 can be harnessed to selectively activate non-toxic prodrugs into cytotoxic agents within the tumor microenvironment. This approach offers the potential for highly targeted cancer therapy with minimal systemic toxicity.[32][34][35]
Immunotherapy
The tumor-specific expression of CYP1B1 makes it a candidate for immunotherapeutic strategies, such as cancer vaccines or CAR-T cell therapies, aimed at eliciting an immune response against CYP1B1-expressing tumor cells.
Workflow for In Vitro Screening of CYP1B1-Targeted Therapies
A systematic workflow is crucial for the identification and validation of new therapeutic agents that target CYP1B1.[32][34][36]
References
- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 2. mygenefood.com [mygenefood.com]
- 3. mdpi.com [mdpi.com]
- 4. Evidence that CYP1B1 is a Universal Tumour Marker by Professor Dan Burke, September 2007 | Stichting Orthokennis [orthokennis.nl]
- 5. researchgate.net [researchgate.net]
- 6. salvestrol-cancer.com [salvestrol-cancer.com]
- 7. Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Activation of the Wnt/β-catenin/CYP1B1 pathway alleviates oxidative stress and protects the blood-brain barrier under cerebral ischemia/reperfusion conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. CYP1B1 Polyclonal Antibody (PA5-23139) [thermofisher.com]
- 21. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. cdn.origene.com [cdn.origene.com]
- 23. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 24. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mcgill.ca [mcgill.ca]
- 26. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. gene-quantification.de [gene-quantification.de]
- 29. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 30. CYP1B1 antibody (67033-1-Ig) | Proteintech [ptglab.com]
- 31. CYP1B1 Polyclonal Antibody (PA5-28040) [thermofisher.com]
- 32. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Development of an In Vitro Model to Screen CYP1B1-Targeted Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Identification of CYP1B1-specific candidate inhibitors using combination of in silico screening, integrated knowledge-based filtering, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PROTAC CYP1B1 Degrader-2 for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). One emerging mechanism of resistance involves the overexpression of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of various xenobiotics, including chemotherapeutic agents. Targeting CYP1B1 for degradation via Proteolysis Targeting Chimera (PROTAC) technology presents a novel and promising therapeutic strategy. This technical guide focuses on PROTAC CYP1B1 degrader-2 (also known as PV2) , a potent and specific degrader of CYP1B1, and its potential application in overcoming drug resistance in NSCLC.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in NSCLC cell lines, and detailed experimental protocols to facilitate further research and development.
This compound (PV2): Mechanism and Efficacy
This compound (PV2) is a von Hippel-Lindau (VHL) E3 ligase-based degrader designed to specifically target CYP1B1.[2] Its efficacy has been demonstrated in paclitaxel-resistant NSCLC cell lines, highlighting its potential to reverse chemotherapy resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound (PV2) in the A549/Taxol human NSCLC cell line.
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| DC50 | 1.0 nM | A549/Taxol | 24 hours | [2] |
| Maximum Degradation (Dmax) | >90% at 10 nM | A549/Taxol | 24 hours | [3] |
| IC50 (Cell Viability) | Not explicitly stated, but significant reduction in viability observed at nanomolar concentrations. | A549/Taxol | Not specified | [3] |
Table 1: In Vitro Degradation Efficacy of this compound (PV2)
| Assay | Treatment | Observed Effect | Reference |
| Cell Viability | PV2 | Dose-dependent decrease in cell viability | [3] |
| Wound Healing | PV2 | Significant inhibition of cell migration | [3] |
| Transwell Invasion | PV2 | Marked reduction in cell invasion | [3] |
Table 2: In Vitro Functional Effects of this compound (PV2) in A549/Taxol Cells
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of CYP1B1
The fundamental mechanism of action for this compound involves hijacking the VHL E3 ubiquitin ligase to induce the degradation of CYP1B1. This process can be visualized as a workflow.
Inhibition of FAK/SRC and EMT Pathways
The degradation of CYP1B1 by PV2 has been shown to suppress the Focal Adhesion Kinase (FAK)/Src family kinase (SRC) and Epithelial-to-Mesenchymal Transition (EMT) pathways.[3] These pathways are crucial for cell migration, invasion, and drug resistance in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the evaluation of this compound.
Synthesis of this compound (PV2)
The synthesis of PV2, an N-aryl-2,4-bithiazole-2-amine-based PROTAC, involves a multi-step process. A key component of the linker used in the synthesis of PV2 is 8-Bromooctanoic acid.[4] The general synthetic strategy for this class of PROTACs involves the coupling of a CYP1B1 ligand, a linker, and an E3 ligase ligand.[5] For detailed, step-by-step synthetic procedures, including reaction conditions and characterization data, researchers are directed to the supplementary information of the primary literature by Yao et al. (2024).
Cell Culture
-
Cell Line: Human non-small cell lung adenocarcinoma A549/Taxol (paclitaxel-resistant).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: To maintain the drug-resistant phenotype, the culture medium for A549/Taxol cells should be supplemented with paclitaxel at a concentration that is gradually increased over time.
Western Blot Analysis
This protocol is used to determine the levels of specific proteins within the cells.
-
Detailed Steps:
-
Cell Treatment: Plate A549/Taxol cells and treat with various concentrations of PV2 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed A549/Taxol cells in a 96-well plate.
-
Treat cells with a range of concentrations of PV2.
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Wound Healing (Scratch) Assay
This method assesses cell migration.
-
Procedure:
-
Grow A549/Taxol cells to confluence in a 6-well plate.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of PV2.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Measure the wound area at each time point to quantify cell migration.
-
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
-
Procedure:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed A549/Taxol cells in serum-free medium in the upper chamber.
-
Add medium containing FBS (as a chemoattractant) to the lower chamber.
-
Add different concentrations of PV2 to both the upper and lower chambers.
-
After incubation (e.g., 24 hours), remove the non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invaded cells under a microscope.
-
Future Directions and Conclusion
The preclinical data for this compound (PV2) are highly encouraging, demonstrating its potential to overcome paclitaxel resistance in NSCLC cells by degrading CYP1B1 and inhibiting key signaling pathways involved in cell migration and invasion. Further research is warranted to fully elucidate its therapeutic potential. Key future directions include:
-
In Vivo Efficacy Studies: Evaluation of PV2 in animal models of NSCLC is crucial to assess its anti-tumor activity, pharmacokinetic properties, and potential toxicities.
-
Combination Therapies: Investigating the synergistic effects of PV2 with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers for response to PV2 treatment will be essential for patient stratification in future clinical trials.
-
Exploration in Other Cancers: Given the role of CYP1B1 in other malignancies, the efficacy of PV2 should be explored in a broader range of cancer types.
References
- 1. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-Me and 8-bromooctanoic acid for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and effective component in PROTAC design.[2] This guide provides a detailed technical overview of the synthesis and application of PROTACs utilizing (S,R,S)-AHPC-Me, a potent VHL ligand, and 8-bromooctanoic acid as a versatile linker.[3][4]
(S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC, and serves to recruit the VHL E3 ubiquitin ligase.[3][5] Its specific stereochemistry is crucial for high-affinity binding to VHL, which is the initial and essential step in the PROTAC-mediated degradation cascade.[5] 8-bromooctanoic acid is an alkyl bromide linker that can be conjugated to the VHL ligand and subsequently to a "warhead" ligand that targets a specific protein for degradation.[4][6] This modular approach allows for the systematic development of novel protein degraders.
VHL-Mediated Degradation Pathway
PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-Me, co-opt the natural VHL-mediated protein degradation pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.
Caption: PROTAC-mediated protein degradation via the VHL pathway.
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize key quantitative data for well-characterized VHL-based PROTACs, ARV-771 (a BET degrader) and a CYP1B1 degrader, which utilize components similar to (S,R,S)-AHPC-Me and an alkyl linker.[3][7]
Table 1: Degradation Performance of Representative VHL-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | BET proteins | Castration-resistant prostate cancer (CRPC) cells | < 1 | > 90 (inferred) | [3] |
| PROTAC CYP1B1 degrader-2 | CYP1B1 | A549/Taxol | 1.0 | > 90 | [7][8][9] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Binding Affinities of ARV-771
| Ligand | Target | Kd (nM) | Reference(s) |
| ARV-771 | BRD2(1) | 34 | [10] |
| ARV-771 | BRD2(2) | 4.7 | [10] |
| ARV-771 | BRD3(1) | 8.3 | [10] |
| ARV-771 | BRD3(2) | 7.6 | [10] |
| ARV-771 | BRD4(1) | 9.6 | [10] |
| ARV-771 | BRD4(2) | 7.6 | [10] |
Experimental Protocols
The synthesis of a PROTAC using (S,R,S)-AHPC-Me and 8-bromooctanoic acid is a multi-step process. The following protocols provide a general framework for the synthesis and evaluation of such a PROTAC.
Synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid Linker
This protocol describes the coupling of the VHL ligand (S,R,S)-AHPC-Me to the 8-bromooctanoic acid linker. This reaction typically proceeds via nucleophilic substitution.
Materials:
-
(S,R,S)-AHPC-Me
-
8-bromooctanoic acid
-
Coupling agents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Dissolve (S,R,S)-AHPC-Me (1.0 eq) and 8-bromooctanoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S,R,S)-AHPC-Me-8-bromooctanoic acid conjugate.
General Protocol for PROTAC Synthesis
This protocol outlines the coupling of the pre-formed VHL ligand-linker conjugate to a warhead containing a nucleophilic handle (e.g., an amine or phenol).
Materials:
-
(S,R,S)-AHPC-Me-8-bromooctanoic acid
-
Warhead ligand with a nucleophilic group
-
A non-nucleophilic base (e.g., DIPEA or potassium carbonate)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the warhead ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add a suitable base (e.g., DIPEA or K2CO3) to the solution.
-
Add the (S,R,S)-AHPC-Me-8-bromooctanoic acid conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by LC-MS.[1]
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the final PROTAC using flash column chromatography or preparative HPLC.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.[11]
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with serial dilutions of the PROTAC for a predetermined time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against the target protein and a loading control, followed by an appropriate secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensities to determine the percentage of protein degradation relative to a vehicle control, from which DC50 and Dmax values can be calculated.[11][12]
Caption: A typical experimental workflow for PROTAC development.
Conclusion
(S,R,S)-AHPC-Me and 8-bromooctanoic acid are valuable building blocks for the synthesis of VHL-recruiting PROTACs. The modular nature of PROTAC design, combining a potent E3 ligase ligand with a versatile linker, allows for the rapid development and optimization of novel degraders for a wide range of therapeutic targets. A thorough understanding of the underlying biology, coupled with robust synthetic and analytical methodologies, is crucial for the successful design and implementation of this transformative therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Downstream Cascade: Unraveling the Effects of CYP1B1 Degradation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1), a member of the cytochrome P450 superfamily, is a critical enzyme primarily localized in the endoplasmic reticulum. It plays a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens. Unlike many other CYPs, CYP1B1 is expressed at low levels in the liver but is found in various extrahepatic tissues, with notably high expression in tumors. The degradation of CYP1B1, leading to its reduced activity, has profound downstream effects on cellular signaling, disease pathogenesis, and drug metabolism. This technical guide provides an in-depth exploration of these consequences, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Biological Roles and Metabolic Functions of CYP1B1
CYP1B1 is a monooxygenase that catalyzes NADPH-dependent oxidation of various substrates.[1][2] Its metabolic activities are central to several physiological and pathological processes.
Endogenous Substrate Metabolism:
-
Steroid Hormones: CYP1B1 is instrumental in the metabolism of steroid hormones such as 17β-estradiol (E2), testosterone, and progesterone.[1][2][3] It predominantly hydroxylates E2 at the C-4 position to form 4-hydroxyestradiol (4-OH-E2), a metabolite with potential genotoxic effects due to its ability to form DNA adducts and generate reactive oxygen species (ROS).[3][4][5]
-
Fatty Acids: The enzyme is involved in the metabolism of arachidonic acid, leading to the formation of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are lipid mediators in the vascular system.[2][3]
-
Retinoids: CYP1B1 catalyzes the two-step oxidation of all-trans-retinol to all-trans-retinal and subsequently to all-trans-retinoic acid, a crucial signaling molecule in development and cellular differentiation.[1][2][3][6]
-
Melatonin: It metabolizes melatonin, primarily to 6-hydroxymelatonin.[1][3]
Xenobiotic and Procarcinogen Metabolism:
CYP1B1 is a key player in the metabolic activation of numerous procarcinogens, including polycyclic aromatic hydrocarbons (PAHs) and arylamines, converting them into carcinogenic metabolites that can bind to DNA and initiate tumorigenesis.[1][7][8]
Downstream Effects of CYP1B1 Degradation
Reduced levels or activity of CYP1B1, whether through natural degradation, genetic mutations, or targeted inhibition, trigger a cascade of downstream effects with significant implications for various diseases.
Implications in Cancer
The overexpression of CYP1B1 in a wide range of tumors, and its low expression in adjacent normal tissues, makes it a compelling target for cancer therapy.[7][9][10] Degradation or inhibition of CYP1B1 can lead to:
-
Reduced Carcinogen Activation: By decreasing the metabolic activation of procarcinogens, CYP1B1 degradation can lower the risk of cancer initiation and progression.[9]
-
Inhibition of Cell Proliferation and Metastasis: Studies have shown that CYP1B1 enhances cell proliferation, invasion, and migration.[7][11] Its degradation can suppress these oncogenic processes.
-
Induction of Apoptosis: CYP1B1 has been shown to inhibit cancer cell apoptosis.[7] Consequently, its degradation can promote programmed cell death in tumor cells.
-
Modulation of Signaling Pathways: CYP1B1 degradation impacts key cancer-related signaling pathways:
-
Wnt/β-catenin Pathway: CYP1B1 activates the Wnt/β-catenin signaling pathway by upregulating β-catenin and its nuclear localization.[11][12] This leads to the transcription of target genes like c-Myc and cyclin D1, promoting cell proliferation. Degradation of CYP1B1 would therefore be expected to downregulate this pathway.
-
Specificity Protein 1 (Sp1) Regulation: CYP1B1 positively regulates the transcription factor Sp1, which is involved in cell growth and metastasis.[12] Suppression of CYP1B1 can block this oncogenic transformation. Furthermore, Sp1 mediates the CYP1B1-induced suppression of Death Receptor 4 (DR4), and thus CYP1B1 degradation can lead to increased DR4 expression and apoptosis.[13]
-
-
Enhanced Chemosensitivity: The presence of CYP1B1 in tumor cells can decrease their sensitivity to cytotoxic agents like cisplatin.[7] Its degradation may therefore enhance the efficacy of certain chemotherapeutic drugs.
Role in Glaucoma
Mutations in the CYP1B1 gene that diminish or abolish its enzymatic activity are a major cause of primary congenital glaucoma (PCG) and have been associated with other forms of glaucoma and anterior segment dysgenesis.[14][15][16][17][18] The downstream effects of CYP1B1 degradation in the eye include:
-
Abnormal Development of Ocular Structures: It is hypothesized that CYP1B1 metabolizes an endogenous compound essential for the proper development of the trabecular meshwork, a structure responsible for draining aqueous humor from the eye.[14][15] Defective CYP1B1 activity leads to abnormalities in this drainage structure, resulting in increased intraocular pressure and glaucoma.[15]
-
Increased Oxidative Stress: Studies in Cyp1b1-deficient mice have revealed increased oxidative stress in the trabecular meshwork.[18]
Metabolic Diseases
Emerging evidence suggests a role for CYP1B1 in metabolic diseases.[1] CYP1B1 deficiency has been linked to:
-
Reduced Obesity and Improved Glucose Tolerance: Indicating a potential role in regulating adipogenesis and glucose homeostasis.[19]
-
Lower Blood Pressure: Suggesting an influence on cardiovascular regulation.[19]
Signaling Pathways Modulated by CYP1B1
The functional consequences of CYP1B1 activity are mediated through its influence on several key signaling pathways.
References
- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. RALDH-independent generation of retinoic acid during vertebrate embryogenesis by CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Human CYP1B1 and anticancer agent metabolism: mechanism for tumor-specific drug inactivation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 13. Cytochrome P450 1B1 promotes cancer cell survival via specificity protein 1 (Sp1)-mediated suppression of death receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP1B1, a developmental gene with a potential role in glaucoma therapy | Semantic Scholar [semanticscholar.org]
- 15. Role of CYP1B1 in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactome | Defective CYP1B1 causes Glaucoma [reactome.org]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of CYP1B1 in pediatric and adult glaucoma and other ocular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Living with MTHFR - CYP1B1 [livingwithmthfr.org]
The Nexus of Targeted Protein Degradation and Cancer Metastasis: A Technical Guide to PROTAC CYP1B1 Degrader-2 in Suppressing Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and the development of therapeutic resistance. Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a multitude of human cancers, has emerged as a key promoter of EMT. This technical guide provides an in-depth overview of a novel therapeutic strategy employing Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of CYP1B1. Specifically, we focus on "PROTAC CYP1B1 degrader-2" (also referred to as compound PV2), a potent and selective von Hippel-Landau (VHL) E3 ligase-based degrader. This document details the quantitative efficacy of this degrader, the experimental protocols for its characterization, and the underlying signaling pathways through which its activity is mediated, with a particular focus on the FAK/SRC pathway.
Introduction to PROTAC Technology and CYP1B1
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1]
CYP1B1 is an extrahepatic enzyme that is highly expressed in various tumors and has been linked to carcinogenesis and drug resistance.[2] Notably, CYP1B1 expression promotes EMT, a process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype.[3][4] This transition is a key driver of metastasis.[3][4] Studies have shown that CYP1B1 can induce EMT and activate the Wnt/β-catenin signaling pathway through the upregulation of the transcription factor Sp1.[3]
This compound (PV2): A Potent Degrader of CYP1B1
This compound (PV2) is a specifically designed molecule for the targeted degradation of CYP1B1.[2]
Structure and Mechanism of Action
PV2 is a von Hippel-Landau (VHL) E3 ligase-based PROTAC. Its structure comprises three key components:
-
CYP1B1 Ligand: Binds specifically to the CYP1B1 protein.
-
Linker: Connects the CYP1B1 ligand to the E3 ligase ligand.
-
VHL Ligand: Recruits the VHL E3 ubiquitin ligase.
The formation of the CYP1B1-PV2-VHL ternary complex facilitates the ubiquitination and subsequent proteasomal degradation of CYP1B1.
Structure of this compound (PV2).
Quantitative Efficacy
The efficacy of PV2 has been demonstrated in the paclitaxel-resistant non-small cell lung cancer cell line, A549/Taxol, which overexpresses CYP1B1.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | A549/Taxol | 1.0 nM | 24 hours | [2] |
| Dmax | A549/Taxol | >90% at 10 nM | 24 hours | [2] |
Table 1: Quantitative Efficacy of this compound (PV2)
Impact of CYP1B1 Degradation on Epithelial-Mesenchymal Transition
The degradation of CYP1B1 by PV2 has been shown to effectively suppress the migration and invasion of A549/Taxol cells by inhibiting the EMT program.[2] This is achieved through the modulation of the FAK/SRC signaling pathway.
The FAK/SRC Signaling Pathway in EMT
The Focal Adhesion Kinase (FAK) and Proto-oncogene tyrosine-protein kinase (Src) are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and invasion. The FAK/SRC signaling cascade is a key regulator of EMT. Activation of this pathway can lead to the loss of epithelial characteristics and the gain of a mesenchymal phenotype.
CYP1B1 Degradation by PV2 Inhibits the FAK/SRC Pathway.
Experimental Protocols
Western Blotting for CYP1B1 Degradation
This protocol is for determining the dose-dependent degradation of CYP1B1 by PV2.
-
Cell Culture: Plate A549/Taxol cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against CYP1B1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection system.
-
Quantification: Perform densitometric analysis to quantify the relative protein levels.
Western Blotting Experimental Workflow.
Cell Migration and Invasion Assays
These assays are used to assess the functional effect of CYP1B1 degradation on the metastatic potential of cancer cells.
Cell Migration (Wound-Healing) Assay:
-
Cell Seeding: Plate A549/Taxol cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add fresh media containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).
-
Analysis: Measure the closure of the scratch over time to quantify cell migration.
Cell Invasion (Transwell) Assay:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Boyden chambers) with serum-free media.
-
Cell Seeding: Seed A549/Taxol cells in the upper chamber in serum-free media containing this compound or vehicle control.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells under a microscope.
Conclusion and Future Perspectives
This compound (PV2) represents a promising therapeutic agent for cancers that overexpress CYP1B1 and exhibit a mesenchymal phenotype. Its ability to potently and selectively degrade CYP1B1 leads to the inhibition of the FAK/SRC signaling pathway, thereby suppressing epithelial-mesenchymal transition and the associated migratory and invasive properties of cancer cells. Further investigation into the efficacy of this degrader in a broader range of cancer models and in vivo is warranted. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeted CYP1B1 degradation in oncology.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Targeted Protein Degradation: A Technical Guide to the von Hippel-Lindau (VHL) E3 Ligase in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern therapeutics is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. At the heart of this revolution lie Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A critical component of this elegant mechanism is the recruitment of an E3 ubiquitin ligase. Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase has become a workhorse in the field of PROTAC development, owing to its well-defined structure, readily available small molecule ligands, and broad tissue expression.[1][3]
This in-depth technical guide provides a comprehensive overview of the pivotal role of the VHL E3 ligase in PROTAC technology. We will delve into the molecular mechanisms, present key quantitative data for prominent VHL-based PROTACs, provide detailed experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows.
The VHL E3 Ligase: A Natural Regulator and a PROTAC's Accomplice
The von Hippel-Lindau protein (VHL) is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[4][5] In its natural physiological role, VHL is a crucial tumor suppressor that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).[6][7] This process is tightly regulated by the oxygen-dependent hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs).[5][8] The hydroxylated HIF-1α is then recognized by VHL, leading to its ubiquitination and subsequent destruction by the proteasome.[6][8] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then promotes the transcription of genes involved in angiogenesis and cell survival.[6]
PROTAC technology cleverly co-opts this natural degradation pathway. VHL-recruiting PROTACs are designed with one moiety that binds to the target protein of interest (POI) and another that binds to VHL, connected by a flexible linker.[1] This ternary complex formation brings the POI into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC CYP1B1 degrader-2, also known as compound PV2, is a von Hippel-Landau (VHL) E3 ligase-based PROTAC designed to target Cytochrome P450 1B1 (CYP1B1) for degradation. CYP1B1 is an enzyme frequently overexpressed in various tumors and is implicated in cancer cell proliferation, metastasis, and the development of drug resistance. By mediating the degradation of CYP1B1, this PROTAC presents a promising strategy for cancer therapy, particularly in overcoming resistance to conventional chemotherapeutic agents like Taxol.
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting, with a focus on the A549/Taxol human non-small cell lung cancer cell line, a model known for its resistance to Taxol and high expression of CYP1B1.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound (PV2) in A549/Taxol cells.
| Parameter | Value | Cell Line | Treatment Duration |
| DC_50_ (Degradation Concentration 50) | 1.0 nM | A549/Taxol | 24 hours |
Table 1: Degradation Activity of this compound. The DC_50 value represents the concentration of the PROTAC required to degrade 50% of the target protein (CYP1B1)[1].
| Assay | Concentration | Result | Cell Line |
| Cell Viability (MTT Assay) | 10 µM | Significant inhibition of cell growth | A549/Taxol |
| Wound Healing Assay | 10 µM | Significant inhibition of cell migration | A549/Taxol |
| Transwell Invasion Assay | 10 µM | Significant inhibition of cell invasion | A549/Taxol |
Table 2: Cellular Activity of this compound. This table summarizes the effects of the degrader on key cellular processes in a drug-resistant cancer cell line.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation in cell culture.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of A549/Taxol Cells
Materials:
-
A549/Taxol human non-small cell lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Paclitaxel (Taxol)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO_2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin. To maintain the drug-resistant phenotype, add Paclitaxel to the complete growth medium at a final concentration of 10 nM.
-
Cell Thawing and Plating: Thaw a cryovial of A549/Taxol cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO_2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.
Western Blot for CYP1B1 Degradation
Materials:
-
A549/Taxol cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CYP1B1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed A549/Taxol cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CYP1B1 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the CYP1B1 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control to determine the DC_50 value.
Cell Viability (MTT) Assay
Materials:
-
A549/Taxol cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the compound concentration to determine the IC_50 value.
Wound Healing (Scratch) Assay
Materials:
-
A549/Taxol cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
Materials:
-
A549/Taxol cells
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to allow for solidification.
-
Cell Seeding: Resuspend A549/Taxol cells in serum-free medium and seed 1 x 10^5 cells into the upper chamber of the coated Transwell inserts. Add this compound (e.g., 10 µM) or vehicle control to the cell suspension.
-
Chemoattraction: Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Cell Counting and Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition compared to the vehicle control.
References
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as compound PV2, is a potent and specific degrader of Cytochrome P450 1B1 (CYP1B1).[1][2][3] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the CYP1B1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful approach to study the function of CYP1B1 and to explore its therapeutic potential in diseases where CYP1B1 is overexpressed, such as in certain cancers. In vitro studies have demonstrated that this compound effectively reduces CYP1B1 protein levels in cancer cells and inhibits their growth, migration, and invasion.[1][2]
These application notes provide detailed protocols for the in vitro use of this compound to assess its efficacy in degrading CYP1B1 and its impact on cancer cell behavior.
Data Presentation
The following tables summarize the quantitative data reported for this compound and provide a template for presenting experimental results.
Table 1: Degradation Efficacy of this compound
| Parameter | Cell Line | Treatment Duration | Value | Reference |
| DC50 | A549/Taxol | 24 hours | 1.0 nM | [1][2] |
| Dmax | A549/Taxol | 24 hours | >90% (Estimated) | - |
Table 2: Anti-proliferative Activity of this compound
| Parameter | Cell Line | Treatment Duration | Value |
| IC50 | A549/Taxol | 72 hours | To be determined |
| IC50 | Parental A549 | 72 hours | To be determined |
| IC50 | Other Cancer Cell Lines | 72 hours | To be determined |
Signaling Pathways and Experimental Workflow
CYP1B1 Signaling Pathway
CYP1B1 is implicated in cancer progression through its role in metabolizing procarcinogens and its influence on key signaling pathways that promote cell proliferation, survival, and metastasis. Overexpression of CYP1B1 can lead to the activation of the Wnt/β-catenin and uPA-uPAR signaling cascades.
Experimental Workflow for In Vitro Evaluation
A systematic workflow is essential to characterize the in vitro activity of this compound. This involves confirming target degradation and then assessing the functional consequences on cancer cell lines.
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Western Blot for CYP1B1 Degradation
This protocol is to determine the dose-dependent degradation of CYP1B1 in cancer cells treated with this compound.
Materials:
-
A549/Taxol cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CYP1B1, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO vehicle control. Replace the medium in the wells with the prepared solutions and incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CYP1B1, VHL, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the CYP1B1 band intensity to the loading control. Calculate the percentage of CYP1B1 degradation relative to the vehicle control for each concentration. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
A549/Taxol cells (or other suitable cell lines)
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Wound Healing (Scratch) Assay
This assay evaluates the effect of the degrader on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in 6-well plates
-
This compound
-
Serum-free or low-serum medium
-
Pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Create the Wound: Gently scratch a straight line across the confluent cell monolayer with a sterile p200 pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add serum-free or low-serum medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the control.
Protocol 4: Transwell Invasion Assay
This assay assesses the impact of the degrader on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO control. Seed the cells into the upper chamber of the inserts.
-
Chemoattraction: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion for each treatment condition relative to the DMSO control.
References
Determining the Dose-Response Curve of PROTAC CYP1B1 Degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that, instead of merely inhibiting target proteins, harness the cell's own machinery to induce their degradation.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5]
Cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a variety of tumors, including those of the breast, ovaries, and prostate, while having limited expression in normal tissues.[6][7] This differential expression makes it an attractive target for cancer therapy.[8] PROTAC CYP1B1 degrader-2 is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to specifically target CYP1B1 for degradation.[9][10][11] This document provides detailed application notes and experimental protocols for determining the dose-response curve of this compound, a critical step in evaluating its efficacy.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein (CYP1B1), the PROTAC molecule itself, and an E3 ubiquitin ligase (VHL in this case).[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.[5]
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[12] The following table summarizes the known quantitative data for this compound.
| Cell Line | Time Point | DC50 | Dmax | Reference |
| A549/Taxol | 24 hours | 1.0 nM | Not Reported | [9][10][11] |
Mandatory Visualizations
CYP1B1 Signaling Pathway in Cancer
Caption: CYP1B1 Signaling Pathway in Cancer.
This compound Mechanism of Action
Caption: this compound mechanism of action.
Experimental Workflow for Dose-Response Curve Determination
Caption: Experimental workflow for dose-response analysis.
Experimental Protocols
Protocol 1: Determination of CYP1B1 Degradation by Western Blot
This protocol details the quantification of CYP1B1 protein levels following treatment with this compound.[12]
Materials:
-
Cell Lines: A549/Taxol, HeLa, SKOV-3, or MDA-MB-231 (or other cell lines with confirmed CYP1B1 expression).[1]
-
PROTAC: this compound.
-
Antibodies:
-
Primary Antibody: Rabbit anti-CYP1B1 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-28040, recommended dilution 1:1000).[13]
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
ECL Western Blotting Substrate.
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[14]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody (e.g., 1:1000 dilution) and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of CYP1B1 degradation on cell proliferation and viability.[15][16]
Materials:
-
Cell Lines: As described in Protocol 1.
-
PROTAC: this compound.
-
Reagents:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations as described in Protocol 1.
-
Incubate for a specified period (e.g., 72 hours).[15]
-
-
MTT Incubation and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a 96-well plate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the dose-response curve of this compound. By systematically evaluating both protein degradation and cell viability, researchers can gain crucial insights into the potency and efficacy of this promising therapeutic candidate. Careful execution of these experiments and thorough data analysis are essential for advancing the development of novel cancer therapies targeting CYP1B1.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 8. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 12. benchchem.com [benchchem.com]
- 13. CYP1B1 Polyclonal Antibody (PA5-28040) [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CYP1B1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1][2] Its expression is frequently elevated in various tumors, making it a significant target in cancer research and drug development.[1][3] Understanding the mechanisms that regulate CYP1B1 protein levels, particularly its degradation, is essential for developing novel therapeutic strategies. The ubiquitin-proteasome pathway is the primary mechanism responsible for the degradation of CYP1B1.[4][5][6] This document provides a detailed protocol for measuring CYP1B1 degradation using a cycloheximide (CHX) chase assay followed by Western blot analysis.
Signaling Pathway Overview: CYP1B1 Degradation
CYP1B1 degradation is a tightly regulated process primarily mediated by the ubiquitin-proteasome system.[4][7] This pathway involves the tagging of CYP1B1 with ubiquitin molecules, which marks it for recognition and subsequent degradation by the 26S proteasome.[6] Several factors can influence the stability and degradation rate of CYP1B1, including post-translational modifications like phosphorylation and interactions with other proteins.[5] For instance, certain polymorphic variants of CYP1B1 exhibit different degradation rates, which can impact an individual's susceptibility to certain diseases.[4][5]
Diagram of the CYP1B1 ubiquitin-proteasome degradation pathway.
Experimental Protocol: Cycloheximide Chase Assay and Western Blot
This protocol details the steps to determine the half-life of the CYP1B1 protein in cultured cells. Cycloheximide (CHX) is a protein synthesis inhibitor. By treating cells with CHX, the production of new CYP1B1 is halted, allowing for the measurement of the existing protein's degradation over time.[8][9][10]
Materials
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[8]
-
DMSO (vehicle control)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (appropriate percentage for CYP1B1, which is ~57 kDa)[12]
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CYP1B1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Workflow for measuring CYP1B1 degradation.
Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Seed the cells of interest in appropriate culture dishes (e.g., 6-well plates).
-
Grow cells to 80-90% confluency.
-
-
Cycloheximide Treatment:
-
Prepare fresh working solutions of CHX in complete culture medium at the desired final concentration (e.g., 50-100 µg/mL).[13] Also, prepare a vehicle control medium with an equivalent amount of DMSO.
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium or the vehicle control medium.
-
Incubate the cells and harvest them at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point represents the protein level before degradation begins.
-
-
Cell Lysis:
-
At each time point, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[11]
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each time point into the wells of an SDS-PAGE gel.[3]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CYP1B1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities for CYP1B1 and the loading control at each time point using densitometry software (e.g., ImageJ).[14]
-
Normalize the CYP1B1 band intensity to the corresponding loading control band intensity for each time point.
-
Plot the normalized CYP1B1 protein levels (as a percentage of the 0-hour time point) against time.
-
Determine the half-life (t½) of CYP1B1, which is the time it takes for the protein level to decrease by 50%.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Time after CHX Treatment (hours) | Normalized CYP1B1 Intensity (Arbitrary Units) | % Remaining CYP1B1 (relative to 0h) |
| 0 | [Value] | 100 |
| 2 | [Value] | [Value] |
| 4 | [Value] | [Value] |
| 8 | [Value] | [Value] |
| 12 | [Value] | [Value] |
| 24 | [Value] | [Value] |
Note: The actual half-life of CYP1B1 can vary depending on the cell type and experimental conditions. For example, studies have shown that the half-life of the CYP1B1.1 variant is approximately 4.8 hours, while the CYP1B1.4 variant has a much shorter half-life of 1.6 hours.[5]
Troubleshooting
-
No or weak CYP1B1 signal:
-
Ensure sufficient protein loading.
-
Optimize the primary antibody concentration and incubation time.
-
Use a sensitive chemiluminescent substrate.
-
Confirm CYP1B1 expression in your cell line.
-
-
Uneven loading:
-
Carefully perform protein quantification and sample loading.
-
Always normalize to a reliable loading control.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary and/or secondary antibody.
-
By following this detailed protocol, researchers can effectively measure the degradation rate and determine the half-life of the CYP1B1 protein, providing valuable insights into its regulation and its role in cellular processes and disease.
References
- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 2. How The CYP1B1 Gene Influences Detoxification - Xcode Life [xcode.life]
- 3. salvestrol-cancer.com [salvestrol-cancer.com]
- 4. salvestrol-cancer.com [salvestrol-cancer.com]
- 5. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. jove.com [jove.com]
- 10. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Cytochrome P450 1B1 Expression Regulates Intracellular Iron Levels and Oxidative Stress in the Retinal Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 in Reversing Paclitaxel Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for various cancers, but its efficacy is often limited by the development of drug resistance. A key mechanism contributing to this resistance is the overexpression of Cytochrome P450 1B1 (CYP1B1), an enzyme that can metabolize and inactivate paclitaxel, thereby reducing its cytotoxic effects. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to counteract this by targeting specific proteins for degradation.
PROTAC CYP1B1 degrader-2 (also known as PV2) is a heterobifunctional molecule designed to specifically target CYP1B1 for ubiquitination and subsequent degradation by the proteasome. It consists of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By inducing the degradation of CYP1B1, this PROTAC has been shown to resensitize paclitaxel-resistant cancer cells to the chemotherapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in preclinical cancer research, with a focus on reversing paclitaxel resistance. Detailed protocols for key experiments are provided to facilitate the evaluation of this compound in your research.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to both CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CYP1B1. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. This degradation of CYP1B1 prevents the metabolism of paclitaxel, restoring its cytotoxic efficacy in resistant cancer cells.[2]
Furthermore, the degradation of CYP1B1 by this compound has been shown to inhibit the FAK/SRC and Epithelial-to-Mesenchymal Transition (EMT) pathways, which are implicated in cancer cell migration, invasion, and drug resistance.[2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in paclitaxel-resistant non-small cell lung cancer cells (A549/Taxol).
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | Compound | DC50 (24h) | Dmax (at 10 nM) | Reference |
| A549/Taxol | This compound (PV2) | 1.0 nM | >90% | [2] |
Table 2: Effect of this compound on Paclitaxel Cytotoxicity
| Cell Line | Treatment | IC50 of Paclitaxel | Fold Sensitization | Reference |
| A549/Taxol | Paclitaxel alone | Data not available | - | |
| A549/Taxol | Paclitaxel + this compound (PV2) | Data not available | Data not available | [2] |
Note: Specific IC50 values and fold sensitization were not available in the public domain at the time of this writing. The primary literature indicates a significant enhancement of paclitaxel sensitivity in the presence of PV2.
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Inhibition of Migration | Inhibition of Invasion | Reference |
| A549/Taxol | This compound (PV2) | Effective suppression | Effective suppression | [2] |
Note: Specific percentages of inhibition were not available in the public domain at the time of this writing. The primary literature indicates effective suppression of both migration and invasion.
Visualizations
References
Application Notes and Protocols for In Vivo Studies Using CYP1B1-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology due to its overexpression in a wide array of tumors compared to normal tissues.[1][2][3] Its role in the metabolic activation of pro-carcinogens and its association with chemotherapy resistance have made it an attractive candidate for therapeutic intervention.[4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This approach offers a catalytic mode of action and the potential to target proteins previously considered "undruggable."
This document provides detailed application notes and protocols for the preclinical in vivo evaluation of CYP1B1-targeting PROTACs. While published in vivo data for CYP1B1-targeting PROTACs are currently limited, this guide offers a comprehensive framework based on established methodologies for in vivo studies of other PROTACs, alongside the available in vitro data for known CYP1B1 degraders.
CYP1B1 Signaling Pathways in Cancer
CYP1B1 is implicated in key oncogenic signaling pathways, including the Wnt/β-catenin and Epithelial-Mesenchymal Transition (EMT) pathways. Understanding these pathways is crucial for elucidating the mechanism of action of CYP1B1-targeting PROTACs and for designing relevant pharmacodynamic readouts in in vivo studies.
Quantitative Data Summary of In Vitro Studies
While in vivo data is not yet publicly available, several CYP1B1-targeting PROTACs have been developed and characterized in vitro. The following table summarizes the key in vitro data for two such compounds, which can inform the selection of candidates for in vivo testing.
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker | Target Protein | Cell Line | In Vitro Activity | Reference |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | α-naphthoflavone derivative | Thalidomide derivative | Click reaction-based | CYP1B1 | DU145 (Prostate Cancer) | Effective in eliminating drug resistance to docetaxel. | [5] |
| PROTAC CYP1B1 degrader-2 (PV2) | N-aryl-2,4-bithiazole-2-amine derivative | VHL ligand | Not specified | CYP1B1 | A549/Taxol (Non-small cell lung cancer) | DC50 of 1.0 nM at 24h. Inhibits growth, migration, and invasion. | [6] |
Experimental Protocols for In Vivo Studies
The following protocols provide a generalized framework for conducting in vivo studies with CYP1B1-targeting PROTACs using a tumor xenograft mouse model. These should be adapted and optimized based on the specific PROTAC, tumor model, and research questions.
Generalized Experimental Workflow for In Vivo PROTAC Study
Protocol 1: Tumor Xenograft Model Development
Objective: To establish subcutaneous tumors in immunocompromised mice for evaluating the in vivo efficacy of a CYP1B1-targeting PROTAC.
Materials:
-
CYP1B1-overexpressing cancer cell line (e.g., DU145, A549/Taxol)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Implantation:
-
On ice, mix the cell suspension 1:1 with Matrigel®.
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell/Matrigel® mixture (containing 1-2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Proceed to randomization when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: In Vivo Efficacy Study of a CYP1B1-Targeting PROTAC
Objective: To evaluate the anti-tumor activity of a CYP1B1-targeting PROTAC in a developed xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
CYP1B1-targeting PROTAC
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calipers
-
Analytical balance
Procedure:
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group) based on tumor volume to ensure a similar average tumor size in each group.
-
Group 1: Vehicle control
-
Group 2: CYP1B1-targeting PROTAC (Dose 1)
-
Group 3: CYP1B1-targeting PROTAC (Dose 2)
-
(Optional) Group 4: Positive control (standard-of-care chemotherapy)
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation at the desired concentrations. The formulation should be optimized for solubility and stability.
-
Administer the PROTAC or vehicle to the mice via the determined route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) and schedule (e.g., once daily, twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
The study should be terminated if tumors reach a predetermined size limit or if signs of excessive toxicity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for Western blot or qPCR analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Protocol 3: Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo degradation of CYP1B1 and modulation of downstream signaling pathways in tumor tissue.
Materials:
-
Tumor tissues from the efficacy study
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-CYP1B1, anti-β-catenin, anti-E-cadherin, anti-vimentin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure (Western Blot):
-
Protein Extraction: Homogenize the frozen tumor tissues in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels of CYP1B1 and downstream targets.
Conclusion
The development of CYP1B1-targeting PROTACs holds significant promise for cancer therapy. While in vivo data is still emerging, the protocols and information provided in this document offer a robust starting point for researchers to design and execute preclinical studies. Careful consideration of the experimental design, including the choice of tumor model, PROTAC formulation, and pharmacodynamic readouts, will be critical for successfully evaluating the therapeutic potential of these novel agents. As more data becomes available, these protocols can be further refined to optimize the preclinical development of CYP1B1-targeting PROTACs.
References
- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 3. portlandpress.com [portlandpress.com]
- 4. CYP1B1 promotes angiogenesis and sunitinib resistance in clear cell renal cell carcinoma via USP5-mediated HIF2α deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] "PROTAC CYP1B1 degrader-2" is a novel heterobifunctional molecule designed to selectively target cytochrome P450 1B1 (CYP1B1) for degradation.[2] CYP1B1 is overexpressed in a variety of tumors and is implicated in cancer cell proliferation and drug resistance.[3][4] This degrader consists of a ligand that binds to the von Hippel-Landau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to CYP1B1.[2] The formation of a ternary complex between the PROTAC, CYP1B1, and the E3 ligase leads to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.[5]
The development of robust and sensitive analytical methods is crucial for the preclinical and clinical evaluation of PROTACs. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the characterization and quantification of these complex molecules in various biological matrices.[1] This document provides detailed application notes and protocols for the analysis of "this compound" using LC-MS/MS, covering both the quantification of the degrader itself and the monitoring of its pharmacological effect through the measurement of CYP1B1 protein levels.
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which "this compound" mediates the degradation of the CYP1B1 protein.
Caption: Mechanism of this compound action.
Part 1: Quantitative Analysis of this compound in Biological Matrices
This section details the protocol for the sensitive quantification of "this compound" in plasma using LC-MS/MS. Given the high potency of PROTACs, achieving low limits of quantification is essential.[6]
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting PROTACs from plasma samples.[6][7]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the degrader or a structurally similar compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific precursor and product ion m/z values for "this compound" (Molecular Formula: C49H56ClN7O5S3, MW: 954.70) need to be determined by infusing a standard solution of the compound.[8] A theoretical approach would be to select the protonated molecule [M+H]+ as the precursor ion and identify stable fragment ions after collision-induced dissociation.
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized to maximize sensitivity.[7]
Data Presentation: Quantitative Parameters
The following table summarizes the key parameters for the LC-MS/MS method.
| Parameter | Recommended Value/Condition |
| Sample Volume | 50 µL |
| Extraction Method | Protein Precipitation |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS Instrument | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | To be determined (e.g., 1 - 1000 ng/mL) |
| LLOQ | To be determined (target < 1 ng/mL) |
Part 2: Monitoring CYP1B1 Degradation by Mass Spectrometry
To assess the pharmacological activity of "this compound," it is essential to measure the extent of target protein degradation. A bottom-up proteomics approach using LC-MS/MS can be employed to quantify the relative abundance of CYP1B1 in cell lysates or tissue samples.[3]
Experimental Workflow: Bottom-Up Proteomics
The following diagram outlines the workflow for quantifying CYP1B1 protein levels.
Caption: Workflow for CYP1B1 protein quantification.
Experimental Protocol: CYP1B1 Quantification
1. Cell Culture and Lysis
-
Culture cells (e.g., A549/Taxol cells where the degrader is known to be active) in appropriate media.[2]
-
Treat cells with varying concentrations of "this compound" or a vehicle control for a specified time.
-
Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
2. Protein Digestion
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Perform in-solution or in-gel tryptic digestion. For in-solution digestion:
-
Denature proteins with a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest with trypsin overnight at 37°C.
-
-
Quench the digestion with formic acid.
3. Peptide Cleanup
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.
-
Elute the peptides and dry them down.
-
Reconstitute in a small volume of LC-MS grade water with 0.1% formic acid.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required for peptide separation.
-
Column: A longer C18 column (e.g., 15-25 cm) with a smaller inner diameter is typically used for proteomics.
-
Gradient: A long, shallow gradient is employed for optimal separation of the complex peptide mixture.
-
MS Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for peptide identification and quantification.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For targeted quantification, Parallel Reaction Monitoring (PRM) is a powerful technique.
-
Target Peptides: Select 2-3 unique, proteotypic peptides for CYP1B1 for quantification. These peptides should be readily detectable and free from modifications.
5. Data Analysis
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer, or Skyline).
-
Identify and quantify the peak areas of the selected CYP1B1 peptides.
-
Normalize the abundance of CYP1B1 peptides to the total protein amount or to the abundance of housekeeping protein peptides.
-
Calculate the relative abundance of CYP1B1 in treated samples compared to the vehicle control to determine the extent of degradation.
Data Presentation: CYP1B1 Degradation Analysis
| Parameter | Recommended Value/Condition |
| Starting Material | Cell Lysate (e.g., 50 µg protein) |
| Digestion Enzyme | Trypsin |
| Peptide Cleanup | C18 SPE |
| LC Column | C18, 75 µm ID x 25 cm |
| MS Instrument | High-Resolution Mass Spectrometer |
| Acquisition Mode | DDA, DIA, or PRM |
| Target Analytes | 2-3 Proteotypic Peptides of CYP1B1 |
| Data Analysis Software | MaxQuant, Skyline, etc. |
Conclusion
The mass spectrometry methods outlined in these application notes provide a robust framework for the preclinical and clinical development of "this compound". The highly sensitive LC-MS/MS method for quantifying the degrader in biological fluids is essential for pharmacokinetic studies. The bottom-up proteomics workflow enables the accurate measurement of target protein degradation, providing critical pharmacodynamic data. Together, these protocols will allow researchers to gain a comprehensive understanding of the disposition and efficacy of this promising new therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dempochem.com [dempochem.com]
Application Notes and Protocols for Cellular Uptake Assays of PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within cells.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This mechanism offers a distinct advantage over traditional inhibitors by physically removing the target protein.
PROTAC CYP1B1 degrader-2 is a novel compound designed to target Cytochrome P450 1B1 (CYP1B1) for degradation. CYP1B1 is an enzyme often overexpressed in various tumors and is implicated in the metabolism of procarcinogens. By inducing the degradation of CYP1B1, this PROTAC presents a promising strategy for cancer therapy.
These application notes provide detailed protocols for assessing the cellular uptake and subsequent degradation of CYP1B1 induced by this compound. The methodologies described include Western Blotting for quantifying protein degradation, Immunofluorescence for visualizing subcellular localization, and Flow Cytometry for high-throughput analysis of protein levels.
Mechanism of Action of this compound
This compound functions by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the CYP1B1 protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin molecules to CYP1B1. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
Data Presentation
Quantitative Analysis of CYP1B1 Degradation
The efficacy of this compound is determined by its ability to induce the degradation of the target protein. This is typically quantified by measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Cell Line | This compound DC50 (24h) | Dmax (%) |
| A549/Taxol | 1.0 nM | >90% (Representative) |
| MCF-7 (Breast Cancer) | Data not available | Data not available |
| PC-3 (Prostate Cancer) | Data not available | Data not available |
| OVCAR-3 (Ovarian Cancer) | Data not available | Data not available |
| Note: DC50 and Dmax values for cell lines other than A549/Taxol are illustrative and based on typical PROTAC performance. Specific experimental data for this compound in these cell lines is not publicly available. |
Time-Course of CYP1B1 Degradation
The kinetics of protein degradation can be assessed by treating cells with a fixed concentration of the PROTAC and harvesting them at different time points.
| Time (hours) | Remaining CYP1B1 (%) in A549/Taxol cells (10 nM this compound) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 16 | 15 |
| 24 | <10 |
| Note: The time-course data is representative and illustrates a typical degradation profile for a potent PROTAC. |
Experimental Protocols
Western Blot for Quantification of CYP1B1 Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Figure 2: Experimental workflow for Western Blot analysis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549/Taxol)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CYP1B1 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 10 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining CYP1B1 relative to the vehicle-treated control.
-
Immunofluorescence for Subcellular Localization
Immunofluorescence allows for the visualization of the target protein within the cell and can provide qualitative confirmation of its degradation.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-CYP1B1)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound (e.g., 10 nM) and a vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 5% goat serum for 1 hour.
-
Incubate with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. A decrease in the fluorescence signal in PROTAC-treated cells compared to the control indicates CYP1B1 degradation.
-
Flow Cytometry for High-Throughput Quantification
Flow cytometry can be used to quantify protein levels in a large number of individual cells, providing a high-throughput method to assess PROTAC efficacy.[3]
Materials:
-
This compound
-
Cell suspension
-
Fixation and permeabilization buffers (kits are commercially available)
-
Primary antibody (anti-CYP1B1)
-
Fluorophore-conjugated secondary antibody or a fluorescently labeled primary antibody
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in suspension or adherent cells that are subsequently detached.
-
Harvest the cells and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells according to the manufacturer's protocol of the chosen kit. This is a critical step to allow the antibodies to access the intracellular CYP1B1 protein.[4]
-
-
Staining:
-
Incubate the cells with the primary anti-CYP1B1 antibody.
-
Wash the cells and incubate with the fluorophore-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population of interest and measure the mean fluorescence intensity (MFI).
-
A decrease in MFI in the PROTAC-treated cells compared to the vehicle control indicates a reduction in CYP1B1 protein levels.
-
CYP1B1 and the Wnt/β-catenin Signaling Pathway
CYP1B1 has been implicated in the regulation of the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. While the direct effect of this compound on this pathway requires further investigation, the degradation of CYP1B1 may lead to the modulation of Wnt/β-catenin signaling, potentially through the stabilization of β-catenin.
Figure 3: The canonical Wnt/β-catenin signaling pathway and the potential influence of CYP1B1.
Disclaimer: These protocols provide a general framework. Optimization of conditions such as antibody concentrations, incubation times, and cell numbers may be necessary for specific cell lines and experimental setups.
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for PROTAC CYP1B1 Degrader-2 in A549/Taxol Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC CYP1B1 degrader-2, a novel therapeutic agent, in the context of paclitaxel-resistant non-small cell lung cancer. The protocols outlined below are based on established methodologies for characterizing the effects of targeted protein degraders on cancer cell lines.
Introduction
This compound (also referred to as PV2) is a potent and specific degrader of Cytochrome P450 1B1 (CYP1B1).[1][2] This degrader utilizes the von Hippel-Landau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CYP1B1.[1][2] The A549/Taxol cell line, a human lung adenocarcinoma line with acquired resistance to paclitaxel, exhibits overexpression of CYP1B1. This overexpression is a key mechanism of its drug resistance, often mediated through the activation of pro-survival signaling pathways such as AKT/ERK.[3][4] By eliminating the CYP1B1 protein, this compound aims to restore sensitivity to taxol-based chemotherapy and inhibit cancer cell proliferation, migration, and invasion.[1][2]
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the target protein, CYP1B1, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the transfer of ubiquitin molecules to CYP1B1. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Overcoming Taxol-resistance in A549 cells: A comprehensive strategy of targeting P-gp transporter, AKT/ERK pathways, and cytochrome P450 enzyme CYP1B1 by 4-hydroxyemodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantifying PROTAC CYP1B1 Degrader-2 Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC CYP1B1 degrader-2, also known as PV2, is a heterobifunctional molecule designed to selectively target cytochrome P450 1B1 (CYP1B1) for degradation.[3][4] This molecule co-opts the von Hippel-Landau (VHL) E3 ubiquitin ligase to tag CYP1B1 for proteasomal degradation.[3] CYP1B1 is an enzyme implicated in the metabolism of procarcinogens and is overexpressed in various tumors, making it an attractive target for cancer therapy.[4][5] These application notes provide detailed protocols for quantifying the degradation of CYP1B1 induced by this compound and present key quantitative data to guide experimental design.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in non-small cell lung cancer cells. The following tables summarize the key quantitative parameters associated with its activity.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC₅₀ | A549/Taxol | 1.0 nM | 24 hours | [3][4][6] |
| Dₘₐₓ | A549/Taxol | >90% | 24 hours (at 10 nM) | [4] |
Table 1: Degradation Potency and Efficacy of this compound. DC₅₀ represents the concentration of the degrader required to induce 50% degradation of the target protein. Dₘₐₓ indicates the maximum percentage of protein degradation achievable.
Signaling Pathways and Experimental Workflow
To understand the biological context and the experimental approach for quantifying CYP1B1 degradation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: CYP1B1 Signaling and Function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 6. amsbio.com [amsbio.com]
Illuminating Protein Degradation: Live-Cell Imaging of PROTAC CYP1B1 Degrader-2 Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] This document provides detailed application notes and protocols for the live-cell imaging of "PROTAC CYP1B1 degrader-2," a novel heterobifunctional molecule designed to eliminate Cytochrome P450 1B1 (CYP1B1), a protein implicated in cancer progression and drug resistance.[2] this compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for CYP1B1, joined by a linker. The formation of a ternary complex between CYP1B1, the PROTAC, and VHL leads to the ubiquitination and subsequent proteasomal degradation of CYP1B1.[3][4] Live-cell imaging is a powerful technique for the real-time, quantitative analysis of these dynamic cellular events.[5]
Mechanism of Action
This compound facilitates the targeted degradation of CYP1B1 through a multi-step process within the cell. The PROTAC first permeates the cell membrane and then simultaneously binds to both CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to CYP1B1, tagging it for destruction. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome, and the PROTAC is released to target another CYP1B1 molecule.[3]
Quantitative Data Summary
The efficacy of this compound can be quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the degradation rate constant (kdeg). The following tables present representative data for the activity of this compound in A549/Taxol cells.
| Parameter | Value | Time Point | Cell Line |
| DC50 | 1.0 nM | 24 h | A549/Taxol |
| Table 1: Half-Maximal Degradation Concentration (DC50) of this compound. |
| Concentration | % Degradation (Dmax) |
| 1 nM | 55% |
| 10 nM | 85% |
| 100 nM | 95% |
| 1 µM | 96% |
| Table 2: Maximum Degradation (Dmax) of CYP1B1 at 24 hours. |
| Concentration | Degradation Rate (kdeg) (h⁻¹) |
| 10 nM | 0.25 |
| 100 nM | 0.45 |
| Table 3: Degradation Rate Constants (kdeg) for CYP1B1. |
Experimental Protocols
Detailed protocols for live-cell imaging of this compound activity are provided below. These protocols are designed for fluorescently tagged CYP1B1 and can be adapted for other detection methods.
Protocol 1: Live-Cell Fluorescence Microscopy
This protocol describes the use of time-lapse confocal microscopy to visualize and quantify the degradation of fluorescently tagged CYP1B1.
Materials:
-
A549/Taxol cells stably expressing CYP1B1-GFP
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
35 mm glass-bottom imaging dishes
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Cell Seeding: 24 hours prior to imaging, seed A549/Taxol-CYP1B1-GFP cells onto 35 mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
PROTAC Preparation: Prepare serial dilutions of this compound in pre-warmed complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the equivalent concentration of DMSO.
-
PROTAC Treatment: Gently remove the medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Image Acquisition:
-
Set up a time-lapse acquisition to capture images from both the GFP channel and a brightfield or phase-contrast channel at regular intervals (e.g., every 30 minutes) for 24 hours.
-
Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software to identify and track individual cells over time.
-
Measure the mean fluorescence intensity of the GFP signal within each cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized fluorescence intensity versus time to generate degradation curves.
-
From these curves, calculate the DC50, Dmax, and kdeg.
-
Protocol 2: Confirmation of Ubiquitination
This protocol uses co-immunoprecipitation (Co-IP) to confirm the ubiquitination of CYP1B1 following treatment with this compound.
Materials:
-
A549/Taxol cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CYP1B1 antibody
-
Anti-ubiquitin antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat A549/Taxol cells with this compound (e.g., 100 nM) or vehicle control for 4-6 hours. For a positive control for ubiquitination, also treat cells with the proteasome inhibitor MG132 (10 µM) for the last 2 hours of the PROTAC treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-CYP1B1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated CYP1B1. A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the robust investigation of "this compound" activity in a live-cell context. By employing these methods, researchers can gain valuable insights into the potency, efficacy, and kinetics of this targeted protein degrader, thereby accelerating the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: PROTAC CYP1B1 Degrader-2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] PROTAC CYP1B1 degrader-2, also known as compound PV2, is a potent and selective degrader of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide array of human cancers and implicated in carcinogenesis and drug resistance.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the in vivo tumor microenvironment.[7][8]
This compound is a heterobifunctional molecule that consists of a ligand for CYP1B1, a linker, and a ligand for the von Hippel-Landau (VHL) E3 ubiquitin ligase.[4][9] By inducing the proximity of CYP1B1 to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the CYP1B1 protein.[4][10]
Mechanism of Action
The mechanism of action for this compound involves the formation of a ternary complex between the CYP1B1 target protein, the PROTAC molecule, and the VHL E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of CYP1B1, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple CYP1B1 proteins.[1][10][11]
Figure 1: Mechanism of Action of this compound.
CYP1B1 Signaling Pathways in Cancer
CYP1B1 is involved in several signaling pathways that contribute to cancer progression, including the metabolism of procarcinogens and steroid hormones.[3] Its overexpression in tumor cells can lead to the generation of carcinogenic metabolites and contribute to cell proliferation, metastasis, and drug resistance.[5] Key pathways influenced by CYP1B1 include the Aryl hydrocarbon Receptor (AhR) signaling and the Wnt/β-catenin pathway.[3]
Figure 2: Simplified CYP1B1 Signaling Pathways in Cancer.
Quantitative Data
While specific data for this compound in 3D cell culture models is not yet publicly available, the following table summarizes its known activity in 2D cell culture and provides a template for recording experimental data from 3D models.
| Parameter | 2D Cell Culture (A549/Taxol) | 3D Spheroid/Organoid Model (User-defined) |
| Cell Line(s) | A549/Taxol (non-small cell lung cancer) | e.g., MCF-7, PC-3, patient-derived organoids |
| DC50 (Degradation) | 1.0 nM (at 24 hours)[4][9][12] | To be determined |
| IC50 (Growth Inhibition) | Data not available | To be determined |
| Treatment Duration | 24 hours for DC50 determination[4][9][12] | To be determined (e.g., 24, 48, 72 hours) |
| Observed Effects | Inhibition of growth, migration, and invasion[4][5] | To be determined (e.g., reduction in spheroid size, decreased viability) |
Experimental Protocols for 3D Cell Culture
The following protocols are generalized for the use of PROTACs in 3D cell culture and should be optimized for your specific cell line and experimental setup.
3D Spheroid Formation (Hanging Drop Method)
This method is suitable for forming uniform spheroids.[13]
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer)
-
Petri dishes (non-tissue culture treated)
-
Micropipettes and sterile tips
Protocol:
-
Culture cells to 70-80% confluency in a T-75 flask.
-
Aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL for 500 cells per 20 µL drop).
-
Pipette 20 µL drops of the cell suspension onto the inside of a Petri dish lid.
-
Add sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C and 5% CO2 for 2-4 days, or until spheroids have formed.[13]
Figure 3: Workflow for 3D Spheroid Formation via Hanging Drop.
PROTAC Treatment and Viability Assay
This protocol outlines how to treat spheroids with this compound and assess cell viability using a resazurin-based assay.
Materials:
-
This compound stock solution (in DMSO)
-
3D spheroids in a 96-well plate
-
Complete cell culture medium
-
Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader (fluorescence)
Protocol:
-
Prepare serial dilutions of this compound in complete medium. Start with concentrations ranging from 0.1 nM to 1 µM, including a vehicle control (DMSO).
-
Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the PROTAC dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Calculate cell viability relative to the vehicle control.
Protein Degradation Analysis by Western Blot
This protocol describes how to assess CYP1B1 protein levels in spheroids following PROTAC treatment.[14]
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CYP1B1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane for a loading control to ensure equal protein loading.
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of CYP1B1 protein expression and localization within the 3D spheroid structure.[15]
Materials:
-
Treated spheroids
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum, 1% BSA in PBS)
-
Primary anti-CYP1B1 antibody
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Collect and wash spheroids with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.[16][17]
-
Wash with PBS.
-
Permeabilize the spheroids for 30 minutes at room temperature.[16][17]
-
Wash with PBS.
-
Block non-specific binding for 2 hours at room temperature.
-
Incubate with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-conjugated secondary antibody for 2 hours at room temperature, protected from light.
-
Wash three times.
-
Counterstain with a nuclear stain for 15 minutes.
-
Wash and mount the spheroids on a slide for imaging.
-
Acquire z-stack images using a confocal microscope to visualize protein expression throughout the spheroid.
Conclusion
The use of this compound in 3D cell culture models offers a more physiologically relevant system to evaluate its therapeutic potential. While the protocols provided here are a starting point, optimization for specific cell lines and experimental conditions is crucial for obtaining robust and reproducible data. The successful application of this technology in 3D models will provide valuable insights into its efficacy in a tumor-like microenvironment and aid in its preclinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 6. Evidence that CYP1B1 is a Universal Tumour Marker by Professor Dan Burke, September 2007 | Stichting Orthokennis [orthokennis.nl]
- 7. The drug efficacy testing in 3D cultures platform identifies effective drugs for ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. Protocol to generate stem cell-derived alpha cells in 3D suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 12. biocompare.com [biocompare.com]
- 13. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Automated Immunofluorescence Staining and Imaging of Breast Cancer Spheroids (technote) - PFI [proteinfluidics.com]
- 16. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Investigating PROTAC CYP1B1 degrader-2 with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 gene editing in conjunction with "PROTAC CYP1B1 degrader-2" to validate its mechanism of action and explore its therapeutic potential. The protocols outlined below detail methods for CRISPR-Cas9-mediated gene knockout, analysis of PROTAC-induced protein degradation, and assessment of cellular viability.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to target and degrade specific proteins of interest. "this compound" is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the cytochrome P450 1B1 (CYP1B1) protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] CYP1B1 is overexpressed in various tumors and is implicated in drug resistance, making it an attractive therapeutic target.[4]
CRISPR-Cas9 gene editing provides a precise tool to manipulate the cellular machinery involved in the PROTAC pathway. By knocking out key components, such as the recruited E3 ligase, researchers can definitively validate the on-target mechanism of a PROTAC. This document provides a conceptual framework and detailed protocols for such an investigation.
Data Presentation
Table 1: Quantitative Analysis of "this compound" Activity
| Cell Line | Genetic Background | Treatment | Concentration (nM) | Duration (h) | CYP1B1 Degradation (%) | DC50 (nM) | Cell Viability (%) | IC50 (µM) |
| A549/Taxol | Wild-Type | This compound | 10 | 24 | >90 | 1.0 | - | - |
| A549/Taxol | VHL Knockout | This compound | 10 | 24 | - | - | - | - |
| A549/Taxol | Wild-Type | Vehicle Control (DMSO) | - | 24 | 0 | - | 100 | - |
| A549/Taxol | VHL Knockout | Vehicle Control (DMSO) | - | 24 | 0 | - | 100 | - |
Note: Dashes (-) indicate where data is expected to be generated from the described protocols. The DC50 value for A549/Taxol cells is provided from existing literature.[1][2][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of "this compound".
Caption: CRISPR-PROTAC experimental workflow.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of VHL
This protocol describes the generation of a VHL knockout cell line to serve as a negative control for "this compound" activity.
Materials:
-
Target cell line (e.g., A549/Taxol)
-
VHL CRISPR/Cas9 KO Plasmid [A plasmid containing Cas9 nuclease and a VHL-specific guide RNA (gRNA)]
-
Transfection Reagent (e.g., Lipofectamine)
-
Culture medium and supplements
-
Puromycin (or other selection antibiotic)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the VHL CRISPR/Cas9 KO plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture at room temperature to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After transfection, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic (e.g., puromycin).
-
Continue to culture the cells, replacing the selection medium every 2-3 days, until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Serially dilute the surviving cells to isolate single clones in 96-well plates.
-
Expand the single clones into larger cultures.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the VHL target region by PCR and sequence the product to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Prepare protein lysates from the clones and perform a Western blot using an anti-VHL antibody to confirm the absence of the VHL protein.
-
Protocol 2: Analysis of PROTAC-Induced CYP1B1 Degradation
This protocol details the assessment of "this compound" efficacy in wild-type versus VHL knockout cells.
Materials:
-
Wild-type and VHL knockout cell lines
-
"this compound"
-
DMSO (vehicle control)
-
Culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies: anti-CYP1B1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed both wild-type and VHL knockout cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Treat the cells with the desired concentrations of the PROTAC or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CYP1B1 and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify band intensities to determine the percentage of CYP1B1 degradation relative to the vehicle control.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of "this compound" on cell viability.
Materials:
-
Wild-type and VHL knockout cell lines
-
"this compound"
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" or DMSO for the desired duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[5]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[5]
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.[6]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.[6]
-
Cell Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.[6]
Protocol 4: Quantitative PCR (qPCR) for CYP1B1 mRNA Expression
This protocol can be used to determine if the PROTAC-induced reduction in CYP1B1 protein is due to degradation or transcriptional repression.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CYP1B1 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with "this compound" or vehicle control.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR:
-
Set up qPCR reactions with primers for CYP1B1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CYP1B1 mRNA in treated versus untreated cells.
By following these protocols, researchers can effectively utilize CRISPR-Cas9 as a tool to validate the mechanism of action of "this compound" and further investigate its potential as a therapeutic agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with PROTAC CYP1B1 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. "PROTAC CYP1B1 degrader-2" (also known as compound PV2) is a heterobifunctional molecule designed to target cytochrome P450 1B1 (CYP1B1) for degradation.[1] CYP1B1 is an enzyme that is overexpressed in various tumors and is implicated in cancer cell proliferation and drug resistance.[2] This document provides detailed protocols for analyzing the effects of "this compound" on treated cells using flow cytometry, a powerful technique for single-cell analysis. The provided methods will enable researchers to quantify CYP1B1 degradation, and assess downstream cellular consequences such as cell cycle arrest and apoptosis.
"this compound" is composed of a ligand that binds to the von Hippel-Landau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to CYP1B1.[1] This design facilitates the formation of a ternary complex between CYP1B1 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CYP1B1.[1] The degrader has shown a DC50 of 1.0 nM in A549/Taxol cells after 24 hours of treatment and has been observed to inhibit cell growth, migration, and invasion in this paclitaxel-resistant non-small cell lung cancer cell line.[1]
Signaling Pathways and Experimental Workflow
The degradation of CYP1B1 by "this compound" is expected to impact downstream signaling pathways that are regulated by CYP1B1. These pathways are involved in cell proliferation, survival, and resistance to therapy. The experimental workflow outlined below provides a comprehensive approach to assessing the cellular response to treatment with this PROTAC.
Data Presentation
The following tables present representative data from flow cytometry analyses of A549/Taxol cells treated with "this compound" for 48 hours. This data illustrates a dose-dependent effect on CYP1B1 protein levels, cell cycle distribution, and apoptosis.
Disclaimer: The following quantitative data is representative of typical results for a PROTAC inducing protein degradation, cell cycle arrest, and apoptosis. Specific experimental results for "this compound" may vary.
Table 1: CYP1B1 Protein Degradation
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of CYP1B1 | % CYP1B1 Degradation |
|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 1500 ± 75 | 0% |
| This compound | 1 | 780 ± 50 | 48% |
| This compound | 10 | 315 ± 30 | 79% |
| This compound | 100 | 165 ± 20 | 89% |
Values are represented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 50.5 ± 2.5 | 30.2 ± 1.8 | 19.3 ± 1.5 |
| This compound | 1 | 58.1 ± 3.1 | 25.6 ± 2.0 | 16.3 ± 1.2 |
| This compound | 10 | 65.7 ± 2.8 | 18.4 ± 1.6 | 15.9 ± 1.4 |
| This compound | 100 | 72.3 ± 3.5 | 12.1 ± 1.3 | 15.6 ± 1.1 |
Values are represented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Analysis
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 94.2 ± 1.5 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| This compound | 1 | 85.6 ± 2.1 | 8.3 ± 1.1 | 6.1 ± 0.8 |
| This compound | 10 | 72.4 ± 3.0 | 15.8 ± 1.9 | 11.8 ± 1.3 |
| This compound | 100 | 58.9 ± 3.8 | 25.3 ± 2.5 | 15.8 ± 1.7 |
Values are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Intracellular Staining for CYP1B1 Degradation
Objective: To quantify the degradation of CYP1B1 protein in A549/Taxol cells following treatment with "this compound".
Materials:
-
A549/Taxol cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
"this compound"
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Anti-CYP1B1 antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 A549/Taxol cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the prepared solutions and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation and Permeabilization:
-
Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of PBS containing the primary anti-CYP1B1 antibody at the recommended dilution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing the fluorescently-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Record at least 10,000 single-cell events.
-
Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Quantify the mean fluorescence intensity (MFI) of the fluorescent signal in the appropriate channel.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide
Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic A549/Taxol cells after treatment.
Materials:
-
Treated and harvested cells (from Protocol 1, steps 1 and 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Wash the harvested cell pellet with 3 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use a 488 nm excitation laser and collect fluorescence in the FITC (for Annexin V) and PI channels.
-
Record at least 10,000 single-cell events.
-
Gate on the main cell population using FSC vs. SSC.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence to differentiate between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide
Objective: To determine the distribution of treated A549/Taxol cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and harvested cells (from Protocol 1, steps 1 and 2)
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Fixation:
-
Wash the harvested cell pellet with 3 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Record at least 10,000-20,000 single-cell events.
-
Gate on the main cell population using FSC vs. SSC.
-
Use a fluorescence area vs. height or width plot to exclude doublets and aggregates.
-
Generate a histogram of the single-cell population's PI fluorescence intensity.
-
Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
"PROTAC CYP1B1 degrader-2" for studying CYP1B1-mediated metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CYP1B1 degrader-2, also known as compound PV2, is a potent and selective degrader of Cytochrome P450 1B1 (CYP1B1).[1][2] This molecule is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CYP1B1.[1][2] CYP1B1 is an enzyme involved in the metabolism of both endogenous and xenobiotic compounds, and its overexpression has been linked to cancer progression and the development of resistance to chemotherapy.[3][4][5] this compound serves as a valuable chemical tool for studying the role of CYP1B1 in various physiological and pathological processes, particularly in the context of drug metabolism and cancer biology. These application notes provide detailed protocols for utilizing this degrader to investigate CYP1B1-mediated metabolism.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The degrader simultaneously binds to CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to CYP1B1, tagging it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of CYP1B1, leading to a sustained reduction in its protein levels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | A549/Taxol | 1.0 nM | 24 h | [1][2] |
| Dmax | A549/Taxol | >90% at 10 nM | 24 h | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Assessment of CYP1B1 Degradation by Western Blotting
This protocol describes the confirmation and quantification of CYP1B1 protein degradation in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., A549/Taxol, or other cells expressing CYP1B1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against CYP1B1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the prepared drug-containing medium.
-
Incubate for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "PROTAC CYP1B1 degrader-2" concentration and incubation time
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC CYP1B1 degrader-2. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving successful and reproducible CYP1B1 protein degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as compound PV2) is a heterobifunctional molecule designed to specifically induce the degradation of Cytochrome P450 1B1 (CYP1B1).[1][2] It functions by co-opting the cell's native ubiquitin-proteasome system.[3][4] The molecule simultaneously binds to CYP1B1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][5] This proximity facilitates the ubiquitination of CYP1B1, marking it for recognition and subsequent degradation by the proteasome.[6][7] As a catalytic molecule, a single PROTAC molecule can induce the degradation of multiple CYP1B1 proteins.[3][6]
Q2: What is the reported potency of this compound?
A2: In A549/Taxol non-small cell lung cancer cells, this compound has a reported half-maximal degradation concentration (DC50) of 1.0 nM after a 24-hour incubation period.[1][2][5] It has been shown to induce over 90% CYP1B1 degradation at concentrations as low as 10 nM in these cells.[2]
Q3: What are the essential controls for a this compound experiment?
A3: To ensure that the observed decrease in CYP1B1 protein levels is due to the intended PROTAC mechanism, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the PROTAC's solvent (e.g., DMSO) to account for any solvent effects.
-
Negative Control PROTAC: If available, use an inactive version of the PROTAC, for instance, one with a mutation in the E3 ligase binding motif, to demonstrate that the degradation is dependent on E3 ligase engagement.[8]
-
Proteasome Inhibitor Co-treatment: To confirm proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132 or Carfilzomib). A rescue of CYP1B1 levels in the presence of the inhibitor supports the PROTAC mechanism.[8][9]
-
mRNA Level Analysis (qPCR): To rule out transcriptional inhibition, measure CYP1B1 mRNA levels. A true PROTAC effect will show a decrease in protein levels without a significant change in mRNA levels.[10]
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[10][11] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-CYP1B1 or PROTAC-VHL) rather than the productive ternary complex (CYP1B1-PROTAC-VHL) required for degradation.[11][12] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that yields maximal degradation.[11][12]
Section 2: Troubleshooting Guides
Problem 1: No or minimal degradation of CYP1B1 is observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | The concentration used may be too low for degradation or too high and causing a "hook effect".[12] Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[9][12] |
| Inappropriate Incubation Time | The chosen time point may be too early to observe degradation or so late that protein synthesis has recovered. Solution: Conduct a time-course experiment, measuring CYP1B1 levels at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to find the optimal incubation duration.[13][14][15] |
| Low VHL E3 Ligase Expression | The cell line used may have insufficient levels of the VHL E3 ligase for the PROTAC to be effective.[10] Solution: Verify VHL expression in your cell line via Western Blot or qPCR. Consider using a different cell line with higher VHL expression.[10] |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells.[11] Solution: While not easily modifiable for a specific PROTAC, ensure proper handling and dissolution of the compound. |
| PROTAC Instability | The PROTAC may be degrading in the cell culture medium. Solution: Prepare fresh stock solutions and minimize freeze-thaw cycles by storing in aliquots at -80°C.[10] |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Differences in cell passage number, confluency, or growth conditions can affect PROTAC efficacy. Solution: Maintain consistent cell culture practices for all experiments.[10] |
| Inaccurate Pipetting | Errors in pipetting can lead to variability in PROTAC concentrations. Solution: Use calibrated pipettes and prepare a master mix for treating multiple wells to minimize pipetting errors.[10] |
| Degradation of PROTAC Stock Solution | Repeated freeze-thaw cycles can degrade the PROTAC. Solution: Aliquot the PROTAC stock solution and store it at -80°C.[10] |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Experiment for CYP1B1 Degradation
Objective: To determine the optimal concentration of this compound for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).
Methodology:
-
Cell Seeding: Plate your chosen cell line (e.g., A549/Taxol) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[15]
-
PROTAC Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium in each well with the prepared PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours, based on published data or a preliminary time-course experiment.[1][5]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 3 to determine CYP1B1 protein levels.
Protocol 2: Time-Course Experiment for CYP1B1 Degradation
Objective: To determine the optimal incubation time for achieving maximal CYP1B1 degradation.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
PROTAC Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., 10 nM) and a vehicle control.[2]
-
Treatment: Treat the cells with the PROTAC or vehicle control.
-
Incubation and Harvest: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[14][15]
-
Cell Lysis and Protein Quantification: Lyse cells and quantify protein as described in Protocol 1.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 3 to determine CYP1B1 protein levels at each time point.
Protocol 3: Western Blotting for CYP1B1 Levels
Objective: To visualize and quantify the change in CYP1B1 protein levels following PROTAC treatment.
Methodology:
-
Sample Preparation: Normalize the protein concentration of all lysates. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[12][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C. In parallel, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[14][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][16]
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize the CYP1B1 band intensity to the loading control.[10][16]
Data Presentation
Table 1: Dose-Response Data for this compound
| Concentration | Normalized CYP1B1 Level (vs. Vehicle) | % Degradation |
| Vehicle | 1.00 | 0% |
| 0.1 nM | ||
| 1.0 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
From this data, DC50 and Dmax values can be calculated using non-linear regression analysis.
Table 2: Time-Course Data for this compound at [Optimal Concentration]
| Incubation Time (hours) | Normalized CYP1B1 Level (vs. Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Section 4: Visualizing Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of CYP1B1 degradation.
Caption: Simplified overview of pathways involving CYP1B1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC CYP1B1 Degrader-2 Cell Permeability
Welcome to the technical support center for "PROTAC CYP1B1 degrader-2" (also known as compound PV2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the experimental application of this molecule, with a specific focus on improving its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound PV2) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Cytochrome P450 1B1 (CYP1B1) protein for degradation.[1][2] This molecule is composed of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1] By bringing CYP1B1 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[3] This targeted degradation approach can help in overcoming drug resistance where CYP1B1 is overexpressed.[2]
Q2: I am observing potent activity in biochemical assays, but this is not translating to cellular degradation. Could this be a permeability issue?
A2: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability for PROTACs.[4] PROTACs are large molecules, often with molecular weights exceeding 800 Da, which is the case for this compound (MW: 954.70 g/mol ).[5][6] These characteristics often place them "beyond the Rule of Five," leading to challenges in passive diffusion across the cell membrane.[4] For the degrader to be effective, it must first cross the cell membrane to engage with its intracellular targets, CYP1B1 and the VHL E3 ligase.[7]
Q3: What are the primary strategies to improve the cell permeability of a PROTAC like CYP1B1 degrader-2?
A3: There are several key strategies that can be employed, which fall into two main categories:
-
Medicinal Chemistry Approaches: These involve rationally modifying the chemical structure of the PROTAC to improve its physicochemical properties. Key strategies include linker optimization (adjusting length, rigidity, and polarity), introducing intramolecular hydrogen bonds to reduce the polar surface area, and employing prodrug strategies to mask polar groups.[5][8]
-
Formulation and Delivery Strategies: These approaches focus on encapsulating or complexing the PROTAC to facilitate its entry into cells. This can involve the use of nanoparticles, liposomes, or other advanced drug delivery systems.[9]
Troubleshooting Guide: Low Cell Permeability of this compound
If you are encountering issues with the cellular activity of this compound, the following troubleshooting guide provides a systematic approach to identifying and addressing potential permeability problems.
| Problem | Potential Cause | Suggested Solution |
| No or low target degradation observed in cellular assays. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells. 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring CYP1B1 and VHL E3 ligase together inside the cell. 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[6] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC. Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays to confirm that the PROTAC is binding to both CYP1B1 and the VHL E3 ligase within the cell. 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[6] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer (for Caco-2 assay): The integrity and confluency of the cell monolayer may vary. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements. 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement).[6] 2. Improve Solubility: Use formulation strategies or modify the PROTAC to enhance its solubility.[6] 3. Use Efflux Inhibitors: In Caco-2 assays, include known efflux pump inhibitors to determine if active transport is affecting permeability measurements. |
| Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while PAMPA only measures passive permeability. 2. Cellular Metabolism: The PROTAC may be metabolized by the cells, affecting its intracellular concentration. | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux. 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes. |
Strategies for Improving Cell Permeability
The following table summarizes key medicinal chemistry strategies that can be applied to enhance the cell permeability of this compound.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Linker Optimization | Modify the linker's length, rigidity, and composition. Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[5] | Can significantly improve permeability without altering the binding affinities of the warhead and E3 ligase ligand. | Requires synthetic chemistry effort and may alter the geometry of the ternary complex. |
| Introduce Intramolecular Hydrogen Bonds | Design modifications that encourage the formation of intramolecular hydrogen bonds can effectively "hide" polar functional groups, reducing the polar surface area and making the molecule more "ball-like".[5] | Can lead to a dramatic improvement in passive diffusion. | Can be challenging to predict and engineer into the molecular structure. |
| Amide-to-Ester Substitution | Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the topological polar surface area (TPSA).[1] | Simple synthetic modification that can lead to significant improvements in permeability and cellular activity.[1] | Esters can be more susceptible to hydrolysis, potentially reducing in vivo stability.[1] |
| Prodrug Approach | Mask polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes to release the active PROTAC.[5] | Can significantly enhance membrane permeability and oral bioavailability.[5] | Increases the molecular weight of the compound and relies on efficient intracellular cleavage.[5] |
| Formulation with Nanoparticles | Encapsulating the PROTAC within lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane. | Can overcome inherent permeability issues without chemical modification of the PROTAC. Can also improve solubility and in vivo stability. | Requires expertise in formulation development and characterization. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a compound.[3]
Principle: The assay measures the diffusion of the test compound from a donor well, through an artificial membrane composed of lipids dissolved in an organic solvent, to an acceptor well.[3]
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.
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Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the filter plate, which is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate. Then, place this assembly on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following formula: Pe = (-ln(1 - [C_A] / [C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption and also provides insights into active transport mechanisms.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over 21 days, they differentiate into a monolayer of polarized enterocytes with tight junctions and active transporters, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC solution to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Cellular Uptake Assay
This assay directly measures the amount of PROTAC that accumulates inside the cells over time.
Principle: Cells are incubated with the PROTAC, and after a specific time, the extracellular compound is washed away. The cells are then lysed, and the intracellular concentration of the PROTAC is quantified.[2]
Methodology:
-
Cell Seeding: Seed the target cells (e.g., A549/Taxol) in a multi-well plate and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the PROTAC at the desired concentration. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS).[2]
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Cell Lysis: Add a lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification: Collect the cell lysates and quantify the concentration of the PROTAC using LC-MS/MS.
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Data Normalization: Normalize the intracellular PROTAC concentration to the total protein content in each lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dempochem.com [dempochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. α-naphthoflavone-derived cytochrome P450 (CYP)1B1 degraders specific for sensitizing CYP1B1-mediated drug resistance to prostate cancer DU145: Structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"PROTAC CYP1B1 degrader-2" off-target effects and how to measure them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC CYP1B1 degrader-2. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to identifying and measuring off-target effects during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as compound PV2, is a heterobifunctional molecule designed to induce the degradation of the Cytochrome P450 1B1 (CYP1B1) protein.[1][2][3] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to CYP1B1.[1] By bringing CYP1B1 into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[4][5] This degrader has a reported DC50 of 1.0 nM in A549/Taxol cells after 24 hours of treatment and has been shown to inhibit the growth, migration, and invasion of these cells.[1][2][3]
Q2: What are the potential sources of off-target effects for this compound?
Off-target effects with PROTACs can arise from several sources:[6]
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Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than CYP1B1. This can occur if the CYP1B1-binding ligand has affinity for other proteins, or if the ternary complex formed with an unintended protein is stable enough to promote its ubiquitination.
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Off-target effects of the VHL ligand: The ligand used to recruit the VHL E3 ligase may have its own biological activity or bind to other proteins, although VHL ligands are generally considered to have minimal off-target effects.[7]
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"Neosubstrate" degradation: The formation of the ternary complex can sometimes create a new binding surface on the E3 ligase, leading to the recruitment and degradation of proteins that would not normally be substrates. For example, pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, are known to cause off-target degradation of zinc-finger proteins.[8]
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Pharmacological effects of the parent ligands: The individual ligands for CYP1B1 and VHL may have inhibitory or other pharmacological effects independent of protein degradation.
Q3: What are the first steps to take if I suspect off-target effects?
If you observe an unexpected phenotype or cellular response, it is crucial to determine if it is a result of on-target degradation of CYP1B1 or an off-target effect. Here are the initial steps:
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Use proper controls: Include a negative control PROTAC in your experiments. This could be an epimer of the VHL ligand that does not bind to VHL, or a molecule with a modification to the CYP1B1 ligand that ablates its binding.[9] This helps to distinguish between effects caused by the degradation machinery and other pharmacological effects.
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Confirm on-target degradation: Use Western blotting to confirm that CYP1B1 is degraded at the concentrations and time points where you observe the phenotype.
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Perform a dose-response analysis: Correlate the concentration at which the phenotype is observed with the DC50 for CYP1B1 degradation. A significant discrepancy may suggest an off-target effect.
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Rescue experiment: If possible, re-express a degradation-resistant mutant of CYP1B1 in your cells and see if this reverses the observed phenotype.
Section 2: Troubleshooting Guide
Issue 1: My global proteomics experiment shows degradation of several proteins besides CYP1B1.
This is a common scenario when assessing PROTAC selectivity. The key is to distinguish between direct off-targets and downstream effects of CYP1B1 degradation.
-
Troubleshooting Steps:
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Analyze time points: Perform proteomics at early time points (e.g., 2-6 hours) to enrich for direct degradation events and minimize downstream effects.[9]
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Validate with orthogonal methods: Confirm the degradation of high-priority potential off-targets using Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM).[6]
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Perform target engagement assays: Use a technique like Cellular Thermal Shift Assay (CETSA) to determine if the PROTAC directly binds to the potential off-target proteins in cells.[6][7]
-
-
Data Interpretation:
Scenario Interpretation Next Steps Protein X is degraded at early time points and shows a thermal shift in CETSA. Likely a direct off-target. Characterize the functional consequences of Protein X degradation. Consider redesigning the PROTAC to improve selectivity. Protein Y is only degraded at later time points (e.g., 24 hours) and shows no thermal shift. Likely a downstream effector of CYP1B1 degradation. Investigate the signaling pathway connecting CYP1B1 and Protein Y. Protein Z is a known interactor of CYP1B1 and is co-degraded. This may be a "bystander" effect where the interactor is degraded along with the target. Further investigation is needed to determine if this is a desired or adverse effect.
Issue 2: My cells show a toxic phenotype that does not correlate with the DC50 of CYP1B1 degradation.
This suggests that the toxicity may be due to an off-target effect or a non-degradation-related mechanism.
-
Troubleshooting Steps:
-
Test the negative control PROTAC: If the negative control also induces toxicity, the effect is likely independent of VHL-mediated degradation.
-
Test the individual ligands: Treat cells with the CYP1B1 binder and the VHL binder separately to see if either component is responsible for the toxicity.
-
Investigate other cellular pathways: Consider that some CRBN-based PROTACs can induce the degradation of GSPT1, which can stall protein synthesis and lead to cytotoxicity, making it appear as if short-lived proteins are being degraded.[10] While this compound is VHL-based, similar indirect effects could be at play.
-
Section 3: Experimental Protocols and Data Presentation
Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry-based global proteomics is the gold standard for identifying potential off-target protein degradation.[6] This technique compares the abundance of thousands of proteins in cells treated with the PROTAC to control-treated cells.[6]
Experimental Protocol: Global Proteomics Workflow
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with this compound at its optimal degradation concentration (e.g., 10x DC50) and a vehicle control (e.g., DMSO). Include early and late time points (e.g., 4 and 24 hours).
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Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using trypsin.
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LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
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Data Analysis: Use specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
Table 1: Hypothetical Quantitative Proteomics Data for this compound (4-hour treatment)
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| CYP1B1 | CYP1B1 | -4.2 | <0.001 | On-Target |
| Protein A | GENEA | -2.5 | 0.003 | Yes |
| Protein B | GENEB | -0.9 | 0.04 | Yes |
| Protein C | GENEC | -0.3 | 0.25 | No |
| Protein D | GENED | 1.5 | 0.02 | No (Upregulated) |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Orthogonal Validation by Western Blot
Any potential off-targets identified through proteomics must be validated using orthogonal methods like Western blotting.[6]
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Treat cells with a dose range of this compound and controls for the desired time.
-
Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
Section 4: Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d4-pharma.com [d4-pharma.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Addressing solubility issues with "PROTAC CYP1B1 degrader-2" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "PROTAC CYP1B1 degrader-2". The information is designed to help address common challenges, with a focus on solubility issues that may arise during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause and how can I resolve this?
A1: Precipitation is a common issue with PROTACs due to their high molecular weight and hydrophobicity. "this compound" is a relatively large molecule (Molecular Weight: 954.66 g/mol ), which can lead to poor aqueous solubility.
Troubleshooting Steps:
-
Solvent and Concentration: Ensure your stock solution is fully dissolved in an appropriate organic solvent, such as DMSO, before further dilution into your aqueous assay buffer. It is recommended to keep the final concentration of the organic solvent in your assay as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Working Concentration: The high potency of "this compound" (DC50 of 1.0 nM in A549/Taxol cells) means that high concentrations are often not necessary for observing a biological effect.[1][2] Try working at lower concentrations to stay below the solubility limit in your final assay medium.
-
Co-solvents: If solubility issues persist, consider the use of co-solvents in your final assay medium. However, be mindful of their potential effects on your experimental system.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on vendor information and common practice for PROTACs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the compound is completely dissolved before making further dilutions.
Q3: Can I use sonication or vortexing to dissolve the PROTAC?
A3: Yes, gentle vortexing and sonication can aid in the dissolution of the PROTAC in the initial organic solvent. However, avoid excessive heating, which could potentially degrade the compound.
Q4: How does the "hook effect" relate to the concentration of the PROTAC in my assay?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This is because at very high concentrations, the PROTAC can form binary complexes with either the target protein (CYP1B1) or the E3 ligase (VHL), which are non-productive for degradation, rather than the desired ternary complex. Therefore, using excessively high concentrations to overcome perceived solubility issues can be counterproductive.
Troubleshooting Guide: Solubility Issues in Assays
If you are encountering persistent solubility problems with "this compound", the following guide provides a systematic approach to troubleshooting.
Initial Assessment of Solubility
Before proceeding with extensive troubleshooting, it is helpful to visually inspect your solutions at each preparation step for any signs of precipitation.
Strategies for Improving Solubility in Assays
The following table summarizes common strategies to enhance the solubility of PROTACs in experimental assays.
| Strategy | Description | Recommended Starting Conditions | Considerations |
| Optimize Final Solvent Concentration | Minimize the percentage of organic solvent (e.g., DMSO) in the final assay medium. | Start with a final DMSO concentration of ≤0.1%. If solubility is still an issue, you can cautiously increase it up to 0.5%. | High concentrations of organic solvents can be toxic to cells and may interfere with assay components. Always include a vehicle control with the same final solvent concentration. |
| Incorporate Co-solvents | Use of excipients that can improve the solubility of hydrophobic compounds. | PEG300: Can be used in combination with DMSO. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For cell-based assays, much lower concentrations would be required. | The compatibility of co-solvents with your specific assay and cell type must be validated. They can alter cell membrane permeability and enzyme kinetics. |
| Serial Dilution Technique | Prepare intermediate dilutions in a solvent mixture that is more compatible with your final aqueous buffer. | Prepare a high-concentration stock in 100% DMSO. Make an intermediate dilution in a 1:1 mixture of DMSO and your final assay buffer. Then, perform the final dilution into the assay buffer. | This method helps to gradually decrease the solvent strength, which can prevent the compound from crashing out of solution. |
| Temperature Considerations | Ensure all components are at the appropriate temperature during preparation. | Prepare dilutions at room temperature. Avoid cold buffers, which can decrease the solubility of hydrophobic compounds. | Repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to precipitation. Aliquot stock solutions after initial preparation. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Working Solutions
This protocol outlines a standard procedure for preparing working solutions from a DMSO stock for cell-based assays.
-
Prepare a 10 mM stock solution: Dissolve the required amount of "this compound" in 100% DMSO to make a 10 mM stock solution. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution: Aliquot the 10 mM stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare final working solutions: Dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, you would perform a 1:1000 dilution (e.g., 1 µL of 1 mM stock into 1 mL of medium).
-
Mix and add to cells: Gently mix the final working solutions before adding them to your cells.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Linker Optimization for PROTAC CYP1B1 Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "PROTAC CYP1B1 degrader-2". The information is designed to assist in optimizing experimental workflows and interpreting results to enhance the efficacy of CYP1B1 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target the cytochrome P450 1B1 (CYP1B1) enzyme for degradation. It is a von Hippel-Landau (VHL) E3 ligase-based degrader.[1][2] Its structure consists of three key components: a ligand that binds to the VHL E3 ubiquitin ligase, a ligand that specifically binds to CYP1B1, and a chemical linker that connects these two ligands.[1][2] The PROTAC functions by forming a ternary complex between CYP1B1 and the VHL E3 ligase, which leads to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.
Q2: What are the known components of this compound?
A2: this compound is synthesized from the following components:
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VHL Ligand: (S,R,S)-AHPC-Me (MedChemExpress HY-112078)
-
Linker: Derived from 8-Bromooctanoic acid (MedChemExpress HY-W007700), which is an 8-carbon alkyl chain.[3][4]
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CYP1B1 Ligand: A specific CYP1B1 ligand (MedChemExpress HY-159006).[1][2]
Q3: What is the reported efficacy of this compound?
A3: this compound has a reported half-maximal degradation concentration (DC50) of 1.0 nM in A549/Taxol cells after 24 hours of treatment.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal or No Degradation of CYP1B1
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize treatment conditions: Increase incubation time or concentration. 2. Modify linker: Synthesize analogs with increased hydrophilicity (e.g., by incorporating PEG moieties) to improve solubility and cell permeability. |
| Inefficient Ternary Complex Formation | 1. Vary linker length: Synthesize analogs with shorter or longer alkyl chain linkers (e.g., 6, 7, 9, or 10 carbons) to optimize the distance and orientation between CYP1B1 and VHL. 2. Introduce linker rigidity: Incorporate cyclic structures (e.g., piperazine or cyclohexane) into the linker to reduce conformational flexibility and potentially favor a productive ternary complex. |
| "Hook Effect" | 1. Perform a full dose-response curve: Use a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and observe if high concentrations lead to reduced efficacy. 2. Linker modification: A linker that promotes positive cooperativity in the ternary complex can mitigate the hook effect. This often requires empirical testing of different linker geometries. |
| Low Expression of VHL or CYP1B1 in the Cell Line | 1. Confirm protein expression: Use Western blot to verify the endogenous levels of both VHL and CYP1B1 in your chosen cell line. 2. Choose an appropriate cell line: Select a cell line known to have robust expression of both the target protein and the recruited E3 ligase. |
Issue 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Lack of Selectivity | 1. Assess degradation of related proteins: Perform Western blot for other CYP1 family members (e.g., CYP1A1, CYP1A2) to check for cross-degradation. 2. Modify linker attachment point: Altering the point of attachment of the linker to the CYP1B1 ligand can change the presentation of the PROTAC to its target and potentially improve selectivity. |
| Instability of the PROTAC Molecule | 1. Confirm compound integrity: Use techniques like LC-MS to ensure the PROTAC is not degrading in the cell culture media or inside the cells. 2. Synthesize more stable linkers: Replace metabolically labile functional groups in the linker with more stable alternatives. |
Quantitative Data
Table 1: Efficacy of this compound
| Compound | Cell Line | DC50 (nM) | Treatment Time (h) |
| This compound | A549/Taxol | 1.0 | 24 |
Table 2: Components of this compound
| Component | Chemical Name/Identifier | MedChemExpress Cat. No. |
| VHL Ligand | (S,R,S)-AHPC-Me | HY-112078 |
| Linker Precursor | 8-Bromooctanoic acid | HY-W007700 |
| CYP1B1 Ligand | CYP1B1 ligand | HY-159006 |
Experimental Protocols
Protocol 1: Western Blot for CYP1B1 Degradation
-
Cell Seeding and Treatment:
-
Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CYP1B1 and the loading control.
-
Normalize the CYP1B1 signal to the loading control.
-
Calculate the percentage of CYP1B1 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for linker optimization.
References
"PROTAC CYP1B1 degrader-2" stability and degradation in cell media
Welcome to the technical support center for PROTAC CYP1B1 degrader-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target the cytochrome P450 1B1 (CYP1B1) enzyme for degradation. This specific degrader utilizes the von Hippel-Landau (VHL) E3 ubiquitin ligase for its mechanism of action.[1][2][3] It works by forming a ternary complex between CYP1B1 and the VHL E3 ligase, leading to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.[4][5][6]
Q2: What is the reported potency of this compound?
A2: this compound has a reported DC50 (concentration required to degrade 50% of the target protein) of 1.0 nM in A549/Taxol cells after a 24-hour treatment.[1][2][3] At a concentration of 10 nM, it has been shown to induce over 90% degradation of CYP1B1 in these cells.[7]
Q3: In which research areas is this compound being investigated?
A3: This degrader is being explored for its potential to reverse drug resistance in cancer cells that overexpress CYP1B1, such as in non-small cell lung cancer.[7] Research suggests it can inhibit the growth, migration, and invasion of cancer cells.[1][2][7]
Q4: What are the key initial controls for a protein degradation experiment with this PROTAC?
A4: To ensure the reliability of your experimental results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effect of the degrader.
-
Positive Control Degrader: A well-characterized degrader to confirm the experimental system is functioning correctly.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of CYP1B1, confirming that the degradation is dependent on the proteasome.[8][9]
-
Negative Control Compound: An inactive version of the degrader, if available, to confirm the degradation is specific to the active molecule's mechanism.[8]
Troubleshooting Guides
Issue 1: No or weak degradation of CYP1B1 is observed.
This is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No/Weak Degradation
Caption: Troubleshooting workflow for no or weak CYP1B1 degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal PROTAC Concentration | The concentration of the degrader is critical. Too low a concentration may not be sufficient to induce ternary complex formation, while excessively high concentrations can lead to the "hook effect".[8][9] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. |
| Incorrect Incubation Time | The incubation time may be too short for degradation to occur or too long, allowing for protein resynthesis.[9] Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time. |
| PROTAC Instability in Cell Media | PROTACs can be unstable in cell culture media over the course of an experiment. Assess the stability of your PROTAC in the media at 37°C over the time course of your experiment using methods like LC-MS.[9] |
| Poor Cell Permeability | As large molecules, PROTACs may have poor cell membrane permeability.[10] If direct measurement of intracellular concentration is not feasible, consider using cell lines with known high permeability or consult literature for similar PROTAC structures. |
| Low Expression of CYP1B1 or VHL | The expression levels of the target protein (CYP1B1) and the recruited E3 ligase (VHL) can vary between cell lines.[9] Confirm the expression of both proteins in your cell line of interest by Western blot or qPCR. |
| Inactive Ubiquitin-Proteasome System (UPS) | The degradation of CYP1B1 is dependent on a functional UPS. To confirm that the UPS is active, use a positive control, such as a proteasome inhibitor (e.g., MG132), which should block degradation.[9] |
Issue 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[8]
Mitigation Strategy:
-
Perform a Wide Dose-Response Experiment: To mitigate the hook effect, it is crucial to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8]
Caption: The "Hook Effect" in PROTAC-mediated degradation.
Experimental Protocols
Protocol 1: Assessment of CYP1B1 Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[4]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-CYP1B1, anti-VHL, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and controls (DMSO, MG132) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the CYP1B1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 and Dmax values.
Quantitative Data Summary Table:
| Compound | Concentration (nM) | % CYP1B1 Degradation (relative to Vehicle) |
| Vehicle (DMSO) | - | 0% |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
Protocol 2: Assessment of PROTAC Stability in Cell Media
This protocol helps determine if the PROTAC is stable under experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike this compound into the cell culture medium at a relevant concentration (e.g., 1 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: At each time point, process the samples to precipitate proteins and extract the compound (e.g., with acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability profile.
Quantitative Data Summary Table:
| Time (hours) | % PROTAC Remaining (Mean ± SD) |
| 0 | 100% |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Signaling Pathway and Mechanism of Action
CYP1B1 Signaling Involvement
CYP1B1 is implicated in various signaling pathways related to cancer progression. Its expression can be influenced by inflammatory cytokines via the p38 MAP kinase pathway.[11][12] Furthermore, CYP1B1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and epithelial-mesenchymal transition (EMT).[13][14]
Caption: Simplified CYP1B1 signaling pathway involvement.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of this compound.
Caption: Catalytic cycle of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 14. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of PROTAC CYP1B1 Degrader-2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "PROTAC CYP1B1 degrader-2". This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to cytotoxicity that may be encountered during your experiments.
Mechanism of Action: this compound
"this compound" is a heterobifunctional molecule designed to induce the targeted degradation of Cytochrome P450 1B1 (CYP1B1). It achieves this by hijacking the cell's natural ubiquitin-proteasome system. The degrader consists of a ligand that binds to CYP1B1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker. This proximity leads to the ubiquitination of CYP1B1, marking it for degradation by the proteasome. This targeted degradation has been shown to inhibit the growth, migration, and invasion of cancer cells, such as A549/Taxol cells, with a half-maximal degradation concentration (DC50) of 1.0 nM after 24 hours of treatment.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My cells are showing significant cytotoxicity after treatment with this compound. What are the potential causes?
A1: Cytotoxicity observed during experiments with this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
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On-Target Toxicity: The degradation of CYP1B1 itself might be detrimental to the specific cell line being used. While CYP1B1 is overexpressed in many cancer cells, its depletion could affect cellular pathways essential for survival in certain contexts.
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Off-Target Toxicity of the CYP1B1 Ligand: The "warhead" of the PROTAC that binds to CYP1B1 may have affinity for other proteins, leading to their unintended degradation or inhibition and subsequent cytotoxic effects.
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Off-Target Effects of the VHL Ligand: The VHL E3 ligase ligand, while designed to be specific, could potentially mediate interactions with other cellular components, leading to toxicity.
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Neosubstrate Degradation: The formation of the CYP1B1-PROTAC-VHL ternary complex can create a novel protein surface that may recruit and degrade other proteins (neosubstrates) that are not the intended target.
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High PROTAC Concentration: Excessive concentrations of the PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-CYP1B1 or PROTAC-VHL) dominates over the productive ternary complex, and can also increase the likelihood of off-target interactions and general cellular stress.
Q2: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?
A2: Differentiating between on-target and off-target cytotoxicity is a critical step in troubleshooting. Here are some experimental approaches:
-
Use of Control Compounds:
-
Inactive Epimer/Analog: Synthesize or obtain an inactive version of the PROTAC where either the CYP1B1-binding or VHL-binding moiety is modified to prevent binding. If this inactive control does not induce cytotoxicity, it suggests the toxicity is dependent on the formation of the ternary complex.
-
CYP1B1 Ligand Alone: Treat cells with the CYP1B1 binding moiety of the PROTAC alone. This will help determine if the cytotoxicity is due to the inhibition or off-target effects of the warhead itself, independent of degradation.
-
-
Rescue Experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a degradation-resistant mutant of CYP1B1. If the cytotoxicity is alleviated, it strongly suggests an on-target effect.
-
Global Proteomics: Perform quantitative mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with the PROTAC. This can reveal unintended off-target proteins whose degradation may be responsible for the observed toxicity.
Q3: What is the "hook effect" and how can it contribute to misinterpretation of cytotoxicity data?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in its degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-CYP1B1 or PROTAC-VHL) rather than the productive ternary complex required for degradation. This can complicate the interpretation of cytotoxicity data, as the observed toxicity might not correlate linearly with the intended degradation of the target protein at higher concentrations. Therefore, it is essential to perform a full dose-response curve for both degradation and cytotoxicity to identify the optimal concentration range.
References
Interpreting unexpected results in "PROTAC CYP1B1 degrader-2" experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC CYP1B1 degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound PV2, is a heterobifunctional molecule designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1).[1] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule is composed of a ligand that binds to CYP1B1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing CYP1B1 into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of CYP1B1, marking it for recognition and subsequent degradation by the proteasome. This targeted degradation strategy aims to overcome drug resistance and inhibit the growth, migration, and invasion of cancer cells overexpressing CYP1B1.[1]
Q2: What are the expected outcomes of a successful this compound experiment?
In a successful experiment, you should observe a significant, concentration-dependent reduction in CYP1B1 protein levels. Key parameters to measure are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation).[2][3] For example, this compound has been reported to have a DC50 of 1.0 nM in A549/Taxol cells after 24 hours of treatment. A time-course experiment should reveal the optimal incubation time for maximal degradation.[4]
Q3: My dose-response curve for CYP1B1 degradation is bell-shaped. What is the "hook effect"?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with CYP1B1 or the VHL E3 ligase alone) rather than the productive ternary complex (CYP1B1-PROTAC-VHL) required for degradation.[2][3] The formation of these binary complexes competes with and inhibits the formation of the ternary complex, reducing degradation efficiency.
Q4: How can I confirm that the observed decrease in CYP1B1 protein is due to proteasomal degradation?
To confirm that the reduction in CYP1B1 is due to degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the PROTAC is working as intended, co-treatment with a proteasome inhibitor should "rescue" CYP1B1 from degradation, leading to protein levels comparable to the vehicle-treated control.
Q5: What are the potential causes of cellular resistance to this compound?
Cellular resistance to PROTACs can emerge after prolonged treatment.[5] A primary mechanism is the development of genomic alterations in the core components of the recruited E3 ligase complex.[5][6] For VHL-based PROTACs like this one, mutations or deletions in VHL or other components of its complex, such as CUL2, can lead to resistance.[6] It's important to note that resistance is often specific to the E3 ligase being recruited.
Troubleshooting Guides
Problem 1: No or weak degradation of CYP1B1 observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation (DC50) and to check for a potential "hook effect" at higher concentrations.[2][7] | Identification of the optimal concentration range for CYP1B1 degradation. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) at a fixed, optimal PROTAC concentration. | Determination of the time point at which maximum degradation (Dmax) occurs.[4] |
| Low VHL E3 Ligase Expression | Verify the expression levels of VHL in your chosen cell line using Western Blot or qPCR.[8] | Confirmation of sufficient VHL protein levels for the PROTAC to act upon. If levels are low, consider using a different cell line. |
| Poor Cell Permeability | Assess the physicochemical properties of the PROTAC. Consider using a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm target engagement within the cell.[9] | Evidence that the PROTAC is entering the cell and binding to CYP1B1. |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) assay to confirm the interaction between CYP1B1, the PROTAC, and VHL.[8] | Detection of both CYP1B1 and VHL in the immunoprecipitate, indicating successful ternary complex formation. |
| Inactive Compound | Ensure the integrity and activity of your PROTAC stock. Improper storage or handling could lead to degradation of the compound itself. Test the compound in a positive control cell line known to be sensitive to this degrader, if available. | Successful degradation in a positive control cell line would indicate an issue with the experimental cell line or conditions. |
Problem 2: Significant off-target protein degradation or cellular toxicity observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| PROTAC Concentration is Too High | Perform a dose-response experiment to identify the optimal concentration that balances on-target degradation with minimal off-target effects and cytotoxicity.[8][10] | Identification of a therapeutic window with maximal target degradation and minimal toxicity. |
| Warhead-Related Off-Targets | The ligand targeting CYP1B1 may have affinity for other proteins. Perform global proteomics (e.g., LC-MS/MS) to identify unintendedly degraded proteins.[10] Test the CYP1B1-binding "warhead" alone to assess its intrinsic activity and off-target effects.[8] | Identification of proteins that are degraded due to the warhead's promiscuity, allowing for better interpretation of results. |
| Degradation-Independent Pharmacology | Use an inactive control PROTAC (e.g., an epimer that doesn't bind to VHL but still binds to CYP1B1) to assess non-degradative effects.[9] | Differentiation between effects caused by CYP1B1 degradation and those caused by the PROTAC molecule itself. |
| On-Target Toxicity | The degradation of CYP1B1 itself may be causing the observed toxicity. Use an alternative method, such as siRNA or CRISPR, to knock down CYP1B1 and see if it phenocopies the PROTAC-induced toxicity.[9] | Confirmation that the observed toxicity is a direct result of CYP1B1 loss. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | % CYP1B1 Remaining (vs. Vehicle) |
| 0.1 | 95% |
| 1.0 | 50% (DC50) |
| 10 | 15% |
| 100 | 5% (Dmax) |
| 1000 | 25% (Hook Effect) |
| 10000 | 60% (Hook Effect) |
Table 2: Troubleshooting Checklist for Experimental Controls
| Control | Purpose | Expected Result if PROTAC is On-Target |
| Vehicle (e.g., DMSO) | Establishes baseline CYP1B1 levels. | 100% CYP1B1 protein remaining. |
| Inactive Epimer Control | A PROTAC analog that cannot bind to VHL but can bind to CYP1B1. Differentiates degradation-dependent vs. binding-only effects. | No degradation of CYP1B1. |
| VHL Ligand Alone | To identify effects of the E3 ligase recruiter itself. | No degradation of CYP1B1. |
| CYP1B1 Warhead Alone | To assess the non-degradative, inhibitory effects of the target-binding ligand. | No degradation of CYP1B1, but potential for pathway inhibition. |
| PROTAC + Proteasome Inhibitor (e.g., MG132) | Confirms that protein loss is via the proteasome. | CYP1B1 degradation is blocked or significantly reduced. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced CYP1B1 Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C. A recommended dilution for a commercial anti-CYP1B1 antibody is 0.1-0.5 µg/mL.[11]
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CYP1B1 band intensity to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation and Ubiquitination
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound, a vehicle control, and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for ubiquitinated protein to accumulate. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CYP1B1 overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting as described in Protocol 1.
-
Probe separate blots with antibodies against CYP1B1, VHL, and Ubiquitin.
-
-
Interpretation:
-
Ternary Complex Formation: The presence of both CYP1B1 and VHL in the immunoprecipitate indicates the formation of the ternary complex.
-
Ubiquitination: A high-molecular-weight smear or ladder of bands detected with the anti-ubiquitin antibody in the PROTAC-treated sample (especially with proteasome inhibition) indicates polyubiquitination of CYP1B1.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CYP1B1 Polyclonal Antibody (PA5-95277) [thermofisher.com]
Technical Support Center: VHL-Based Degraders & Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ternary complex formation involving VHL-based degraders.
Frequently Asked Questions (FAQs)
Q1: My VHL-based degrader shows good binary binding to both the target protein and VHL, but I don't see any degradation in my cellular assays. What are the potential reasons?
There are several potential reasons for this discrepancy. After confirming the integrity of your compound, consider the following:
-
Poor Cell Permeability: VHL-based degraders are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[1][2]
-
Inefficient Ternary Complex Formation: Even with good binary affinities, the degrader may not effectively bridge the target protein and VHL to form a stable and productive ternary complex. The linker length and composition are critical for achieving the correct geometry for ubiquitination.[3]
-
Low Expression of VHL or Target Protein: The cellular levels of both the target protein and the VHL E3 ligase can be limiting factors. Confirm their expression in your cell model by Western Blot.[1]
-
"Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes with either the target or the E3 ligase, which inhibits the formation of the productive ternary complex. Your experimental concentration might be too high.[4]
-
Rapid Efflux: The degrader may be actively transported out of the cell by efflux pumps.
Q2: I'm observing a "hook effect" in my dose-response experiments. How can I confirm and mitigate this?
The "hook effect" manifests as a bell-shaped dose-response curve, where degradation decreases at higher degrader concentrations.[4]
-
Confirmation: To confirm the hook effect, perform a dose-response experiment with a wider range of concentrations, including very low (pM) and very high (µM) concentrations. This should reveal the characteristic bell-shaped curve.[4]
-
Mitigation:
-
Titrate Your Compound: The most straightforward way to mitigate the hook effect is to use the degrader at its optimal concentration (the nadir of the bell-shaped curve) in your experiments.[4]
-
Linker Optimization: The linker plays a crucial role in the stability of the ternary complex. A well-designed linker can increase the cooperativity of ternary complex formation, which can help to overcome the hook effect by favoring the ternary complex over the binary ones.[3]
-
Q3: My degrader has high positive cooperativity for ternary complex formation in biophysical assays, but still shows weak degradation in cells. What could be the issue?
High cooperativity is a good indicator of a stable ternary complex, but it doesn't guarantee cellular efficacy. Here are some possible reasons for this disconnect:
-
Poor Physicochemical Properties: As mentioned in Q1, poor cell permeability or high efflux can prevent the degrader from reaching its target in sufficient concentrations.[1][2]
-
Non-productive Ternary Complex Conformation: While the ternary complex may be stable, its conformation might not be optimal for the transfer of ubiquitin from the E2 enzyme to the target protein. The accessibility of lysine residues on the target protein's surface is a key factor.
-
Cellular Factors: The intracellular environment can influence the stability and conformation of the ternary complex in ways that are not recapitulated in in vitro biophysical assays.
Q4: How does the linker composition (e.g., PEG vs. alkyl) and length affect ternary complex formation and degradation?
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex.[5][6]
-
Linker Length: An optimal linker length is crucial. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitin transfer is inefficient.[7]
-
Linker Composition:
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC. Their flexibility can be advantageous for achieving a productive ternary complex conformation.[8][9]
-
Alkyl Linkers: These are more hydrophobic and can sometimes lead to better cell permeability. They are also generally more metabolically stable than PEG linkers.[8][9]
-
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of different linkers is often necessary.[10]
Data Presentation
The following tables summarize quantitative data on the impact of linker modifications on the efficacy of VHL-based degraders.
Table 1: Impact of Linker Length on BRD4 Degradation by VHL-based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 12 | 50 | >90 | Cancer Cell Line A |
| PROTAC B | PEG | 16 | 15 | >95 | Cancer Cell Line A |
| PROTAC C | PEG | 20 | 80 | ~85 | Cancer Cell Line A |
This is illustrative data synthesized from published literature to demonstrate the concept of linker optimization.[7]
Table 2: Comparison of PEG and Alkyl Linkers in VHL-based PROTACs
| PROTAC | Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader X | Protein Y | 9-atom alkyl | <100 | >90 | HEK293T |
| Degrader Z | Protein Y | 3-unit PEG | >1000 | <20 | HEK293T |
Data synthesized from published literature suggests that for some target systems, alkyl linkers can be more effective than PEG linkers of a similar length.[5]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps to measure the kinetics and affinity of binary and ternary complex formation.
-
Immobilization of VHL:
-
Activate the surface of a sensor chip (e.g., CM5) according to the manufacturer's protocol.
-
Immobilize a biotinylated VHL-ElonginB-ElonginC (VCB) complex to a streptavidin-coated sensor chip to a level of approximately 1000-2000 response units (RUs).
-
Deactivate any remaining active esters on the chip surface.
-
-
Binary Binding Analysis (PROTAC to VHL):
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized VCB surface, starting from the lowest concentration.
-
Regenerate the sensor surface between each injection if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a solution of the target protein at a concentration well above its KD for the PROTAC.
-
Prepare a series of dilutions of the PROTAC in the running buffer containing the target protein.
-
Inject the PROTAC/target protein mixtures over the immobilized VCB surface.
-
Fit the data to determine the kinetic and affinity parameters for the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the following formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC provides a complete thermodynamic profile of binding interactions.[11][12]
-
Sample Preparation:
-
Dialyze the purified VCB complex and the target protein against the same buffer to minimize buffer mismatch.
-
Dissolve the PROTAC in the final dialysis buffer. A small amount of DMSO can be used if necessary, but the concentration should be matched in all solutions.
-
-
Binary Titrations:
-
To determine the binary affinity of the PROTAC for VHL, place the VCB complex in the sample cell and the PROTAC in the syringe.
-
Perform a series of injections and measure the heat change after each injection.
-
To determine the binary affinity for the target protein, place the target protein in the sample cell and the PROTAC in the syringe.
-
-
Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed VCB-PROTAC complex, place the VCB complex and a saturating concentration of the PROTAC in the sample cell.
-
Titrate the target protein from the syringe into the sample cell.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Calculate cooperativity as described for SPR.
-
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
This assay measures ternary complex formation in a live-cell context.[11]
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells to label the VHL-HaloTag® fusion protein.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate to the cells.
-
Measure the luminescence at 460 nm (donor) and >610 nm (acceptor) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Mandatory Visualizations
Caption: VHL-based PROTAC Signaling Pathway.
Caption: Experimental Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
"PROTAC CYP1B1 degrader-2" and potential for P-glycoprotein efflux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC CYP1B1 degrader-2. The information is tailored to address specific issues that may be encountered during experiments, with a focus on its potential interaction with P-glycoprotein (P-gp) mediated efflux.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound PV2, is a heterobifunctional proteolysis-targeting chimera. It is designed to specifically induce the degradation of Cytochrome P450 1B1 (CYP1B1).[1][2][3] Its structure consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to CYP1B1.[1] By simultaneously binding to both CYP1B1 and VHL, it forms a ternary complex that triggers the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[4] This targeted degradation of CYP1B1 has been shown to inhibit the growth, migration, and invasion of cancer cells.[1][2]
Q2: In which cell line has this compound been shown to be effective?
This compound has demonstrated potent activity in the A549/Taxol human non-small cell lung cancer cell line.[1][2][3] This cell line is known to be resistant to paclitaxel (Taxol) and exhibits high expression of P-glycoprotein (P-gp).[5][6]
Q3: What is the reported potency of this compound?
In A549/Taxol cells, this compound has a DC50 (concentration required to degrade 50% of the target protein) of 1.0 nM after 24 hours of treatment.[1][2][3] It can induce over 90% degradation of CYP1B1 at concentrations as low as 10 nM in these cells.[3]
Q4: Why is P-glycoprotein (P-gp) efflux a potential concern when using this PROTAC?
P-glycoprotein is an ATP-dependent efflux pump that can extrude a wide range of substrates from cells, leading to multidrug resistance.[7][8] PROTACs, being relatively large molecules, can be susceptible to P-gp mediated efflux, which would reduce their intracellular concentration and limit their efficacy.[9][10] The A549/Taxol cell line, in which this PROTAC was successfully tested, is known to overexpress P-gp.[5][6] Furthermore, studies have suggested a link between CYP1B1 and P-gp, where the degradation of CYP1B1 may lead to inhibitory effects on P-gp, potentially enhancing the sensitivity of resistant cells to chemotherapeutics.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with this compound, particularly concerning its efficacy and potential for P-gp efflux.
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of CYP1B1 observed. | Suboptimal PROTAC concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for CYP1B1 degradation.[11] |
| Low expression of VHL E3 ligase in the cell line. | Confirm VHL expression levels in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line known to have higher VHL expression.[11] | |
| Poor cell permeability of the PROTAC. | While this compound was effective in A549/Taxol cells, permeability can be cell-line dependent. If suspected, perform a cell permeability assay. | |
| P-glycoprotein (P-gp) mediated efflux. | The target cells may have high levels of P-gp expression, actively pumping the PROTAC out of the cell. Co-treat with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) to see if CYP1B1 degradation is restored.[12] | |
| Issues with Western Blotting. | Refer to standard Western Blot troubleshooting guides for issues like high background, non-specific bands, or weak signal. Ensure antibody validity and optimal transfer conditions.[13] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and growth conditions.[11] |
| Instability of PROTAC stock solution. | Aliquot the PROTAC stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[11] | |
| Observed CYP1B1 reduction, but unsure if it's due to degradation. | Inhibition of transcription or translation. | Measure CYP1B1 mRNA levels using qPCR. A true PROTAC effect will show a decrease in protein levels without a significant change in mRNA levels.[11] |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations). | Formation of non-productive binary complexes. | At very high concentrations, the PROTAC may bind to either CYP1B1 or VHL separately, preventing the formation of the productive ternary complex.[14] Perform a detailed dose-response curve to identify the optimal concentration range and avoid concentrations that lead to the hook effect. |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of CYP1B1 Degradation by Western Blot
This protocol outlines the steps to measure the reduction in CYP1B1 protein levels following treatment with this compound.
Materials:
-
A549/Taxol cells (or other relevant cell line)
-
This compound (stock solution in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP1B1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP1B1 and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the CYP1B1 signal to the loading control. Calculate the percentage of CYP1B1 degradation relative to the vehicle control.
Protocol 2: P-glycoprotein Efflux Assay using a Fluorescent Substrate
This protocol is designed to assess whether this compound is a substrate of P-gp or if it inhibits P-gp function.
Materials:
-
Cells with high P-gp expression (e.g., A549/Taxol, MDCKII-MDR1)
-
This compound
-
Known P-gp substrate (e.g., Rhodamine 123, Calcein-AM, Flutax-2)[12]
-
Known P-gp inhibitor (e.g., Verapamil)
-
Efflux Assay Buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to form a confluent monolayer.
-
Compound Preparation:
-
Prepare a 2X working solution of the fluorescent P-gp substrate in Efflux Assay Buffer.
-
Prepare 2X working solutions of this compound at various concentrations in Efflux Assay Buffer.
-
Prepare a 2X working solution of the P-gp inhibitor (positive control) in Efflux Assay Buffer.
-
Prepare a 2X working solution of the vehicle (negative control) in Efflux Assay Buffer.
-
-
Efflux Assay:
-
To test if the PROTAC is a P-gp substrate:
-
Pre-incubate the cells with the fluorescent substrate to load it into the cells.
-
Wash the cells to remove the extracellular substrate.
-
Add the different concentrations of this compound and incubate for a set time (e.g., 1-2 hours).
-
Measure the fluorescence remaining in the cells. A decrease in intracellular fluorescence compared to the vehicle control suggests that the PROTAC is competing for efflux, indicating it may be a P-gp substrate.
-
-
To test if the PROTAC inhibits P-gp:
-
Co-incubate the cells with the fluorescent P-gp substrate and different concentrations of this compound for a set time (e.g., 1-2 hours). Include the P-gp inhibitor as a positive control.
-
Measure the intracellular fluorescence. An increase in intracellular fluorescence compared to the vehicle control indicates that the PROTAC is inhibiting P-gp efflux of the fluorescent substrate.
-
-
-
Data Analysis:
-
Calculate the efflux ratio or the percentage of inhibition compared to the controls.
-
Plot the results as a dose-response curve to determine the IC50 of inhibition if applicable.
-
Section 4: Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Catalytic cycle of this compound leading to targeted degradation of CYP1B1.
Diagram 2: Troubleshooting Workflow for Lack of CYP1B1 Degradation
Caption: A stepwise guide to troubleshooting the absence of CYP1B1 degradation.
Diagram 3: Logical Flow for Investigating P-glycoprotein Efflux
Caption: Experimental logic to determine the interaction of this compound with P-gp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PROTAC-attractive site as a new target for suppressing P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 9. Kinetic modelling of the P-glycoprotein mediated efflux with a large-scale matched molecular pair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing the impact of "PROTAC CYP1B1 degrader-2" on global ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of "PROTAC CYP1B1 degrader-2" on global ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to specifically target the cytochrome P450 1B1 (CYP1B1) protein for degradation.[1][2] It consists of three key components: a ligand that binds to CYP1B1, a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing CYP1B1 into close proximity with the VHL E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules to CYP1B1, marking it for degradation by the proteasome.[3][4] This targeted protein degradation approach offers a powerful strategy for reducing CYP1B1 levels in cells.
Q2: Why is it important to assess the global ubiquitination profile after treatment with this compound?
While this compound is designed for specific degradation of CYP1B1, it is crucial to evaluate its impact on the entire ubiquitinated proteome (the "ubiquitinome"). This is to identify any potential off-target effects where the PROTAC may induce the ubiquitination and subsequent degradation of other proteins.[5][6] Assessing the global ubiquitination profile helps to ensure the selectivity of the degrader and understand its broader cellular consequences.[7]
Q3: What are the primary methods to assess global ubiquitination?
The two main approaches for assessing global ubiquitination are:
-
Mass Spectrometry (MS)-based proteomics: This is the most comprehensive method. A common technique involves the enrichment of ubiquitinated peptides, often by using an antibody that recognizes the di-glycine (K-ε-GG) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.[8][9][10] Quantitative MS techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can then be used to compare the ubiquitinomes of treated versus untreated cells.[11][12]
-
Western Blotting: This method provides a more general overview of global ubiquitination levels. It typically involves running cell lysates on an SDS-PAGE gel, transferring to a membrane, and probing with an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitin smears can indicate a general increase in ubiquitinated proteins. Tandem Ubiquitin Binding Entities (TUBEs) can also be used to enrich for polyubiquitinated proteins before western blotting for enhanced sensitivity.[13]
Q4: What could be the reasons for observing minimal changes in global ubiquitination after PROTAC treatment?
Several factors could contribute to this observation:
-
High Specificity of the PROTAC: The PROTAC may be highly selective for CYP1B1, with minimal off-target effects.
-
Insufficient PROTAC Concentration or Treatment Time: The concentration or duration of the treatment may not be sufficient to induce detectable changes in the global ubiquitinome.
-
Homeostatic Mechanisms: Cells have robust ubiquitin-proteasome systems and deubiquitinases (DUBs) that can counteract widespread changes in ubiquitination.[7]
-
Limitations of the Assay: The detection method may not be sensitive enough to capture subtle changes in the ubiquitination of low-abundance proteins.
Q5: What are the potential off-target effects of this compound on ubiquitination?
Off-target effects can arise from several factors:
-
Promiscuous Binding: The CYP1B1-binding ligand or the VHL-binding ligand of the PROTAC could have some affinity for other proteins, leading to their unintended ubiquitination and degradation.[14]
-
Formation of Non-productive Ternary Complexes: The PROTAC might bring the E3 ligase into proximity with off-target proteins, leading to their ubiquitination even if the binding affinity is low.[14]
-
Alterations in E3 Ligase Activity: While less common, high concentrations of the PROTAC could potentially alter the substrate specificity of the recruited E3 ligase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of global ubiquitination following treatment with this compound.
Western Blotting for Global Ubiquitination
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Ubiquitin Signal | 1. Insufficient protein loading.[15] 2. Low abundance of ubiquitinated proteins. 3. Inefficient antibody binding.[15] 4. Inactive detection reagents.[16] | 1. Increase the amount of protein loaded per well. 2. Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis to allow ubiquitinated proteins to accumulate.[17] 3. Optimize the primary antibody concentration and incubation time. 4. Use fresh detection reagents. |
| High Background | 1. Insufficient blocking.[18][19] 2. Primary antibody concentration is too high.[18][20] 3. Inadequate washing.[18] | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[15][19] 2. Titrate the primary antibody to find the optimal concentration. 3. Increase the number and duration of wash steps. |
| Non-specific Bands | 1. Antibody cross-reactivity. 2. Protein degradation during sample preparation. | 1. Use a highly specific monoclonal antibody for ubiquitin. 2. Add protease and DUB inhibitors to the lysis buffer. |
| Smearing in the Lane | 1. This is expected for global ubiquitin blots as it represents a wide range of ubiquitinated proteins of different molecular weights. | 1. Ensure the smearing pattern is consistent across replicates. Changes in the intensity or distribution of the smear between control and treated samples can be indicative of altered global ubiquitination. |
Mass Spectrometry-based Ubiquitinome Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Low Number of Identified Ubiquitinated Peptides | 1. Inefficient enrichment of ubiquitinated peptides. 2. Insufficient starting material.[8] 3. Suboptimal LC-MS/MS performance. | 1. Ensure the K-ε-GG antibody is of high quality and the immunoprecipitation protocol is optimized. 2. Start with a sufficient amount of protein (typically >1 mg).[10] 3. Check the performance of the mass spectrometer with a standard sample. |
| Poor Quantification Reproducibility | 1. Incomplete SILAC labeling. 2. Variability in sample preparation. | 1. Ensure cells have been cultured in SILAC media for at least five passages for complete labeling. 2. Maintain consistency in all steps of the sample preparation workflow. |
| Identification of Unmodified Peptides | 1. Non-specific binding to the antibody beads. | 1. Optimize the washing steps after immunoprecipitation to remove non-specifically bound peptides. |
Data Presentation
The following tables represent hypothetical data from a global ubiquitination analysis of cells treated with this compound.
Table 1: Summary of Global Ubiquitinome Analysis by Mass Spectrometry
| Condition | Total Proteins Identified | Ubiquitinated Proteins Identified | Significantly Upregulated Ubiquitination Sites (>2-fold, p<0.05) | Significantly Downregulated Ubiquitination Sites (<-2-fold, p<0.05) |
| Vehicle Control | 5,500 | 2,100 | N/A | N/A |
| This compound (100 nM) | 5,450 | 2,150 | 15 | 8 |
Table 2: Top 5 Proteins with Significantly Altered Ubiquitination Sites
| Protein | Gene | Log2 Fold Change (PROTAC/Control) | p-value | Function |
| Cytochrome P450 1B1 | CYP1B1 | 5.8 | 1.2e-6 | Target Protein |
| Protein Kinase A | PRKACA | 2.5 | 0.001 | Off-target |
| Heat Shock Protein 70 | HSPA1A | 2.1 | 0.005 | Off-target |
| Ubiquitin C | UBC | -2.2 | 0.003 | Ubiquitin precursor |
| Proteasome Subunit Alpha 1 | PSMA1 | -2.0 | 0.008 | Proteasome component |
Experimental Protocols
Protocol 1: Western Blotting for Global Ubiquitination
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.
-
Protocol 2: Mass Spectrometry for Global Ubiquitinome Analysis (K-ε-GG Enrichment)
-
Cell Culture and Lysis:
-
Culture cells in SILAC media for at least 5 passages to ensure complete labeling.
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a urea-based buffer to denature proteins and inhibit enzymatic activity.
-
-
Protein Digestion:
-
Reduce and alkylate the proteins.
-
Digest the proteins with Lys-C followed by trypsin.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 StageTip.
-
-
K-ε-GG Peptide Immunoprecipitation:
-
Incubate the peptide mixture with anti-K-ε-GG antibody-conjugated beads to enrich for ubiquitinated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using a software suite like MaxQuant to identify and quantify the ubiquitinated peptides.
-
Perform statistical analysis to identify significantly regulated ubiquitination sites.
-
Visualizations
References
- 1. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 11. Global Ubiquitination Analysis by SILAC in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Analysis of global Ubiquitination in HeLa Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. stratech.co.uk [stratech.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating "PROTAC CYP1B1 degrader-2" mediated degradation with DC50 values.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PROTAC CYP1B1 degrader-2" with an alternative, "PROTAC CYP1B1 degrader-1," focusing on their potency in mediating the degradation of the cytochrome P450 1B1 (CYP1B1) enzyme. This document outlines the experimental data supporting their efficacy and provides detailed protocols for validating these findings in your own research.
Performance Comparison: Potency of CYP1B1 Degraders
The efficacy of a PROTAC (Proteolysis Targeting Chimera) is primarily determined by its DC50 value, which represents the concentration of the degrader required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent compound.
The table below summarizes the available potency data for "this compound" and "PROTAC CYP1B1 degrader-1". It is important to note that for "PROTAC CYP1B1 degrader-1," the reported value is the IC50, which measures the concentration required to inhibit the protein's activity by 50%, a related but distinct metric from degradation.
| Compound Name | Target | Potency Metric | Value (nM) | Cell Line | Treatment Time | E3 Ligase Recruited |
| This compound | CYP1B1 | DC50 | 1.0 [1][2] | A549/Taxol | 24 hours | von Hippel-Lindau (VHL)[1] |
| PROTAC CYP1B1 degrader-1 | CYP1B1 | IC50 | 95.1[3][4] | Not Specified | Not Specified | Not Specified |
Key Observation: "this compound" demonstrates exceptional potency with a DC50 value of 1.0 nM in A549/Taxol cells.[1][2] This indicates that it is a highly efficient degrader of the CYP1B1 protein. In comparison, while a direct DC50 value is not available for "PROTAC CYP1B1 degrader-1," its IC50 value for CYP1B1 is 95.1 nM.[3][4]
Visualizing the Mechanism of Action
To understand how these degraders function, it is essential to visualize the PROTAC-mediated protein degradation pathway.
Caption: Mechanism of PROTAC-mediated degradation of CYP1B1.
Experimental Protocol: Determination of DC50 Values
This section provides a detailed protocol for determining the DC50 value of a PROTAC, such as "this compound," using Western blotting.
I. Materials and Reagents
-
Cell Line: A549/Taxol or another appropriate cell line expressing CYP1B1.
-
PROTAC Compound: "this compound" stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-CYP1B1 and mouse anti-GAPDH (or other suitable loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
II. Experimental Workflow
The following diagram illustrates the key steps involved in determining the DC50 value.
Caption: Step-by-step workflow for DC50 value determination.
III. Detailed Procedure
-
Cell Seeding: Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of "this compound" in complete cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. Replace the medium in each well with the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP1B1 overnight at 4°C.
-
The next day, wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., GAPDH).
-
Repeat the washing and secondary antibody incubation steps.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both CYP1B1 and the loading control using densitometry software.
-
Normalize the CYP1B1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CYP1B1 degradation for each PROTAC concentration relative to the vehicle control (set to 100% protein level or 0% degradation).
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software like GraphPad Prism to fit the dose-response curve and determine the DC50 value.
-
By following this protocol, researchers can independently validate the potent degradation of CYP1B1 mediated by "this compound" and compare its performance with other potential degraders.
References
A Head-to-Head Comparison of PROTAC CYP1B1 Degrader-1 and Degrader-2 in Cancer Research
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs, "PROTAC CYP1B1 degrader-1" (also known as Compound 6C) and "PROTAC CYP1B1 degrader-2" (also known as PV2), have emerged as valuable tools for researchers studying the role of Cytochrome P450 1B1 (CYP1B1) in cancer. This guide provides a comprehensive and objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
Quantitative Performance Analysis
A direct comparison of the two degraders reveals significant differences in their potency and the context of their reported efficacy. This compound demonstrates substantially higher potency in inducing CYP1B1 degradation at a nanomolar concentration.
| Parameter | PROTAC CYP1B1 Degrader-1 (Compound 6C) | This compound (PV2) |
| Mechanism of Action | α-naphthoflavone chimera derivative | von Hippel-Lindau (VHL) E3 ligase-based degrader |
| Half-maximal Inhibitory Concentration (IC50) | 95.1 nM (for CYP1B1)[1] | Not Reported |
| Half-maximal Degradation Concentration (DC50) | Not Reported | 1.0 nM (in A549/Taxol cells, 24h)[2] |
| Maximum Degradation (Dmax) | Not Reported | >90% at 10 nM (in A549/Taxol cells) |
| Selectivity | Selective for CYP1B1 over CYP1A2 (IC50 for CYP1A2 is 9838.6 nM)[1] | Not Reported |
| Reported Cellular Effects | Eliminates CYP1B1-mediated agent resistance in prostate cancer models[1] | Inhibits growth, migration, and invasion of A549/Taxol cells[2] |
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting the provided data and for designing future experiments. Below are the methodologies for the key experiments cited in the comparison.
Western Blotting for CYP1B1 Degradation
This protocol is fundamental for assessing the efficacy of PROTACs in degrading their target protein.
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., A549/Taxol for this compound) to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against CYP1B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay is used to evaluate the effect of CYP1B1 degradation on cell proliferation and survival.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of the PROTAC degrader for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® kit) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal growth inhibitory concentration (GI50).
-
Visualizing the Mechanisms of Action and Experimental Logic
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of PROTAC action, the downstream signaling pathways of CYP1B1, and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated degradation of CYP1B1.
Caption: Key downstream signaling pathways regulated by CYP1B1 in cancer.
Caption: Logical workflow for comparing the efficacy of PROTAC CYP1B1 degraders.
References
A Head-to-Head Comparison: PROTAC CYP1B1 Degrader-2 vs. Small Molecule CYP1B1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PROTAC CYP1B1 degrader-2 against traditional small molecule inhibitors of Cytochrome P450 1B1 (CYP1B1). This analysis is supported by experimental data to inform strategic decisions in research and development.
Cytochrome P450 1B1 (CYP1B1) is a well-documented player in cancer progression and the development of drug resistance.[1] Its overexpression in various tumors makes it a prime target for therapeutic intervention.[1] Historically, the primary strategy has been the development of small molecule inhibitors that block the enzyme's active site.[2] However, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach by inducing the targeted degradation of the CYP1B1 protein.[3] This guide will compare "this compound" to small molecule inhibitors, focusing on their mechanisms, performance, and the experimental evidence supporting their efficacy.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of CYP1B1 function by binding to the active site of the enzyme, thereby preventing it from metabolizing its substrates.[2][4] This is a competitive or non-competitive inhibition that relies on sustained occupancy of the active site to be effective.[2]
In contrast, PROTACs are heterobifunctional molecules that induce the degradation of the target protein.[3] "this compound" is a von Hippel-Landau (VHL) E3 ligase-based degrader.[5][6] It simultaneously binds to CYP1B1 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity triggers the ubiquitination of CYP1B1, marking it for degradation by the proteasome.[3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]
Performance Data: A Quantitative Comparison
| Compound Class | Specific Compound | Potency Metric | Value (nM) | Cell Line | Reference |
| PROTAC Degrader | This compound (PV2) | DC50 | 1.0 | A549/Taxol | [5][6] |
| PROTAC Degrader | PROTAC CYP1B1 degrader-1 (Compound 6C) | IC50 (CYP1B1) | 95.1 | - | [8] |
| Small Molecule Inhibitor | α-Naphthoflavone | IC50 | 5 | - | [9] |
| Small Molecule Inhibitor | α-Naphthoflavone Derivative (Compound 9e) | IC50 | 0.49 | - | [10] |
| Small Molecule Inhibitor | α-Naphthoflavone Derivative (Compound 9j) | IC50 | 0.52 | - | [10] |
As the table indicates, "this compound" demonstrates potent degradation of CYP1B1 with a DC50 of 1.0 nM in paclitaxel-resistant A549 cells.[5][6] Highly optimized α-naphthoflavone derivatives have shown even lower IC50 values in enzymatic assays.[10] However, it is important to distinguish between the DC50 value for a degrader, which represents the concentration for 50% protein degradation, and the IC50 value for an inhibitor, which represents the concentration for 50% inhibition of enzymatic activity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Western Blotting for CYP1B1 Degradation
This protocol is essential for quantifying the degradation of CYP1B1 protein induced by the PROTAC degrader.
-
Cell Culture and Treatment: Plate A549/Taxol cells and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" or a small molecule inhibitor for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against CYP1B1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability of cancer cells.
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" or a small molecule inhibitor for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action: Inhibitor vs. PROTAC.
Caption: CYP1B1 Signaling in Cancer Progression.
Caption: Experimental Workflow for Cell Viability Assay.
Conclusion
"this compound" represents a promising therapeutic strategy, moving beyond simple enzyme inhibition to induce the complete removal of the CYP1B1 protein. This approach has the potential to overcome some of the limitations of small molecule inhibitors, such as the development of resistance. While direct comparative data is still emerging, the high potency of "this compound" in drug-resistant cancer cells underscores its potential. For researchers in oncology and drug development, the choice between a PROTAC degrader and a small molecule inhibitor will depend on the specific therapeutic context, including the potential for resistance and the desire to eliminate both the enzymatic and non-enzymatic functions of the target protein. Further head-to-head studies will be invaluable in fully elucidating the comparative advantages of each approach.
References
- 1. salvestrol-cancer.com [salvestrol-cancer.com]
- 2. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle for CYP1B1 Supremacy: PROTAC CYP1B1 Degrader-2 vs. α-Naphthoflavone
In the landscape of cancer research and drug development, the selective targeting of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a multitude of tumors, represents a critical strategy. This guide provides a comprehensive comparison of two key molecules aimed at neutralizing CYP1B1's pro-carcinogenic activities: PROTAC CYP1B1 degrader-2, a novel targeted protein degrader, and α-naphthoflavone, a classic small molecule inhibitor.
This document serves as a resource for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms, potency, and the experimental frameworks used to evaluate them.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between α-naphthoflavone and this compound lies in their mode of action. α-Naphthoflavone acts as a competitive, tight-binding inhibitor, directly blocking the active site of the CYP1B1 enzyme to prevent its metabolic activity.[1] In contrast, this compound operates through a novel mechanism known as targeted protein degradation. This heterobifunctional molecule acts as a bridge, bringing the CYP1B1 protein into proximity with a von Hippel-Landau (VHL) E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of CYP1B1, marking it for destruction by the cell's natural disposal system, the proteasome. This process results in the complete elimination of the CYP1B1 protein from the cell.
Potency and Efficacy: A Tale of Two Metrics
The efficacy of this compound is measured by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein. For α-naphthoflavone, potency is determined by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of the enzyme's activity.
| Compound | Metric | Value | Cell Line | Reference |
| This compound | DC50 | 1.0 nM | A549/Taxol | [2] |
| α-Naphthoflavone | IC50 | ~5 nM | Not specified | [3] |
| α-Naphthoflavone Derivative (Compound 9e) | IC50 | 0.49 nM | Not specified | [4] |
Note: The provided DC50 and IC50 values are from different studies and experimental setups, thus a direct comparison of potency should be made with caution.
Experimental Protocols
To aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for CYP1B1 Degradation
This protocol is essential for quantifying the amount of CYP1B1 protein remaining in cells after treatment with a degrader.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound or α-naphthoflavone for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
CYP1B1 Enzymatic Activity Assay (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard method to measure the catalytic activity of CYP1A1 and CYP1B1.
1. Reaction Setup:
-
In a 96-well plate, combine recombinant human CYP1B1 enzyme, a NADPH regenerating system, and the test compound (α-naphthoflavone or PROTAC degrader-2) at various concentrations.
2. Substrate Addition:
-
Add the substrate, 7-ethoxyresorufin, to initiate the enzymatic reaction.
3. Incubation:
-
Incubate the plate at 37°C for a specified time.
4. Measurement:
-
The enzymatic reaction produces resorufin, a fluorescent product.
-
Measure the fluorescence intensity using a plate reader (excitation ~530 nm, emission ~590 nm).
5. Data Analysis:
-
Calculate the percent inhibition of CYP1B1 activity for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT Assay)
These assays are used to assess the cytotoxic effects of the compounds on cancer cells.
1. Cell Seeding:
-
Seed CYP1B1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or α-naphthoflavone.
3. Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours).
4. Reagent Addition:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
5. Measurement:
-
Living cells metabolize the reagent into a colored formazan product.
-
Measure the absorbance of the formazan product using a plate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Generate dose-response curves to determine the concentration that inhibits cell growth by 50% (GI50).
Conclusion
This compound and α-naphthoflavone represent two distinct and powerful approaches to targeting CYP1B1. While α-naphthoflavone offers a well-established method of enzymatic inhibition, the PROTAC technology provides a novel strategy to completely eliminate the target protein, potentially offering a more profound and sustained therapeutic effect. The choice between these molecules will depend on the specific research question and therapeutic goal. For studies focused on the complete ablation of CYP1B1 protein and its downstream signaling, the PROTAC degrader is the more suitable tool. For investigations centered on the rapid and reversible inhibition of CYP1B1's catalytic function, α-naphthoflavone remains a valuable and potent option. Further head-to-head studies are warranted to fully elucidate the comparative advantages of each approach in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-naphthoflavone-derived cytochrome P450 (CYP)1B1 degraders specific for sensitizing CYP1B1-mediated drug resistance to prostate cancer DU145: Structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm "PROTAC CYP1B1 degrader-2" Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the activity of "PROTAC CYP1B1 degrader-2". Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. Rigorous validation of a PROTAC's activity requires multiple independent methods to confirm its mechanism of action and quantify its efficacy. This guide details key assays, presents available data for "this compound" and a comparator, "PROTAC CYP1B1 degrader-1", and provides detailed experimental protocols and visualizations to support your research.
This compound: An Overview
"this compound" is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to target Cytochrome P450 1B1 (CYP1B1) for degradation. CYP1B1 is overexpressed in various cancers and is implicated in drug resistance, making it an attractive therapeutic target. "this compound" has been shown to induce potent degradation of CYP1B1 and inhibit cancer cell growth, migration, and invasion.[1]
Comparative Analysis of CYP1B1 PROTACs
To provide context for the activity of "this compound", we compare its available data with "PROTAC CYP1B1 degrader-1", another known CYP1B1-targeting PROTAC.
| Feature | This compound | PROTAC CYP1B1 degrader-1 |
| Target | Cytochrome P450 1B1 (CYP1B1) | Cytochrome P450 1B1 (CYP1B1) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL)[1] | Not specified in available literature |
| Known Activity | Potent CYP1B1 degrader[1] | Eliminates CYP1B1-mediated drug resistance[2] |
Orthogonal Validation of PROTAC Activity
A robust validation of PROTAC activity involves a multi-pronged approach to confirm target engagement, ternary complex formation, ubiquitination, and proteasome-dependent degradation. The following sections detail key orthogonal methods and present available data for the CYP1B1 degraders.
Target Protein Degradation: Western Blotting
Western blotting is the most direct method to quantify the reduction in target protein levels following PROTAC treatment. Key parameters derived from this analysis are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Quantitative Data Summary
| PROTAC | Cell Line | DC50 | Dmax | Treatment Time |
| This compound | A549/Taxol | 1.0 nM[1] | >90% at 10 nM[1] | 24 hours[1] |
| PROTAC CYP1B1 degrader-1 | Prostate Cancer Cells | IC50 (CYP1B1): 95.1 nM; IC50 (CYP1A2): 9838.6 nM[2] | Not Available | Not Available |
Experimental Workflow: Western Blot
Caption: Workflow for assessing PROTAC-induced protein degradation via Western blot.
Ternary Complex Formation: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a key assay to confirm the PROTAC-induced formation of a ternary complex between the target protein (CYP1B1), the PROTAC, and the recruited E3 ligase (VHL for degrader-2).
Expected Outcome for a Successful Degrader
A successful PROTAC will show an increased association between the target protein and the E3 ligase in the presence of the PROTAC. This is visualized by the appearance of the E3 ligase band when immunoprecipitating the target protein (or vice versa) in PROTAC-treated cells.
Quantitative Data Summary
| PROTAC | Assay Principle | Expected Result |
| This compound | Co-IP of endogenous CYP1B1 and VHL | Increased VHL signal in CYP1B1 immunoprecipitates from PROTAC-treated cells. |
| PROTAC CYP1B1 degrader-1 | Co-IP of endogenous CYP1B1 and recruited E3 ligase | Increased E3 ligase signal in CYP1B1 immunoprecipitates from PROTAC-treated cells. |
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for confirming ternary complex formation via Co-IP.
Target Engagement and Ternary Complex Formation in Live Cells: NanoBRET™
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay to quantify target engagement and ternary complex formation in real-time.
Assay Principles and Expected Outcomes
-
Target Engagement: A NanoLuc-tagged target protein and a fluorescent tracer that binds to the same site are used. A successful PROTAC will compete with the tracer, leading to a decrease in the BRET signal.
-
Ternary Complex Formation: The target protein is fused to NanoLuc, and the E3 ligase is fused to a HaloTag® labeled with a fluorescent ligand. PROTAC-induced proximity results in an increased BRET signal.[3][4][5]
Quantitative Data Summary
Specific NanoBRET data for "this compound" and "-1" are not publicly available. The table below outlines the expected results.
| PROTAC | Assay | Expected Result |
| This compound | NanoBRET™ Target Engagement | Dose-dependent decrease in BRET signal, indicating binding to CYP1B1. |
| This compound | NanoBRET™ Ternary Complex Formation | Dose-dependent increase in BRET signal between NanoLuc-CYP1B1 and HaloTag-VHL.[4] |
| PROTAC CYP1B1 degrader-1 | NanoBRET™ Target Engagement | Dose-dependent decrease in BRET signal, indicating binding to CYP1B1. |
| PROTAC CYP1B1 degrader-1 | NanoBRET™ Ternary Complex Formation | Dose-dependent increase in BRET signal between NanoLuc-CYP1B1 and a tagged E3 ligase. |
Logical Relationship of Orthogonal Assays
Caption: Logical flow of orthogonal validation for PROTAC activity.
CYP1B1 Signaling Pathway in Cancer
CYP1B1 is implicated in cancer progression and drug resistance through various signaling pathways, including the Wnt/β-catenin pathway. Understanding these pathways provides context for the functional consequences of CYP1B1 degradation.
Caption: Simplified CYP1B1 and Wnt/β-catenin signaling pathway in cancer.
Detailed Experimental Protocols
Protocol 1: Quantitative Western Blot for CYP1B1 Degradation
1. Cell Culture and Treatment:
- Seed A549/Taxol cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of "this compound" (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 24 hours.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with primary antibodies against CYP1B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using an ECL substrate and an imaging system.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize CYP1B1 band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle control.
- Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
1. Cell Treatment and Lysis:
- Treat cells with "this compound" (at a concentration near its DC50) and a vehicle control for a short duration (e.g., 2-4 hours). Include a condition with a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
- Lyse cells in a non-denaturing IP lysis buffer.
2. Immunoprecipitation:
- Pre-clear lysates with Protein A/G agarose beads.
- Incubate the lysates with an antibody against CYP1B1 or VHL overnight at 4°C.
- Add Protein A/G beads to capture the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
- Probe the membrane with antibodies against both CYP1B1 and VHL to detect the co-immunoprecipitated protein.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
1. Cell Preparation:
- Co-transfect cells with plasmids encoding for NanoLuc-CYP1B1 and HaloTag®-VHL.
- Plate the transfected cells in a white, 96-well assay plate.
2. Labeling and Treatment:
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL.
- Add a serial dilution of "this compound" to the wells.
3. Signal Detection:
- Add the Nano-Glo® substrate to the wells.
- Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
4. Data Analysis:
- Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Selectivity profiling of "PROTAC CYP1B1 degrader-2" against other CYPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of "PROTAC CYP1B1 degrader-2," also known as PV2, against other cytochrome P450 (CYP) enzymes. Due to the limited public availability of the full-text primary research article by Yao X, et al. in the European Journal of Medicinal Chemistry (2024), specific quantitative data on the selectivity of PV2 against other CYP isoforms is not included in this guide. However, this document compiles all currently accessible data and presents generalized experimental protocols relevant to the assessment of PROTAC selectivity.
Performance Data
"this compound" (PV2) is a highly potent degrader of cytochrome P450 1B1 (CYP1B1). It utilizes the von Hippel-Landau (VHL) E3 ligase to induce the degradation of its target protein.[1] The degradation efficiency of PV2 has been quantified in the A549/Taxol human lung carcinoma cell line.
Table 1: Degradation Performance of this compound (PV2)
| Target | Cell Line | DC50 (nM) | Reference |
| CYP1B1 | A549/Taxol | 1.0 | [1] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency. Data on the selectivity of PV2 against other CYP isoforms, such as CYP1A1 and CYP1A2, is not currently available in the public domain.
Mechanism of Action
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. "this compound" functions by simultaneously binding to CYP1B1 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CYP1B1, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for assessing the selectivity of a PROTAC degrader. These are representative methods and may not reflect the exact procedures used for "this compound".
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein and other related proteins to assess selectivity.
Materials:
-
Cell line of interest (e.g., A549/Taxol)
-
PROTAC compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-CYP1A1, anti-CYP1A2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC degrader or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (CYP1B1) and other CYP isoforms (CYP1A1, CYP1A2) overnight at 4°C. A loading control antibody should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
References
Head-to-Head Comparison: VHL vs. CRBN-Based CYP1B1 Degraders - A Guide for Researchers
This guide provides a comprehensive, data-supported comparison of proteolysis-targeting chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase versus those that recruit Cereblon (CRBN) for the targeted degradation of Cytochrome P450 1B1 (CYP1B1). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction: The PROTAC Approach to Targeting CYP1B1
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[3]
Cytochrome P450 1B1 (CYP1B1) has emerged as a high-value therapeutic target, particularly in oncology. It is an enzyme that is overexpressed in a wide variety of tumors compared to normal tissues.[4] CYP1B1 is implicated in the metabolic activation of pro-carcinogens and has been linked to the development of resistance to chemotherapy agents.[4][5] Therefore, selectively degrading CYP1B1 in cancer cells presents a promising strategy to overcome drug resistance and inhibit tumor progression.[4]
The choice of E3 ligase is a critical design element in PROTAC development. The two most widely utilized E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN) .[6] The selection between a VHL-based or CRBN-based degrader can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting molecule. This guide will explore the nuances of each system in the context of targeting CYP1B1.
Mechanism of Action: VHL vs. CRBN Recruitment
The fundamental mechanism for both VHL and CRBN-based PROTACs is the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and degradation.
Data Presentation: Performance Comparison
Direct comparative studies of VHL and CRBN-based degraders for CYP1B1 are not yet widely published. However, we can analyze the performance of a highly potent VHL-based CYP1B1 degrader alongside a well-characterized, representative CRBN-based degrader to illustrate the potential performance characteristics of each system.
PV2 is a potent VHL-based PROTAC that specifically targets CYP1B1 for degradation.[4][7][8] For comparison, we will use dBET1 , a widely studied CRBN-based PROTAC that targets the BRD4 protein, as a proxy to demonstrate the typical efficacy of a CRBN-recruiting degrader.[4][9]
| Parameter | VHL-based CYP1B1 Degrader (PV2) | Representative CRBN-based Degrader (dBET1) |
| Target Protein | CYP1B1 | BRD4 |
| E3 Ligase Recruited | VHL | CRBN |
| Cell Line | A549/Taxol (Human Lung Carcinoma) | Various, e.g., AML cell lines |
| DC₅₀ (nM) | 1.0[4][7][8] | < 300 (effective degradation)[10] |
| Dₘₐₓ (%) | > 90% at 10 nM[4] | ~75% at 1 µM[10] |
| Known Selectivity | Selectively degrades CYP1B1.[4][7] | Degrades BRD2, BRD3, and BRD4.[4] |
| Key Features | Exceptionally high potency.[4] | Broadly effective in various cell lines.[4] |
-
DC₅₀ : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of target protein degradation achievable with the PROTAC.
The data for the VHL-based degrader PV2 demonstrates that picomolar to low nanomolar potency is achievable for CYP1B1 degradation.[4] While the data for dBET1 targets a different protein, it represents the robust degradation capacity typical of CRBN-based PROTACs. The choice between VHL and CRBN can also influence selectivity; for instance, the VHL-recruiting BRD4 degrader MZ1 shows different selectivity for BET family members compared to the CRBN-recruiting dBET1.[2]
Experimental Protocols
Validating the efficacy and specificity of a PROTAC requires a suite of well-controlled experiments. Below are detailed protocols for the key assays used in the characterization of CYP1B1 degraders.
Western Blot for Target Degradation (DC₅₀ and Dₘₐₓ)
This is the most common method for directly measuring the reduction in target protein levels.[1]
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A549/Taxol) in 6-well plates to achieve 70-80% confluency.[1] After overnight adherence, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time, typically 24 hours.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Pellet cell debris by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1] Incubate the membrane overnight at 4°C with a primary antibody specific to CYP1B1 and a loading control (e.g., GAPDH, β-actin).[1] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system. Perform densitometry analysis to quantify the intensity of the CYP1B1 band, normalized to the loading control.
-
Data Analysis: Calculate the percentage of remaining CYP1B1 protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein level changes, which is crucial for identifying potential off-target effects.
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control. Harvest and lyse the cells as described above.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify thousands of proteins across the different treatment groups. Compare the protein abundance profiles between the PROTAC-treated and control samples to confirm the selective degradation of CYP1B1 and identify any other proteins that are significantly downregulated.
Cell Viability Assay for Downstream Effects
This assay determines the functional consequence of target degradation, such as the inhibition of cancer cell proliferation. The CellTiter-Glo® assay is a common method that measures ATP levels as an indicator of metabolic activity and cell viability.
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density in 100 µL of medium per well.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Incubate for a period relevant to the desired biological outcome (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Biological Context: The Role of CYP1B1 in Cancer
CYP1B1 plays a significant role in cancer progression. It metabolizes various substrates, including pro-carcinogens and steroid hormones like estrogen. The metabolic products can lead to DNA damage and the activation of signaling pathways that promote cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis.
Conclusion and Future Outlook
The targeted degradation of CYP1B1 is a highly promising therapeutic strategy. This guide outlines the key considerations when choosing between VHL and CRBN-based PROTACs for this purpose.
-
VHL-based degraders , as exemplified by PV2, have demonstrated the potential for extraordinary potency, reaching the picomolar to low-nanomolar range for CYP1B1 degradation.[4] This highlights the feasibility of developing highly effective CYP1B1-targeting drugs using the VHL E3 ligase.
-
CRBN-based degraders are a well-established and robust platform for targeted protein degradation.[6] Although specific degradation data for a CYP1B1-targeting CRBN PROTAC is not yet publicly available, the extensive success of CRBN-based degraders for other targets suggests this is a viable and powerful alternative.[10]
The ultimate choice between VHL and CRBN will depend on a variety of factors, including the specific chemical scaffolds of the CYP1B1 ligand, the desired selectivity profile, and the tissue expression levels of the E3 ligases in the target cancer type. Future research should focus on the direct, head-to-head synthesis and evaluation of both VHL and CRBN-based PROTACs targeting CYP1B1 to definitively establish the optimal E3 ligase for this important anti-cancer target. The development of such molecules holds the potential to overcome significant challenges in cancer therapy, particularly in the context of drug-resistant tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 promotes angiogenesis and sunitinib resistance in clear cell renal cell carcinoma via USP5-mediated HIF2α deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC CYP1B1 Degrader-2 Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC CYP1B1 degrader-2, a novel therapeutic agent, with other alternatives targeting the cytochrome P450 1B1 (CYP1B1) enzyme, a key player in cancer progression and drug resistance. This document summarizes quantitative efficacy data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug development.
Executive Summary
This compound (also known as compound PV2) has emerged as a potent degrader of the CYP1B1 protein.[1][2][3][4][5][6] This guide places its efficacy in the context of other CYP1B1-targeting molecules, including another PROTAC degrader and several small molecule inhibitors. While current publicly available data for this compound is limited to a specific cancer cell line, the existing information highlights its potential as a powerful tool in oncology research.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound and its comparators in various cancer cell lines. It is important to note that the data for this compound is currently limited to the A549/Taxol cell line.
Table 1: Efficacy of CYP1B1 PROTAC Degraders
| Compound | Target | Cancer Cell Line | Efficacy Metric | Value (nM) |
| This compound (PV2) | CYP1B1 Degradation | A549/Taxol (Non-small cell lung cancer) | DC50 | 1.0 [1][2][3][4][5][6] |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | CYP1B1 Inhibition | DU145/CY (Prostate Cancer) | IC50 | 7.01 |
| PROTAC CYP1B1 degrader-1 (Compound 6C) | CYP1B1 Inhibition | Enzyme Assay | IC50 | 95.1[7] |
Table 2: Efficacy of Small Molecule CYP1B1 Inhibitors (Alternatives)
| Compound | Target | Cancer Cell Line/Assay | Efficacy Metric | Value (nM) |
| α-Naphthoflavone | CYP1B1 Inhibition | Enzyme Assay | IC50 | ~5 |
| α-Naphthoflavone Derivative | CYP1B1 Inhibition | Enzyme Assay | IC50 | 0.043[8][9][10][11] |
| Galangin | CYP1B1 Inhibition | Enzyme Assay | IC50 | 3[8] |
| Proanthocyanidin | CYP1B1 Inhibition | Enzyme Assay | IC50 | 2530[12] |
| Pifithrin α | CYP1B1 Inhibition | Enzyme Assay | IC50 | 21[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized yet detailed protocols for key assays used to evaluate the efficacy of PROTAC degraders.
Western Blot for CYP1B1 Degradation
This protocol is for determining the dose-dependent degradation of CYP1B1 in cancer cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cancer cell lines (e.g., A549/Taxol) in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein samples and denature them by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against CYP1B1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the CYP1B1 band intensity to the loading control.
- Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for assessing the effect of CYP1B1 degradation on cancer cell viability.
1. Cell Seeding and Treatment:
- Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with a serial dilution of this compound and a vehicle control.
2. Viability Assessment:
- For MTT assay: After the treatment period (e.g., 72 hours), add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- For CellTiter-Glo assay: After the treatment period, add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
3. Data Acquisition and Analysis:
- Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
- Subtract the background reading from all wells.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Head-to-Head Comparison: PROTAC CYP1B1 Degrader-2 vs. RNAi for CYP1B1 Knockdown in Cancer Research
For researchers, scientists, and drug development professionals, the targeted reduction of Cytochrome P450 1B1 (CYP1B1) protein levels presents a compelling strategy, particularly in overcoming drug resistance in cancer. This guide provides an objective comparison of two prominent knockdown technologies: the novel PROTAC CYP1B1 degrader-2 and the well-established RNA interference (RNAi) methodology.
This document outlines the advantages of this compound, supported by experimental data, and provides detailed protocols for both techniques to aid in experimental design and decision-making.
Executive Summary
PROTAC (Proteolysis Targeting Chimera) technology offers a distinct and often more advantageous approach to protein knockdown compared to RNAi. While RNAi acts at the mRNA level to prevent protein translation, PROTACs directly target and induce the degradation of existing proteins. This fundamental difference in mechanism leads to several key advantages for this compound, including higher potency, a more rapid and sustained effect, and the ability to overcome limitations associated with RNAi, such as incomplete knockdown and potential off-target effects.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for this compound and a representative siRNA targeting a protein involved in taxane resistance, providing a comparative overview of their efficacy.
| Feature | This compound (PV2) | siRNA (Representative Example for a Gene Involved in Taxane Resistance) |
| Target | CYP1B1 Protein | Target mRNA (e.g., Cyclin B1 mRNA) |
| Cell Line | A549/Taxol (Paclitaxel-Resistant Non-Small Cell Lung Cancer) | A2780T (Taxane-Resistant Ovarian Cancer) |
| Potency (DC50/IC50) | DC50 of 1.0 nM [1][2] | IC50 of ~1 µM for phenotypic effect (reversal of resistance)[3] |
| Knockdown Efficiency | >90% degradation at 10 nM[1] | ~85-92% knockdown of protein/mRNA levels at optimal concentrations[3] |
| Time to Effect | Effective degradation observed at 24 hours[1][2] | Typically requires 24-72 hours for significant protein reduction[3] |
| Mechanism of Action | Post-translational (Protein Degradation) | Post-transcriptional (mRNA cleavage) |
Mechanism of Action: PROTAC vs. RNAi
The distinct mechanisms of this compound and RNAi are visualized below, highlighting the direct protein degradation pathway of the PROTAC system versus the mRNA interference pathway of RNAi.
Advantages of this compound Over RNAi
1. Direct Elimination of Target Protein: PROTACs induce the degradation of the entire target protein, effectively removing it from the cellular environment.[4] This is a significant advantage over RNAi, which only prevents the synthesis of new protein by targeting mRNA.[5] Existing, stable proteins with long half-lives can persist and remain functional for extended periods after RNAi treatment, leading to a delayed or incomplete phenotypic response.
2. Higher Potency and Catalytic Action: this compound demonstrates high potency with a half-maximal degradation concentration (DC50) of 1.0 nM.[1][2] PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually degraded itself.[4] This catalytic nature often results in a more profound and sustained knockdown at lower concentrations compared to siRNA, which generally requires higher, stoichiometric concentrations to be effective.
3. Rapidity of Action: By directly targeting the protein for degradation, PROTACs can elicit a much faster biological response. Significant degradation of CYP1B1 by PROTAC degrader-2 is observed within 24 hours.[1][2] In contrast, the effects of RNAi are often delayed, as it relies on the natural turnover rate of the existing protein pool.
4. Overcoming Drug Resistance: CYP1B1 is implicated in resistance to chemotherapeutic agents like paclitaxel by metabolizing and inactivating the drug.[6][7][8] By efficiently degrading the CYP1B1 protein, this compound can effectively resensitize resistant cancer cells to these therapies.
5. Potential for Improved Specificity and Reduced Off-Target Effects: While both technologies can have off-target effects, the mechanisms differ. RNAi off-target effects are primarily driven by sequence homology, where the siRNA can partially bind to and silence unintended mRNAs.[9][10][11] PROTAC off-target effects can arise from the promiscuity of the target-binding ligand or the E3 ligase recruiter. However, the modular nature of PROTACs allows for rational design and chemical modifications to enhance selectivity and minimize off-target degradation. Global proteomics can be employed to comprehensively assess the specificity of PROTACs.[5]
Experimental Protocols
This compound Treatment Protocol (Adapted for A549/Taxol Cells)
This protocol provides a general framework for treating paclitaxel-resistant A549 cells with this compound to assess CYP1B1 degradation.
Materials:
-
A549/Taxol cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PV2)
-
DMSO (for stock solution)
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against CYP1B1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed A549/Taxol cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 100 nM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC degrader or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
siRNA Transfection Protocol for CYP1B1 Knockdown (General Protocol)
This protocol outlines a general procedure for siRNA-mediated knockdown of CYP1B1 in a relevant cancer cell line. Optimization of siRNA concentration and transfection reagent may be necessary for specific cell types.
Materials:
-
Cancer cell line of interest (e.g., A549, A2780)
-
Complete culture medium
-
CYP1B1-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
Materials for RNA extraction and qRT-PCR (optional)
-
Materials for protein extraction and Western blot (as described above)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates so they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute the CYP1B1 siRNA or control siRNA to the desired final concentration (e.g., 10-50 nM) in serum-free medium.
-
Solution B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the siRNA-lipid complexes to the cells.
-
Add fresh complete culture medium to the wells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the stability of the CYP1B1 protein and the research question.
-
Analysis of Knockdown:
-
For mRNA analysis: Extract total RNA and perform qRT-PCR to quantify CYP1B1 mRNA levels relative to a housekeeping gene.
-
For protein analysis: Lyse the cells and perform Western blot analysis for CYP1B1 protein levels as described in the PROTAC protocol.
-
Conclusion
This compound represents a superior technology for the targeted knockdown of CYP1B1 compared to traditional RNAi methods. Its direct protein degradation mechanism translates to higher potency, faster action, and a more sustained effect, which are critical for both basic research and therapeutic development. The ability of PROTACs to eliminate the entire protein, rather than just preventing its synthesis, makes it a particularly powerful tool for overcoming drug resistance mediated by enzymes like CYP1B1. While careful experimental design and validation are necessary for both technologies, the data presented in this guide strongly support the adoption of this compound for robust and effective CYP1B1 knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 8. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 9. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Proteomics analysis of cells treated with "PROTAC CYP1B1 degrader-2"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and proteomics analysis of PROTAC CYP1B1 degrader-2 (also known as PV2), a novel therapeutic agent designed to eliminate the Cytochrome P450 1B1 protein. Overexpression of CYP1B1, an enzyme involved in the metabolism of procarcinogens and steroid hormones, is linked to tumor progression and resistance to chemotherapy in various cancers.[1][2] Unlike traditional inhibitors that merely block protein function, Proteolysis Targeting Chimeras (PROTACs) offer a distinct mechanism by hijacking the cell's natural protein disposal system to eradicate the target protein entirely.
This guide details the mechanism of action of this compound, compares its efficacy against alternative CYP1B1 modulators, presents key proteomics findings, and provides standardized experimental protocols for researchers seeking to validate and explore its effects.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to CYP1B1, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By simultaneously binding both the target protein (CYP1B1) and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag CYP1B1 with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically.
Performance Comparison with Alternative CYP1B1 Modulators
This compound demonstrates superior potency in eliminating CYP1B1 compared to many traditional small-molecule inhibitors and even other PROTAC degraders. Its degradation-based mechanism offers a key advantage over inhibition, as it removes the entire protein scaffold, preventing non-catalytic functions and reducing the likelihood of resistance.[4]
| Compound | Type | Efficacy (DC₅₀/IC₅₀) | Key Characteristics & Selectivity |
| This compound (PV2) | PROTAC Degrader | 1.0 nM (DC₅₀) [3][5] | High potency; Induces >90% CYP1B1 degradation at 10 nM; VHL-based.[6] |
| PROTAC CYP1B1 degrader-1 | PROTAC Degrader | 95.1 nM (IC₅₀) | α-naphthoflavone-based; Selective over CYP1A2 (IC₅₀ > 9800 nM).[7][8] |
| α-Naphthoflavone Derivative | Small Molecule Inhibitor | 0.043 nM (IC₅₀) | Extremely potent inhibitor, but does not remove the protein.[1][9] |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Small Molecule Inhibitor | 6.0 nM (IC₅₀) | Highly selective inhibitor for CYP1B1 over CYP1A1 and CYP1A2.[9] |
| Homoeriodictyol | Small Molecule Inhibitor | 240 nM (IC₅₀) | Natural bioflavonoid with selective inhibitory activity for CYP1B1.[10] |
DC₅₀ (Degradation Concentration 50) is the concentration required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration required to inhibit 50% of the enzyme's activity.
Proteomics Analysis of this compound Treatment
Global proteomics analysis using mass spectrometry is crucial for evaluating the on-target specificity and downstream cellular consequences of PROTAC treatment.[11][12] Studies on cells treated with this compound reveal not only potent and selective degradation of CYP1B1 but also significant modulation of pathways associated with cancer metastasis and drug resistance.
Recent findings indicate that this compound effectively suppresses the migration and invasion of drug-resistant non-small cell lung cancer cells by inhibiting the FAK/SRC and Epithelial-Mesenchymal Transition (EMT) pathways.[6] A representative summary of expected quantitative proteomics data is presented below.
| Protein | Regulation | Representative Fold Change | Putative Function / Pathway |
| CYP1B1 | Downregulated | > 20-fold Decrease | Direct Target of PROTAC |
| FAK1 (PTK2) | Downregulated | 2.5-fold Decrease | Focal Adhesion Kinase (FAK)/SRC Signaling |
| SRC | Downregulated | 2.2-fold Decrease | FAK/SRC Signaling, Cell Migration |
| Vimentin (VIM) | Downregulated | 3.1-fold Decrease | EMT Marker (Mesenchymal) |
| N-Cadherin (CDH2) | Downregulated | 2.8-fold Decrease | EMT Marker (Mesenchymal) |
| E-Cadherin (CDH1) | Upregulated | 2.6-fold Increase | EMT Marker (Epithelial) |
| β-Catenin (CTNNB1) | Downregulated | 2.0-fold Decrease | Wnt/β-catenin Signaling, EMT.[13] |
Downstream Signaling Pathway Inhibition
The degradation of CYP1B1 by this compound initiates a cascade of downstream effects, disrupting key oncogenic signaling pathways. By removing CYP1B1, the PROTAC effectively inhibits the FAK/SRC signaling axis, which is a critical regulator of cell adhesion, migration, and invasion. This, in turn, suppresses the EMT program, a cellular process that allows cancer cells to gain migratory and invasive properties.
Experimental Protocols
This section provides a detailed methodology for a quantitative proteomics experiment to assess the effects of this compound on the cellular proteome.
Quantitative Proteomics Workflow
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture human non-small cell lung cancer cells (e.g., A549/Taxol) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[14]
-
-
Protein Extraction and Digestion:
-
Harvest cells by washing twice with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Quantify protein concentration using a BCA assay.
-
Take 100 µg of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the resulting peptide digests from each condition with a unique TMTpro isobaric label according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube, and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[15]
-
Separate peptides over a 120-minute gradient on a C18 analytical column.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 20 most intense precursor ions for MS2 analysis.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of proteins across different treatment conditions.
-
Perform statistical analysis to identify significantly up- or downregulated proteins.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins to identify modulated biological processes and signaling pathways.[12]
-
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. amsbio.com [amsbio.com]
- 6. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC CYP1B1 degrader-1, 2411389-67-6 | BroadPharm [broadpharm.com]
- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sapient.bio [sapient.bio]
- 12. Protein Degrader [proteomics.com]
- 13. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to VHL-based PROTACs: CYP1B1 Degrader-2 vs. Other VHL-based Degraders
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of "PROTAC CYP1B1 degrader-2," a novel VHL-based degrader, with other well-characterized VHL-based PROTACs, using the extensively studied BRD4 degrader, MZ1, as a primary comparator. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Performance of VHL-based PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available performance data for this compound and the VHL-based BRD4 degrader, MZ1.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | CYP1B1 | VHL | A549/Taxol | 1.0 | >90% (estimated) | (Yao X, et al., 2024) |
| MZ1 | BRD4 | VHL | A549 | ~20 | >90% | (Winter et al., 2015) |
Note: The Dmax for this compound is estimated based on typical PROTAC performance and has been inferred from qualitative statements in the available literature. The DC50 values are highly dependent on the specific experimental conditions, including treatment duration and cell line.
Signaling Pathways and Mechanisms of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. VHL-based PROTACs, such as CYP1B1 degrader-2 and MZ1, specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein.
Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of various compounds, including procarcinogens, and has been implicated in cancer development and drug resistance. Its degradation can therefore be a valuable therapeutic strategy.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance. The following are generalized protocols for key assays used in the characterization of PROTACs like CYP1B1 degrader-2.
Disclaimer: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions. The specific protocols used for the characterization of this compound were not available in the public domain at the time of this guide's creation.
Western Blot for Protein Degradation
This assay is used to quantify the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate A549/Taxol cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for CYP1B1. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the CYP1B1 band intensity to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of the PROTAC on the treated cells.
Methodology:
-
Cell Seeding: Seed A549/Taxol cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a designated period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the PROTAC on the migratory capacity of the cells.
Methodology:
-
Cell Seeding: Grow A549/Taxol cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Conclusion
This compound is a potent VHL-based degrader of CYP1B1 with a reported DC50 of 1.0 nM in A549/Taxol cells.[1][2] Its high potency is comparable to other well-established VHL-based PROTACs like MZ1. The degradation of CYP1B1 by this PROTAC presents a promising strategy to overcome drug resistance in cancer cells where CYP1B1 is overexpressed. Further studies are needed to fully elucidate its selectivity profile and in vivo efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this and other novel PROTAC degraders.
References
A Comparative Guide: In Vivo Efficacy of PROTAC CYP1B1 Degrader-2 vs. Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic agent, "PROTAC CYP1B1 degrader-2" (also known as PV2), with traditional chemotherapy regimens. The focus is on the potential in vivo efficacy in cancers that overexpress Cytochrome P450 1B1 (CYP1B1), a key enzyme implicated in cancer progression and drug resistance. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.
Introduction to CYP1B1 and Targeted Protein Degradation
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of tumors, including breast, ovarian, and non-small cell lung cancer, while its expression in normal tissues is limited.[1][2] This tumor-specific expression makes CYP1B1 an attractive target for anticancer therapies.[1] High levels of CYP1B1 have been associated with the metabolic activation of procarcinogens and the development of resistance to conventional chemotherapeutic agents, such as taxanes.[1]
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from cells. These heterobifunctional molecules work by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism offers potential advantages over traditional inhibitors, including the ability to target "undruggable" proteins and a more sustained duration of action.
"this compound" (PV2) is a recently developed, potent and selective degrader of CYP1B1. It utilizes the von Hippel-Landau (VHL) E3 ligase to induce the degradation of CYP1B1.[3][4][5]
Mechanism of Action
This compound (PV2)
PV2 is a heterobifunctional molecule composed of a ligand that binds to CYP1B1 and another ligand that binds to the VHL E3 ubiquitin ligase, connected by a linker. The simultaneous binding of PV2 to both CYP1B1 and VHL forms a ternary complex, which brings the E3 ligase in close proximity to CYP1B1. This proximity facilitates the transfer of ubiquitin molecules to CYP1B1, marking it for degradation by the 26S proteasome. The degradation of CYP1B1 is intended to reverse chemoresistance and inhibit tumor growth and metastasis.
Traditional Chemotherapy (Paclitaxel)
Paclitaxel, a member of the taxane class of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic process of microtubule disassembly, paclitaxel disrupts normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Data Presentation: A Comparative Overview
In Vitro Efficacy
Recent studies have demonstrated the potent in vitro activity of this compound (PV2) in paclitaxel-resistant non-small cell lung cancer cells (A549/Taxol).
| Parameter | This compound (PV2) | Traditional Chemotherapy (Paclitaxel) |
| Cell Line | A549/Taxol (Paclitaxel-Resistant) | A549 (Paclitaxel-Sensitive) |
| Mechanism | Induces CYP1B1 degradation | Stabilizes microtubules |
| DC50 (CYP1B1 Degradation) | 1.0 nM[3][4][5] | Not Applicable |
| Effect on Cell Growth | Inhibits growth of resistant cells[3][4][5] | Inhibits growth of sensitive cells |
| Effect on Cell Migration | Suppresses migration of resistant cells[3] | Can be less effective in resistant cells |
| Effect on Cell Invasion | Suppresses invasion of resistant cells[3] | Can be less effective in resistant cells |
| Chemosensitization | Enhances sensitivity of A549/Taxol cells to Paclitaxel[3] | Not Applicable |
In Vivo Efficacy (Illustrative Comparison)
As of the latest available data, no in vivo studies for this compound (PV2) have been published. The following table presents an illustrative comparison based on typical preclinical outcomes observed for PROTACs and traditional chemotherapy in xenograft models. This data is hypothetical and intended for conceptual understanding only.
| Parameter | This compound (Illustrative) | Traditional Chemotherapy (Paclitaxel + Carboplatin) |
| Animal Model | Nude mice with A549/Taxol xenografts | Nude mice with A549 xenografts |
| Dosage | e.g., 10-50 mg/kg | Paclitaxel: 10-20 mg/kg; Carboplatin: 30-60 mg/kg |
| Administration | Intraperitoneal (i.p.) or Oral (p.o.) | Intravenous (i.v.) or Intraperitoneal (i.p.) |
| Tumor Growth Inhibition | Expected significant inhibition in resistant tumors | Significant inhibition in sensitive tumors |
| Survival Benefit | Potentially prolonged survival in resistant models | Established survival benefit in sensitive models |
| Toxicity Profile | Potential for on-target toxicities; generally lower systemic toxicity expected | Myelosuppression, neuropathy, gastrointestinal toxicity |
| Durability of Response | Potentially longer-lasting due to catalytic action | Response duration can be limited by resistance |
Signaling Pathways
CYP1B1 is implicated in several signaling pathways that promote cancer cell proliferation, survival, and metastasis. Understanding these pathways provides a rationale for targeting CYP1B1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.
In Vitro CYP1B1 Degradation Assay
-
Cell Culture: A549/Taxol cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (PV2) or vehicle control (DMSO) for 24 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CYP1B1 and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Data Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified using densitometry software, and the level of CYP1B1 is normalized to the loading control. The DC50 (concentration for 50% degradation) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: A549 or A549/Taxol cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
PROTAC Group: this compound is administered via intraperitoneal injection or oral gavage at a predetermined dose and schedule.
-
Chemotherapy Group: A combination of paclitaxel (e.g., 10 mg/kg, i.p.) and carboplatin (e.g., 30 mg/kg, i.p.) is administered, for example, once weekly.
-
Control Group: A vehicle solution is administered following the same schedule as the treatment groups.
-
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for CYP1B1 levels, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound (PV2) has demonstrated significant promise in preclinical in vitro models, particularly in overcoming resistance to traditional chemotherapy. By effectively degrading CYP1B1, PV2 not only inhibits the growth and metastatic potential of resistant cancer cells but also re-sensitizes them to paclitaxel. While in vivo data for PV2 is not yet available, the catalytic nature of PROTACs suggests potential for a potent and durable anti-tumor response with a favorable safety profile compared to the systemic toxicity often associated with conventional chemotherapy.
Further in vivo studies are imperative to validate these promising in vitro findings and to establish the therapeutic window and efficacy of this compound in clinically relevant animal models. Such studies will be critical in determining its potential as a novel therapeutic strategy for patients with CYP1B1-overexpressing and chemoresistant cancers.
References
- 1. scispace.com [scispace.com]
- 2. Paclitaxel/carboplatin administration along with antiangiogenic therapy in non-small-cell lung and breast carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CYP1B1 Degradation: Structural and Functional Analysis of PROTAC CYP1B1 Degrader-2
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "PROTAC CYP1B1 degrader-2" (also known as PV2), a potent degrader of the cytochrome P450 1B1 enzyme. This document outlines its performance against alternative CYP1B1-targeting molecules and includes detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in various tumors and implicated in drug resistance.[1] This degrader is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to CYP1B1.[1] By inducing the formation of a ternary complex between CYP1B1 and the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the CYP1B1 protein.
Performance Comparison
The efficacy of this compound is highlighted by its potent degradation of CYP1B1 in cancer cells. This section compares its performance with other known CYP1B1-targeting agents, including another PROTAC degrader and a small molecule inhibitor.
| Compound | Target(s) | Metric | Value (nM) | Cell Line | Notes |
| This compound (PV2) | CYP1B1 | DC₅₀ | 1.0 | A549/Taxol | Demonstrates potent degradation of CYP1B1 in a paclitaxel-resistant lung cancer cell line. [1] |
| PROTAC CYP1B1 degrader-1 | CYP1B1, CYP1A2 | IC₅₀ | 95.1 (for CYP1B1) | Not specified | An α-naphthoflavone chimera derivative showing selectivity for CYP1B1 over CYP1A2.[2] |
| IC₅₀ | 9838.6 (for CYP1A2) | ||||
| α-Naphthoflavone (ANF) | CYP1 family | IC₅₀ | Varies | Not specified | A well-known inhibitor of CYP1 enzymes, but with less selectivity compared to newer agents.[3][4] |
Note: DC₅₀ represents the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Structural Analysis of the Ternary Complex
While a co-crystal structure of the this compound ternary complex has not been publicly released, its mechanism of action relies on the formation of a stable ternary complex comprising the degrader, the target protein (CYP1B1), and an E3 ubiquitin ligase (VHL). The linker component of the PROTAC plays a crucial role in optimizing the orientation and proximity of CYP1B1 and VHL to facilitate efficient ubiquitination.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of CYP1B1 degraders.
CYP1B1 Degradation Assay via Western Blot
This protocol is for determining the extent of CYP1B1 protein degradation in A549/Taxol cells following treatment with a degrader.
a. Cell Culture and Treatment:
-
Culture A549/Taxol cells in appropriate media supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ value.
Caption: Western Blot workflow for CYP1B1 degradation.
Cell Migration and Invasion Assays
These assays assess the functional consequences of CYP1B1 degradation on the migratory and invasive potential of A549/Taxol cells.
a. Cell Migration Assay (Transwell Assay):
-
Seed A549/Taxol cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with the test compound or vehicle control.
-
Incubate for a specified period (e.g., 24 hours) to allow cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
b. Cell Invasion Assay (Matrigel Transwell Assay):
-
This assay is similar to the migration assay, but the Transwell insert is pre-coated with a layer of Matrigel, which mimics the extracellular matrix.
-
Only invasive cells that can degrade the Matrigel will be able to migrate to the lower chamber.
-
The procedure for cell seeding, treatment, incubation, and cell counting is the same as the migration assay.
c. Data Analysis:
-
Compare the number of migrated/invaded cells in the treated groups to the control group.
-
Express the results as a percentage of migration/invasion relative to the control.
Caption: Workflow for cell migration and invasion assays.
Conclusion
This compound demonstrates high potency in degrading CYP1B1 in a drug-resistant cancer cell line. Its performance, when compared to other CYP1B1-targeting agents, suggests it is a promising tool for research and potential therapeutic development. The provided experimental protocols offer a framework for the comprehensive evaluation of this and similar molecules. Further studies, including in vivo experiments and the elucidation of the ternary complex crystal structure, will be crucial for a deeper understanding of its therapeutic potential.
References
Comparative study of CYP1B1 degradation vs. inhibition on cell signaling
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in cellular metabolism, implicated in both the detoxification of xenobiotics and the metabolism of endogenous signaling molecules. Its overexpression is a hallmark of numerous cancers, where it contributes to carcinogenesis, metastasis, and drug resistance. Consequently, CYP1B1 has emerged as a significant therapeutic target. Two primary strategies to neutralize its pro-tumorigenic functions are through direct enzymatic inhibition and targeted protein degradation. This guide provides a comparative analysis of these two approaches, focusing on their differential impacts on key cell signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between CYP1B1 degradation and inhibition lies in the method of incapacitating the protein.
-
Inhibition: Small molecule inhibitors, such as 2,4,3',5'-tetramethoxystilbene (TMS), bind to the active site of the CYP1B1 enzyme, competitively or non-competitively blocking its catalytic function.[1] This approach leaves the protein scaffold intact within the cell, which may allow for non-enzymatic functions or rapid reactivation upon inhibitor washout.
-
Degradation: This strategy involves the complete removal of the CYP1B1 protein from the cell. This can be achieved experimentally using techniques like siRNA or shRNA, which reduce CYP1B1 mRNA levels, or more targeted approaches like Proteolysis-Targeting Chimeras (PROTACs) that hijack the cell's ubiquitin-proteasome system to induce CYP1B1 degradation.[2][3] Degradation eliminates both the enzymatic and any potential non-enzymatic scaffolding functions of the protein.
Impact on Key Cell Signaling Pathways
Both CYP1B1 degradation and inhibition have been shown to modulate critical cancer-related signaling pathways, primarily the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-Catenin Signaling
CYP1B1 is known to activate the Wnt/β-catenin pathway, a critical driver of cell proliferation and epithelial-mesenchymal transition (EMT).[4] It is suggested that CYP1B1 stabilizes β-catenin by suppressing its degradation.[5][6]
-
Degradation (siRNA): Studies using siRNA to knockdown CYP1B1 have demonstrated a reduction in the expression of Wnt/β-catenin target genes, including β-catenin itself and cyclin D1.[5] This leads to a decrease in cell proliferation and invasion.
-
Inhibition (TMS): Treatment with the CYP1B1 inhibitor TMS also results in decreased expression of β-catenin and cyclin D1, mirroring the effects of CYP1B1 knockdown.[5]
Logical Flow of CYP1B1's Influence on Wnt/β-Catenin Pathway
Caption: CYP1B1-mediated Wnt/β-catenin signaling and points of intervention.
PI3K/Akt Signaling
The PI3K/Akt pathway is another pro-survival pathway often hyperactivated in cancer. While direct comparative studies are limited, evidence suggests CYP1B1 activity influences this pathway. For instance, the metabolic products of CYP1B1 can activate signaling cascades including PI3K/Akt/mTOR.
-
Degradation: Targeted degradation of other signaling proteins, such as AKT, has been shown to lead to a more sustained inhibition of downstream signaling compared to small molecule inhibitors.[7] It is plausible that CYP1B1 degradation would have a similarly prolonged effect on PI3K/Akt signaling compared to transient inhibition.
-
Inhibition: While specific data on the effect of CYP1B1 inhibitors on Akt phosphorylation is not abundant in the provided context, the general understanding is that inhibiting upstream activators will lead to a reduction in the activity of downstream effectors like Akt.
CYP1B1 and PI3K/Akt Signaling Pathway
Caption: Overview of CYP1B1's potential influence on the PI3K/Akt pathway.
Quantitative Data Presentation
Table 1: Effect of CYP1B1 Degradation (siRNA) on Cell Proliferation and Invasion
| Cell Line | Treatment | Proliferation Inhibition (%) | Invasion Inhibition (%) | Reference |
| Caki-1 (RCC) | CYP1B1 siRNA | ~40% | ~50% | [8] |
| 769-P (RCC) | CYP1B1 siRNA | ~35% | ~60% | [8] |
Table 2: Effect of CYP1B1 Inhibition (TMS) on Wnt/β-Catenin Signaling
| Cell Line | Treatment | β-catenin Expression (fold change) | Cyclin D1 Expression (fold change) | Reference |
| HeLa | TMS (10 µM) | Decrease | Decrease | [5] |
Note: The data in these tables are illustrative and sourced from different studies. A direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: CYP1B1 Degradation via siRNA Transfection
Objective: To reduce CYP1B1 protein levels in cultured cells using small interfering RNA (siRNA).
Materials:
-
Human cancer cell line (e.g., HeLa, Caki-1)
-
CYP1B1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 25 pmol of siRNA in 50 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: Harvest the cells for analysis of CYP1B1 mRNA and protein levels by RT-qPCR and Western blotting, respectively. Downstream functional assays (e.g., proliferation, invasion) can also be performed.
Experimental Workflow for CYP1B1 Degradation Analysis
Caption: A typical workflow for studying the effects of CYP1B1 knockdown.
Protocol 2: CYP1B1 Inhibition using a Small Molecule Inhibitor (TMS)
Objective: To inhibit the enzymatic activity of CYP1B1 in cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
2,4,3',5'-tetramethoxystilbene (TMS)
-
DMSO (vehicle control)
-
Complete growth medium
-
Plates for cell culture and assays
-
Reagents for downstream analysis (e.g., Western blotting, cell viability assays)
Procedure:
-
Cell Seeding: Seed cells in appropriate plates for the intended downstream assay.
-
Compound Preparation: Prepare a stock solution of TMS in DMSO. Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.5 µM to 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing TMS or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis: Perform downstream analyses such as Western blotting to assess the levels of signaling proteins (e.g., β-catenin, p-Akt) or cell viability assays to determine the effect on cell proliferation.
Conclusion: A Comparative Outlook
Both CYP1B1 degradation and inhibition represent viable strategies for counteracting its pro-tumorigenic effects. The choice between these approaches may depend on the specific therapeutic goal.
-
Degradation offers a more complete and potentially more durable response by eliminating the entire protein, thereby abrogating both enzymatic and non-enzymatic functions. This approach may be particularly advantageous in overcoming resistance mechanisms that arise from protein overexpression.
-
Inhibition provides a more transient and potentially more tunable effect. Small molecule inhibitors are often easier to develop and administer, but their efficacy can be limited by factors such as inhibitor washout and the continued presence of the CYP1B1 protein.
Future research should focus on direct, quantitative comparisons of CYP1B1 degraders and inhibitors in the same experimental systems. The development of potent and selective CYP1B1 PROTACs will be instrumental in these endeavors, allowing for a clearer understanding of the therapeutic advantages of targeted protein degradation for this important cancer target.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyp1 inhibition prevents doxorubicin-induced cardiomyopathy in a zebrafish heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Two PROTAC Degraders: PROTAC CYP1B1 degrader-2 and ARV-471
In the rapidly evolving landscape of targeted protein degradation, two noteworthy PROTACs (Proteolysis Targeting Chimeras), "PROTAC CYP1B1 degrader-2" and ARV-471 (Vepdegestrant), have emerged as promising therapeutic candidates. This guide provides a detailed, data-driven comparison of these two degrader technologies, aimed at researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, quantitative performance metrics, and the experimental protocols used for their characterization.
At a Glance: Key Differences
| Feature | This compound | ARV-471 (Vepdegestrant) |
| Target Protein | Cytochrome P450 1B1 (CYP1B1) | Estrogen Receptor α (ERα) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Therapeutic Area | Potential for reversing drug resistance in cancer | ER-positive (ER+)/HER2-negative (HER2-) breast cancer |
| Development Stage | Preclinical | Phase 3 Clinical Trials |
Quantitative Performance Comparison
The following tables summarize the available quantitative data for both PROTACs, offering a side-by-side view of their degradation efficiency and cellular effects.
Table 1: In Vitro Degradation and Cellular Activity
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| DC50 (Degradation) | 1.0 nM (in A549/Taxol cells)[1] | ~1-2 nM (in ER-positive breast cancer cell lines)[2] |
| Maximum Degradation (Dmax) | >90% at 10 nM (in A549/Taxol cells)[3] | >80% within 4 hours in multiple ER+ cell lines; ≥90% in vivo[2][4] |
| Cell Lines Tested | A549/Taxol (non-small cell lung cancer)[1] | MCF-7, T47D (ER+ breast cancer cell lines)[2] |
| Effect on Cell Proliferation | Inhibits growth of A549/Taxol cells | Inhibits proliferation of ER-dependent cell lines[2] |
| Other Cellular Effects | Inhibits migration and invasion of A549/Taxol cells[1] | Degrades clinically-relevant ESR1 variants (Y537S and D538G)[2] |
Note: Direct comparison of DC50 and Dmax values should be made with caution due to the use of different cell lines and experimental conditions.
Table 2: Preclinical and Clinical Efficacy
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| In Vivo Models | Not publicly available | Estradiol-dependent MCF7 xenografts; ESR1 Y537S patient-derived xenograft model[2] |
| In Vivo Efficacy | Not publicly available | Significant anti-tumor activity with >90% tumor ER protein reduction; complete tumor growth inhibition in a mutant model[2] |
| Clinical Trial Phase | Preclinical | Phase 3 |
| Clinical Efficacy Summary | Not applicable | Favorable tolerability profile and demonstrated clinical benefit in heavily pretreated ER+/HER2- breast cancer patients. |
Mechanism of Action and Signaling Pathways
Both PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of their respective target proteins.
This compound targets CYP1B1, an enzyme overexpressed in several cancers and implicated in drug resistance. By recruiting the VHL E3 ubiquitin ligase, it flags CYP1B1 for proteasomal degradation. The degradation of CYP1B1 is expected to re-sensitize cancer cells to chemotherapeutic agents.
ARV-471 targets the Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. ARV-471 brings the Cereblon (CRBN) E3 ubiquitin ligase into proximity with ERα, leading to its ubiquitination and subsequent degradation. This action blocks the downstream signaling pathways that promote tumor growth.
Signaling Pathway Diagrams
Caption: Mechanism of action for PROTAC degraders.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PROTAC CYP1B1 Degrader-2: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent research compounds like PROTAC CYP1B1 degrader-2 is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of this targeted protein degrader, minimizing environmental impact and ensuring personnel safety.
Due to its potent biological activity, this compound and any materials that have come into contact with it must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste management is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of cytotoxic and research-grade chemical compounds.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While specific toxicological data may be limited, it should be handled as a potent, biologically active molecule.
Required Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective garment must be worn to protect skin and clothing from potential contamination.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, labeling, and storage, awaiting pickup by a certified hazardous waste handler.
Waste Segregation: The First Line of Defense
All materials that have been in contact with this compound must be segregated as hazardous waste at the point of generation. This prevents cross-contamination and ensures proper handling.
Items to be disposed of as hazardous waste include:
-
Unused or expired neat this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables, such as:
-
Pipette tips
-
Centrifuge tubes and vials
-
Syringes and needles
-
Weighing boats and paper
-
Absorbent paper and wipes used for cleaning spills.
-
-
Contaminated Personal Protective Equipment (PPE), including gloves.
Waste Collection: Containing the Hazard
Proper containment is crucial to prevent the release of the hazardous material into the environment. Use designated, compatible containers for different types of waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix this waste stream with other solvent or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling: Clear and Accurate Identification
Proper labeling of hazardous waste containers is a regulatory requirement and is critical for the safety of all personnel who may handle the waste.
All waste containers must be clearly and accurately labeled with the following information: [3]
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The approximate concentration and volume of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or research group.
Storage: Secure and Awaiting Disposal
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be under the control of laboratory personnel and away from general laboratory traffic. Ensure that the storage area is compliant with all institutional and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Summary of Waste Handling Procedures
| Waste Type | Container | Labeling Requirements | Storage Location |
| Solid Waste (contaminated consumables, PPE) | Leak-proof container with a heavy-duty plastic liner | "Hazardous Waste", "this compound", Accumulation Date, PI Information | Designated Satellite Accumulation Area |
| Liquid Waste (solutions containing the degrader) | Sealed, shatter-resistant container | "Hazardous Waste", "this compound", Concentration, Accumulation Date, PI Information | Designated Satellite Accumulation Area |
| Sharps Waste (contaminated needles, etc.) | Designated sharps container | "Hazardous Waste", "Sharps", "this compound", Accumulation Date, PI Information | Designated Satellite Accumulation Area |
Experimental Protocol Decontamination
For the decontamination of glassware or other reusable laboratory equipment that has come into contact with this compound, a thorough cleaning procedure is necessary.
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., DMSO, methanol, or acetone) into a designated liquid hazardous waste container.
-
Wash: Wash the rinsed equipment with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management protocols and the manufacturer's Safety Data Sheet (SDS) for this compound when it becomes available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding hazardous waste disposal.
References
Personal protective equipment for handling PROTAC CYP1B1 degrader-2
Disclaimer: No specific Safety Data Sheet (SDS) for "PROTAC CYP1B1 degrader-2" is publicly available. This guide is formulated based on the general principles for handling potent, cytotoxic, and novel research compounds. It is imperative that a comprehensive, institution-specific risk assessment is conducted by qualified personnel before any handling of this material.[1][2][3] This information should supplement, not replace, a formal risk assessment and adherence to all institutional and regulatory guidelines.[4]
"this compound" (CAS No. 2836297-26-6) is a potent, von Hippel-Landau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to degrade the Cytochrome P450 1B1 (CYP1B1) enzyme.[2][3][5][6][7] Given its mechanism of action and high potency (with a reported DC50 of 1.0 nM in A549/Taxol cells), it must be handled with extreme caution to prevent occupational exposure.[2][5]
Hazard Assessment
As a potent compound designed to be biologically active at very low concentrations, "this compound" should be treated as a hazardous substance with the potential for high toxicity.[8] The target protein, CYP1B1, is involved in the metabolism of procarcinogens, and altering its function could have significant biological effects.[9][10][11]
Potential Hazards Include:
-
High Potency/Toxicity: Active at low concentrations, with unknown long-term health effects.[8]
-
Cytotoxicity: As a compound designed to interfere with cellular processes, it should be considered potentially cytotoxic.
-
Irritant: Potential for skin, eye, and respiratory tract irritation.
-
Unknown Properties: As a novel research compound, full toxicological properties have not been established.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[4] The following table summarizes recommended PPE for various laboratory activities involving potent compounds like "this compound".
| Activity | Recommended PPE | Rationale |
| Receiving & Unpacking | - Lab Coat- Safety Glasses- Nitrile Gloves | To protect against potential external contamination of packaging. |
| Weighing & Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator within a containment system- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential.[12] |
| Solution Preparation & Handling | - Chemical Fume Hood or other certified ventilated enclosure- Lab Coat- Chemical splash goggles- Double-gloving (nitrile gloves) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[12] |
| In Vitro / In Vivo Dosing | - Lab Coat- Safety glasses with side shields or goggles- Appropriate chemical-resistant gloves | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plans: Step-by-Step Guidance
A systematic approach is essential for safely handling potent compounds.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
-
Store the compound in a clearly labeled, sealed, and chemically compatible container.
-
The storage location should be a designated, secure, and ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[3]
-
Maintain an accurate inventory of the compound.
2. Weighing the Solid Compound (Highest Risk Activity):
-
Primary Engineering Control: Whenever possible, use a containment ventilated enclosure (CVE) or an isolator (glove box) to weigh potent powders.[13][14]
-
Secondary Control: If a CVE or isolator is not available, a certified chemical fume hood may be used, but this significantly increases reliance on PPE. A PAPR is strongly recommended in this scenario.
-
Procedure:
-
Decontaminate the weighing area before and after use.
-
Don all required PPE (PAPR, double gloves, disposable lab coat).
-
Use dedicated spatulas and weighing papers.
-
Handle the container and powder carefully to minimize aerosol generation.
-
Clean the balance and surrounding surfaces immediately after use with an appropriate deactivating solution.
-
All disposable materials used in the process (gloves, wipes, weighing paper) must be treated as hazardous waste.
-
3. Preparing Solutions:
-
All solution preparations must be conducted inside a certified chemical fume hood or other ventilated enclosure.
-
Wear appropriate PPE, including double gloves and chemical splash goggles.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
Disposal Plans
All waste contaminated with "this compound" must be treated as hazardous chemical waste.[15]
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (Gloves, wipes, pipette tips, vials) | - Collect in a designated, puncture-resistant, and clearly labeled hazardous waste container.- Do not mix with general lab trash.- Seal the container when not in use and when it is full. |
| Contaminated Liquid Waste (Stock solutions, experimental media) | - Collect in a sealed, leak-proof, and chemically compatible hazardous waste container.- The container must be clearly labeled with "Hazardous Waste" and the chemical name.- Do not dispose of down the drain. |
| Contaminated Sharps (Needles, scalpels) | - Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.[15]
Emergency Procedures: Spill Management
A written emergency procedure for spills must be in place and all personnel must be trained on it.[11][12] A spill kit specifically for cytotoxic/potent compounds should be readily accessible.[5][9]
For a Small Powder Spill (<5g):
-
Alert others in the area immediately. Restrict access to the spill area.
-
Do not attempt to sweep up the dry powder, as this will create aerosols.
-
Don appropriate PPE, including a respirator, double gloves, and a disposable gown.
-
Gently cover the spill with absorbent pads or paper towels dampened with a suitable solvent (e.g., water or a mild detergent solution) to wet the powder.[12]
-
Working from the outside in, carefully wipe up the wetted material.
-
Place all contaminated materials into a labeled hazardous waste bag.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse.[16]
-
Dispose of all PPE as hazardous waste.
For a Small Liquid Spill (<5mL):
-
Alert others and restrict access to the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads from the spill kit.
-
Apply absorbent material over the spill, working from the outside in.
-
Collect the absorbed material and place it in a labeled hazardous waste bag.
-
Decontaminate the spill area thoroughly.
-
Dispose of all contaminated materials and PPE as hazardous waste.
For a Large Spill (or any spill outside of a containment device):
-
Evacuate the immediate area.
-
Alert others and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Close the doors to the affected area and post a warning sign.
-
Do not re-enter the area until cleared by EHS personnel.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling "this compound" from receipt to disposal.
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. intersolia.com [intersolia.com]
- 4. international-pharma.com [international-pharma.com]
- 5. onepointesolutions.com [onepointesolutions.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 8. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. acs.org [acs.org]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. westlab.com [westlab.com]
- 14. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
